Menadione-d8
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703033 | |
| Record name | Menadione-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478171-80-1 | |
| Record name | 3-(Methyl-d3)-1,4-naphthalenedione-2,5,6,7,8-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478171-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menadione-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menadione-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Menadione-d8: Chemical Properties, Structure, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling in Vitamin K Research
In the landscape of modern analytical chemistry and drug development, isotopically labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices. Menadione-d8, a deuterated analog of Menadione (Vitamin K3), serves as a critical tool in this domain. Its near-identical physicochemical properties to the unlabeled Menadione, coupled with a distinct mass difference, allow for the mitigation of matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative data.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical applications of this compound, with a particular focus on its utility for researchers and professionals in the pharmaceutical and life sciences.
Chemical Properties and Structure of this compound
This compound is a synthetic, isotopically labeled form of Menadione, where eight hydrogen atoms have been replaced by deuterium. This substitution results in a molecule with a higher molecular weight but with chemical reactivity and chromatographic behavior that are virtually identical to its non-deuterated counterpart.
The core structure of Menadione is 2-methyl-1,4-naphthoquinone. In this compound, the three hydrogen atoms of the methyl group and the five hydrogen atoms of the naphthoquinone ring are substituted with deuterium.[1]
Chemical Structure of this compound:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Causality:
-
Choice of Deuterated Precursor: Starting with a fully deuterated naphthalene ring ensures the deuterium atoms are incorporated into the core structure.
-
Deuterated Methyl Source: Using a deuterated methylating agent in a reaction like a Friedel-Crafts acylation followed by reduction, or a direct methylation with a deuterated reagent, would introduce the CD3 group.
-
Oxidation Step: The oxidation of the deuterated 2-methylnaphthalene derivative to the corresponding naphthoquinone is a critical step. Various oxidizing agents can be used, and the choice depends on the desired yield and selectivity. [2]* Purification: Chromatographic techniques such as column chromatography are essential to isolate the pure this compound from reaction byproducts and unreacted starting materials.
Alternatively, a hydrogen-deuterium exchange reaction on unlabeled Menadione could be performed using a suitable catalyst and a deuterium source like D₂O. [3]However, controlling the specific positions and the degree of deuteration can be challenging with this method.
Analytical Applications: this compound as an Internal Standard
The primary and most significant application of this compound is its use as an internal standard for the quantitative analysis of Menadione in various biological samples, including plasma, urine, and tissue extracts, using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. This is because this compound co-elutes with the analyte (Menadione) during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations during sample preparation and analysis are effectively normalized, leading to highly accurate and precise results.
Experimental Protocol: Quantification of Menadione in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a clean polypropylene tube, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 2 mL of a mixture of hexane and isopropanol (3:2, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for the separation of vitamin K analogs.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Menadione: Q1: 173.1 m/z → Q3: 105.0 m/z (quantifier), 173.1 m/z → 77.0 m/z (qualifier).
-
This compound: Q1: 181.1 m/z → Q3: 108.9 m/z. [4]* Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
Caption: Workflow for the quantification of Menadione using this compound.
Applications in Drug Development and Research
The accurate quantification of Menadione is crucial in various research and drug development contexts, and this compound plays a pivotal role in these studies.
-
Pharmacokinetic Studies: In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of vitamin K and its analogs, this compound is essential for accurately measuring the concentration of Menadione in biological fluids over time. [6][7]* Metabolism Studies: Menadione is a catabolic product of other forms of vitamin K, such as phylloquinone (vitamin K1). [6][8]this compound can be used to trace the metabolic pathways of these vitamins and understand their interconversion in the body.
-
Drug-Drug Interaction Studies: Some drugs can affect the metabolism of vitamin K. This compound can be used in studies to assess the impact of new drug candidates on vitamin K metabolism. [9]* Toxicology Studies: Menadione can be toxic at high doses. Accurate quantification using this compound is important in toxicological studies to establish safe dosage levels. [10]* Clinical Diagnostics: The measurement of vitamin K levels is important for diagnosing and managing certain medical conditions related to blood clotting and bone health. This compound helps ensure the accuracy of these diagnostic tests.
Safety and Handling
This compound should be handled with the same precautions as unlabeled Menadione. It is harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. It should be stored in a cool, dry, and well-ventilated area, protected from light.
Conclusion
This compound is a vital tool for researchers, scientists, and drug development professionals working with vitamin K and related compounds. Its use as an internal standard in mass spectrometric analyses provides the accuracy and precision required for reliable quantitative data in complex biological matrices. A thorough understanding of its chemical properties, synthesis, and analytical applications, as outlined in this guide, is essential for its effective implementation in research and development, ultimately contributing to advancements in our understanding of vitamin K metabolism and the development of new therapeutics.
References
-
da Silva, A. F., de Faria, A. R., & de Almeida, M. V. (2020). Menadione: a platform and a target to valuable compounds synthesis. Beilstein Journal of Organic Chemistry, 16, 2236–2261. [Link]
-
Thijssen, H. H. W., Vervoort, L. M. T., Schurgers, L. J., & Shearer, M. J. (2006). Menadione is a metabolite of oral vitamin K. British Journal of Nutrition, 95(2), 260–266. [Link]
-
Okano, T., Nakagawa, K., & Kamao, M. (2015). Menadione is a catabolic product of oral vitamin K1 in the intestine and a circulating precursor of tissue menaquinone-4 in rats. The Journal of biological chemistry, 290(31), 19272–19285. [Link]
-
Hengst, D., Poe, H., & Scheurell, C. (2019). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. Presented at the AOAC Annual Meeting and Exposition 2019. [Link]
-
Thijssen, H. H., Vervoort, L. M., Schurgers, L. J., & Shearer, M. J. (2006). Menadione is a metabolite of oral vitamin K. The British journal of nutrition, 95(2), 260–266. [Link]
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European Agency for the Evaluation of Medicinal Products. (1998). Phytomenadione (Vitamin K1) and Menadione (Vitamin K3) Summary Report. [Link]
-
Committee for Veterinary Medicinal Products. (1998). Phytomenadione (Vitamin K1) and Menadione (Vitamin K3) Summary Report. [Link]
-
Kovács, D., Fazekas, E., Szabó, P., & Joó, F. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules (Basel, Switzerland), 27(2), 523. [Link]
-
Hassan, G. S. (2013). Menadione. Profiles of drug substances, excipients, and related methodology, 38, 227–313. [Link]
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Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
-
Hengst, D., Poe, H., & Scheurell, C. (2019). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. AOAC INTERNATIONAL. [Link]
-
Sidorova, I. A., & Grishanova, A. I. (2004). Dose- and time-dependent effects of menadione on enzymes of xenobiotic metabolism in rat liver. Bulletin of experimental biology and medicine, 137(3), 231–234. [Link]
-
Kamao, M., Suhara, Y., Tsugawa, N., Uwano, T., Yamaguchi, M., Uenishi, K., Ishida, H., Okano, T., & Nakagawa, K. (2017). Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 33(7), 863–867. [Link]
-
Kovács, D., Fazekas, E., Szabó, P., & Joó, F. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules (Basel, Switzerland), 27(2), 523. [Link]
-
Chung, J. H., Rubin, R. J., & Cha, Y. N. (1993). Effects of vitamin K1 and menadione on ethanol metabolism and toxicity. Drug and chemical toxicology, 16(4), 383–394. [Link]
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Peitl, B., Srebrenik, S., & Galić, N. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI radiopharmacy and chemistry, 5(1), 7. [Link]
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de Freitas, T. S., de Medeiros, P. F. V., de Araújo-Júnior, J. X., da Silva, J. A., da Silva, R. M. F., de Oliveira, A. P., de Siqueira-Júnior, J. P., & de Souza, E. L. (2018). Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism. Microbial pathogenesis, 117, 289–294. [Link]
-
Al-Sabti, O. A., & El-Din, M. S. (2014). Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation. Journal of analytical methods in chemistry, 2014, 674251. [Link]
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Sullivan, T. W., & Kingan, J. R. (1962). Vitamin K Activity of Menadione Dimethylpyrimidinol Bisulfite in Chicks. Poultry Science, 41(5), 1591-1594. [Link]
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- 7. Effects of vitamin K1 and menadione on ethanol metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Menadione-d8
Introduction: The Significance of Deuterated Menadione
Menadione (2-methyl-1,4-naphthoquinone), also known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor for the synthesis of Vitamin K1 and K2.[1][2] In pharmaceutical research and development, particularly in metabolic and pharmacokinetic studies, stable isotope-labeled compounds are indispensable tools. Menadione-d8, a deuterated analog of menadione, is frequently employed as an internal standard for the precise quantification of Vitamin K3 in complex biological matrices, dietary supplements, and fortified foods using mass spectrometry.[3] The incorporation of eight deuterium atoms (d8) provides a significant mass shift (M+8), which allows for clear differentiation from the unlabeled endogenous compound, ensuring high accuracy and sensitivity in analytical methods.[3] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical characterization required for the preparation of high-purity this compound.
Section 1: Strategic Approach to Synthesis
The synthesis of this compound (2-(Methyl-d3)-1,4-naphthoquinone-3,5,6,7,8-d5) requires a multi-step approach that logically separates the deuteration of the aromatic core from the final oxidation to the quinone. The most common and efficient strategy involves two key stages:
-
Preparation of a Fully Deuterated Precursor: The synthesis begins with the preparation of deuterated 2-methylnaphthalene. This precursor must incorporate deuterium atoms at the desired positions: three on the methyl group and four on the unsubstituted aromatic ring.
-
Oxidation to the Naphthoquinone: The deuterated 2-methylnaphthalene is then selectively oxidized to yield the final product, this compound. This step must be carefully controlled to maximize the yield of the desired 1,4-naphthoquinone and minimize side products.[1][2]
This staged approach allows for greater control over the isotopic labeling and simplifies the purification of the final product.
Section 2: Synthesis of the Deuterated Precursor: 2-Methylnaphthalene-d8
The critical first step is the synthesis of the fully deuterated precursor. While various methods exist for deuterium incorporation into aromatic systems, a robust method involves the use of high-temperature deuterium oxide (D₂O).
Causality in Experimental Design: High-Temperature Deuteration
The choice of high-temperature D₂O is based on its ability to act as a deuterium source for H-D exchange on the aromatic ring of 2-methylnaphthalene.[4][5] Near its critical point, the properties of D₂O change dramatically, making it an effective medium for this exchange reaction, often without the need for harsh catalysts that could promote side reactions.[4][5] Studies have shown that deuteration efficiencies can reach up to 100% at temperatures around 450 °C.[4][5] The use of a base catalyst, such as sodium deuteroxide (NaOD), can improve the reproducibility of the exchange process.[4][5]
Experimental Protocol: Preparation of 2-Methylnaphthalene-d7
This protocol is an adaptation of established high-temperature deuteration methods.[4][5]
-
Reactor Preparation: A high-pressure batch reactor constructed of a suitable alloy (e.g., Hastelloy C-22) is charged with 2-methylnaphthalene and D₂O.
-
Catalyst Addition: A catalytic amount of NaOD in D₂O is added to the mixture.
-
Reaction Conditions: The reactor is sealed and heated to approximately 400-450 °C for a specified period to facilitate complete H-D exchange on the aromatic ring.
-
Work-up and Isolation: After cooling, the organic phase containing 2-methylnaphthalene-d7 is separated from the aqueous phase. The product is then purified, typically by distillation or chromatography.
Note: The methyl group is generally less susceptible to exchange under these conditions. Therefore, starting with 2-(methyl-d3)-naphthalene is a more direct route to the fully labeled precursor if available. If not, subsequent specific deuteration of the methyl group would be required.
Section 3: Oxidation of Deuterated 2-Methylnaphthalene
With the deuterated precursor in hand, the next critical stage is the selective oxidation to form the 1,4-naphthoquinone structure. A variety of oxidizing agents have been reported for this transformation, with chromium-based reagents being historically significant and effective.[1]
Rationale for Oxidant Selection
Chromium(VI) oxide (CrO₃) or sodium dichromate in an acidic medium (such as acetic or sulfuric acid) is a classic and powerful oxidant for converting 2-methylnaphthalene to menadione.[1] This method, pioneered by Fieser, reliably produces menadione, although yields can vary.[1] The reaction proceeds via attack on the electron-rich naphthalene ring system.[6] While modern methods often favor greener oxidants like H₂O₂, the chromium-based approach is well-documented and provides a reliable pathway for this specific transformation.[1][2]
Overall Synthetic Workflow Diagram
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Introduction: The Significance of Isotopic Labeling in Vitamin K Research
An In-Depth Technical Guide to Deuterated Menadione (Vitamin K3-d8)
Menadione, known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor to the biologically active Vitamin K2, specifically menaquinone-4 (MK-4).[1][2] While not found naturally, its conversion within the body to MK-4 makes it a subject of significant interest in understanding Vitamin K metabolism, which is crucial for processes like blood coagulation and bone health.[1][3] The introduction of deuterated menadione (Vitamin K3-d8), a stable, non-radioactive isotopologue of menadione, has provided researchers with a powerful tool to dissect its metabolic fate and to achieve precise quantification in complex biological matrices.[4]
The replacement of hydrogen atoms with deuterium, a heavy isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical properties.[5] This subtle modification is the cornerstone of its utility. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[6] This can slow metabolic processes involving the cleavage of this bond, offering a strategy to enhance a drug's metabolic stability.[5][7] More commonly in analytical sciences, the mass difference makes deuterated compounds ideal internal standards for mass spectrometry-based quantification, as they behave almost identically to their non-deuterated counterparts during sample preparation and chromatographic separation but are distinguishable by their mass-to-charge ratio.[7]
This guide provides a comprehensive overview of deuterated menadione, from its fundamental properties to its advanced applications in research and drug development, tailored for scientists and professionals in the field.
Section 1: Core Characteristics of Deuterated Menadione (K3-d8)
Deuterated menadione is a synthetic analog of Vitamin K3 where eight hydrogen atoms have been replaced with deuterium.[8] This includes the three hydrogens of the methyl group and five hydrogens on the naphthalene ring structure.[4] Its primary application is as an internal standard for the precise quantification of Vitamin K3 in various samples, including dietary supplements, fortified foods, and biological matrices like plasma or urine.[4][9]
Data Presentation: Physicochemical Properties
The key properties of Vitamin K3-d8 are summarized below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Synonyms | Menadione-d8, 2-(Methyl-d3)-1,4-naphthoquinone-3,5,6,7,8-d5 | [4][8] |
| CAS Number | 478171-80-1 | [4][8] |
| Chemical Formula | C₁₁D₈O₂ | [8] |
| Molecular Weight | 180.23 g/mol | |
| Appearance | Bright yellow to green solid/powder | [2][4] |
| Isotopic Purity | ≥98 atom % D | |
| Storage Temperature | -20°C | [4] |
| Solubility | Sparingly soluble in DMSO and Ethanol | [8] |
Section 2: The Biological Journey of Menadione
To appreciate the utility of K3-d8 as a metabolic tracer, it is essential to first understand the biological role of its non-deuterated counterpart, menadione.
Mechanism of Action: The Vitamin K Cycle
Menadione itself is biologically inactive.[3] Upon administration, it is converted in the body to menaquinone-4 (MK-4), an active form of Vitamin K2.[1][2] This conversion is a critical step for its participation in vital physiological processes. The central role of active Vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase.[10] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues on certain proteins to form gamma-carboxyglutamate (Gla).[3][10]
These "Gla-proteins" are essential for:
-
Blood Coagulation: Carboxylation is required to activate clotting factors II (prothrombin), VII, IX, and X, enabling them to bind calcium and participate in the coagulation cascade.[1][11]
-
Bone Metabolism: The protein osteocalcin, synthesized by bone-forming cells, requires carboxylation to properly bind calcium and support bone mineralization.[3]
-
Cardiovascular Health: Matrix Gla-protein (MGP) is a vitamin K-dependent protein that helps inhibit the calcification of blood vessels.[3]
The conversion and regeneration of Vitamin K is a cyclical process. The active, reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide during the carboxylation reaction. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to its active form, completing the cycle.[3][10]
Caption: The Vitamin K cycle showing activation and regeneration.
Metabolic Conversion Pathway
Recent research has clarified that menadione is a key intermediate in the body's conversion of dietary Vitamin K1 (phylloquinone) into tissue MK-4.[12][13] Orally ingested Vitamin K1 undergoes side-chain cleavage in the intestine to release menadione, which then circulates and is taken up by various tissues.[13][14] In the target tissues, the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) catalyzes the prenylation of menadione to form MK-4.[2][13]
Caption: Conversion of oral Vitamin K1 to tissue MK-4 via Menadione.
Section 3: Core Applications in Research & Development
The unique properties of K3-d8 make it an invaluable tool for researchers. Its applications primarily fall into two categories: as an internal standard for robust quantification and as a tracer for metabolic studies.
K3-d8 as an Internal Standard for Mass Spectrometry
The gold standard for quantifying small molecules in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] However, the accuracy of this technique can be compromised by variations in sample extraction efficiency and matrix effects (ion suppression or enhancement). The use of a stable isotope-labeled internal standard (SIL-IS), such as K3-d8, is the most effective way to correct for these sources of error.
Causality Behind the Choice: K3-d8 is chemically identical to K3, meaning it behaves the same way during extraction, chromatography, and ionization. Any sample loss or matrix effects experienced by the target analyte (K3) will be mirrored by the internal standard (K3-d8). Because K3-d8 has a different mass, the mass spectrometer can measure both compounds simultaneously.[4] By calculating the ratio of the analyte signal to the internal standard signal, one can correct for experimental variability and achieve highly accurate and precise quantification.[15] K3-d8 is intended for this exact purpose in GC- or LC-MS analysis.[8]
Caption: Workflow for quantifying Menadione using K3-d8 as an internal standard.
K3-d8 as a Metabolic Tracer
Deuterium labeling allows researchers to "trace" the path of menadione through biological systems. By administering K3-d8 and then analyzing tissues or biofluids for deuterated metabolites (like MK-4-d7, where the deuterated methyl group is retained), scientists can unequivocally track the conversion process.[12][13] This approach has been instrumental in confirming that menadione is indeed an intermediate in the conversion of Vitamin K1 to MK-4.[13] Such studies are crucial for understanding vitamin K metabolism, absorption, and tissue distribution.[14][16]
Section 4: Experimental Methodologies
A self-validating protocol is one where inherent controls and logical steps ensure the reliability of the outcome. The use of K3-d8 is central to creating such a system for menadione quantification.
Experimental Protocol: Quantification of Menadione in Serum via LC-MS/MS
This protocol provides a detailed methodology for the quantification of menadione (K3) in human serum using K3-d8 as an internal standard, adapted from established methods.[15]
1. Objective: To accurately measure the concentration of menadione in serum samples.
2. Reagents and Materials:
-
Menadione (K3) and Deuterated Menadione (K3-d8) analytical standards
-
HPLC-grade Methanol, Ethanol, and Hexane
-
Human Serum (blank and study samples)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Test tubes for extraction
-
Nitrogen evaporator
-
Vortex mixer and Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
3. Preparation of Standards:
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of K3 and K3-d8 in methanol. Store at -20°C.
-
Internal Standard (IS) Working Solution: Dilute the K3-d8 stock solution to a final concentration of 1000 ng/mL in methanol.
-
Calibration Curve Standards: Serially dilute the K3 stock solution to prepare calibration standards in a blank biological matrix (e.g., charcoal-stripped serum) to cover the expected concentration range (e.g., 0.05 to 50 ng/mL).[9]
4. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Rationale: LLE is chosen for its ability to efficiently extract lipophilic compounds like Vitamin K from a complex matrix while leaving behind many interfering substances.[9]
-
Step 1: Pipette 500 µL of serum sample (calibrator, control, or unknown) into a clean test tube.
-
Step 2: Add 50 µL of the K3-d8 internal standard working solution (1000 ng/mL) to each tube. This critical step ensures the IS is present from the beginning to account for all subsequent variability.
-
Step 3: Vortex briefly to mix.
-
Step 4: Add 1.5 mL of Ethanol to precipitate proteins. Vortex for 1 minute.
-
Step 5: Add 4 mL of Hexane as the extraction solvent. Vortex vigorously for 1 minute.
-
Step 6: Centrifuge the tubes for 10 minutes at high speed (e.g., 13,000 rpm) to separate the aqueous and organic layers.
-
Step 7: Carefully transfer the upper organic (Hexane) layer to a new clean tube, avoiding the protein pellet and aqueous layer.
-
Step 8: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Step 9: Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., 1:3 water:methanol) compatible with the LC mobile phase.
-
Step 10: Transfer the reconstituted sample to an autosampler vial for analysis.
5. LC-MS/MS Conditions (Example):
-
Rationale: A triple quadrupole mass spectrometer operating in Scheduled Reaction Monitoring (SRM) mode provides high sensitivity and selectivity for quantification.[15]
-
Data Presentation: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | UHPLC System (e.g., Thermo Vanquish) | Provides high resolution and fast analysis times. |
| Column | C18 or PFP, e.g., 100 x 2.1 mm, <3 µm | PFP columns can offer alternative selectivity for quinones.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Formate | Additives aid in protonation for positive ion mode.[15] |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography.[15] |
| Gradient | Optimized for separation from matrix components (e.g., 4-minute gradient) | Ensures analyte elutes in a clean region of the chromatogram. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Menadione ionizes efficiently in positive mode.[15] |
| MS Detection | Scheduled Reaction Monitoring (SRM) | Maximizes dwell time and sensitivity for each analyte.[15] |
| SRM Transition K3 | To be determined empirically (e.g., m/z 173.1 -> 117.1) | Parent ion -> characteristic fragment ion for specificity. |
| SRM Transition K3-d8 | To be determined empirically (e.g., m/z 181.2 -> 125.1) | Parent ion -> characteristic fragment ion, shifted by +8 Da. |
Conclusion
Deuterated menadione (Vitamin K3-d8) is more than just a heavy version of its parent compound; it is a precision tool that enables significant advancements in biomedical and pharmaceutical research. Its role as an internal standard provides the foundation for highly accurate and reliable quantification of menadione, a critical requirement for clinical studies and quality control. Furthermore, its application as a metabolic tracer allows for the unambiguous elucidation of complex biological pathways, deepening our understanding of Vitamin K metabolism and its impact on human health. For researchers in this field, a thorough understanding of the principles and methodologies surrounding K3-d8 is essential for producing high-quality, defensible scientific data.
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Pediatric Oncall. Menadione - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index. [Link]
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Patsnap Synapse. (2024-06-15). What is Menadione used for?[Link]
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ResearchGate. (2019-06). Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells | Request PDF. [Link]
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PubMed Central. Vitamin K3 attenuates lipopolysaccharide-induced acute lung injury through inhibition of nuclear factor-κB activation. [Link]
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Wikipedia. Menadione. [Link]
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National Institutes of Health (NIH). (2023-11-13). Menadione Contribution to the In Vitro Radical Scavenging Potential of Phytochemicals Naringenin and Lignin. [Link]
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PubMed. (1998-12). Menadione (vitamin K3) enhances the mitogenic signal of epidermal growth factor via extracellular signal-regulated kinases. [Link]
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J-Stage. (2017-07-10). Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. [Link]
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PubMed. (2017-08-10). Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. [Link]
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National Institutes of Health (NIH). (2019-03-05). A concise review of quantification methods for determination of vitamin K in various biological matrices. [Link]
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American Society for Nutrition. (2014-03-01). Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis. [Link]
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National Institutes of Health (NIH). Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats. [Link]
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Pharmaffiliates. (2024-05-20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
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An In-depth Technical Guide on the Biological Fate and Metabolism of Menadione-d8
This guide provides a comprehensive technical overview of the biological fate and metabolism of Menadione-d8, a deuterated analog of menadione (Vitamin K3). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on menadione metabolism with the principles of deuterium isotope effects to predict and analyze the metabolic profile of this compound.
Introduction: The Significance of Menadione and the Role of Deuteration
Menadione, a synthetic naphthoquinone, serves as a precursor to the biologically active Vitamin K2, specifically menaquinone-4 (MK-4).[1][2][3] Its conversion and subsequent role in vital physiological processes, including blood coagulation and bone metabolism, make it a subject of significant scientific interest.[1] The introduction of deuterium into the menadione structure to create this compound offers a powerful tool for metabolic studies. Deuteration, the replacement of hydrogen with its heavier, non-radioactive isotope deuterium, can alter the rate of metabolic reactions through the kinetic isotope effect (KIE).[4][] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[] Consequently, studying the metabolism of this compound can provide invaluable insights into the rate-limiting steps of menadione's biotransformation and help in elucidating its metabolic pathways.[4][6][7]
This guide will delve into the anticipated metabolic pathways of this compound, the analytical methodologies for its study, and the potential implications of its altered metabolism.
PART 1: Predicted Biological Fate and Metabolic Pathways of this compound
The metabolism of menadione is a complex process involving multiple enzymatic systems. Based on the known metabolic pathways of unlabeled menadione, we can predict the biological fate of this compound. The positions of the deuterium atoms in this compound are crucial for predicting how its metabolism might differ from that of menadione. Assuming the deuterium labels are on the aromatic ring and the methyl group (as is common for commercially available standards), we can anticipate the following metabolic events.[8][9]
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
-
Absorption: Menadione is absorbed from the intestine.[10][11] It is likely that this compound will follow a similar absorption mechanism.
-
Distribution: Following absorption, menadione is distributed to various tissues.[12] It can cross the blood-brain barrier.[12] this compound is expected to have a similar distribution pattern.
-
Metabolism: This is where the most significant impact of deuteration is expected. The primary metabolic transformations of menadione include:
-
Conversion to Menaquinone-4 (MK-4): Menadione is converted to the active MK-4 by the enzyme UBIAD1, which prenylates the menadione core.[12][13][14] This conversion requires the reduction of menadione to menadiol.[12]
-
Redox Cycling and Oxidative Stress: Menadione can undergo one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to produce reactive oxygen species (ROS), leading to oxidative stress.[15][16][17][18] This process is mediated by enzymes like NADPH-cytochrome P450 reductase.
-
Detoxification Pathways: Menadione can be detoxified through two-electron reduction to the less reactive menadiol, a reaction catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase).[15] Menadiol can then be conjugated with glucuronic acid or sulfate for excretion.[10][19][20]
-
Thioether Conjugation: Menadione can react with glutathione (GSH), either spontaneously or catalyzed by glutathione S-transferases (GSTs), to form thioether conjugates.[21][22]
-
-
Excretion: Metabolites of menadione are primarily excreted in the urine and bile as glucuronide and sulfate conjugates.[10][19][20]
The Influence of Deuteration: The Kinetic Isotope Effect (KIE)
The presence of deuterium at sites of metabolic attack can slow down the rate of reaction. For this compound, if deuterium is present on the methyl group, any metabolic process involving the cleavage of a C-D bond on this group would be slower compared to the corresponding C-H bond cleavage in unlabeled menadione. Similarly, if the aromatic ring is deuterated, enzymatic hydroxylation of the ring by cytochrome P450 (CYP) enzymes would also be subject to a KIE.[4][7] This can lead to a phenomenon known as "metabolic switching," where the metabolism shifts to other non-deuterated sites in the molecule.[7]
Visualizing the Metabolic Pathways
Caption: Predicted metabolic pathways of this compound.
PART 2: Experimental Protocols for Studying this compound Metabolism
To investigate the biological fate and metabolism of this compound, a combination of in vitro and in vivo experimental approaches is recommended.
In Vitro Metabolism Studies
Objective: To identify the primary metabolic pathways and the enzymes involved in the metabolism of this compound.
Experimental Systems:
-
Liver Microsomes (Human, Rat, Mouse): To assess CYP-mediated metabolism and glucuronidation.
-
Hepatocytes (Primary or Cultured Cell Lines like HepG2): To study a broader range of metabolic pathways, including conjugation and redox cycling, in an intact cell system.[15][16]
-
Recombinant Enzymes (CYPs, NQO1, UBIAD1): To pinpoint the specific enzymes responsible for particular metabolic transformations.[13][23]
Protocol: Incubation with Liver Microsomes
-
Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add this compound (e.g., 1 µM final concentration) to initiate the reaction. Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Incubation: Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the disappearance of this compound and the formation of metabolites using LC-MS/MS.
Caption: Workflow for in vitro metabolism study of this compound.
In Vivo Pharmacokinetic and Metabolism Studies
Objective: To determine the ADME profile of this compound in a whole animal model and identify the major circulating and excreted metabolites.
Experimental Model:
-
Rodents (Rats or Mice): Commonly used for pharmacokinetic studies due to their well-characterized physiology and handling feasibility.
Protocol: Pharmacokinetic Study in Rats
-
Dosing: Administer this compound to a cohort of rats via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect urine and feces over 24 or 48 hours.
-
Sample Processing:
-
Blood: Process to obtain plasma or serum.
-
Urine and Feces: Homogenize and extract metabolites. For urine, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be necessary to cleave conjugates.[10]
-
-
Analysis: Quantify the concentration of this compound and its metabolites in plasma, urine, and feces using a validated LC-MS/MS method. Menadione (unlabeled) can be used as an internal standard.[24]
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using appropriate software.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantitative analysis of this compound and its metabolites due to its high sensitivity and specificity.[25][26]
Key Considerations for Method Development:
-
Chromatography: A reverse-phase C18 column is typically suitable for separating menadione and its metabolites.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
-
Internal Standard: A stable isotope-labeled internal standard, such as Menadione-d4 or an analog with a different number of deuterium atoms, is ideal for accurate quantification. If this compound is the analyte, unlabeled menadione could be used.[24]
PART 3: Data Interpretation and Expected Outcomes
Quantitative Data Summary
| Parameter | Description | Expected Outcome for this compound vs. Menadione |
| In Vitro Intrinsic Clearance (CLint) | The rate of metabolism by liver microsomes or hepatocytes. | Potentially lower for this compound if metabolism at a deuterated site is a major clearance pathway.[7] |
| In Vivo Clearance (CL) | The rate at which the drug is removed from the body. | May be lower for this compound, leading to a longer half-life.[] |
| Area Under the Curve (AUC) | A measure of total drug exposure. | May be higher for this compound due to decreased clearance.[] |
| Metabolite Profile | The relative abundance of different metabolites. | Potential for "metabolic switching" leading to a different ratio of metabolites compared to menadione.[7] |
Implications of Altered Metabolism
A slower rate of metabolism for this compound could have several implications:
-
Enhanced Bioavailability: Reduced first-pass metabolism could lead to higher systemic exposure after oral administration.
-
Prolonged Half-Life: A longer duration of action may be observed.[]
-
Altered Toxicity Profile: If toxicity is mediated by a specific metabolite, a change in the metabolic profile could alter the toxicity. For menadione, toxicity is often linked to redox cycling and the generation of ROS.[12][27][28][29] A slower rate of redox cycling due to deuteration could potentially reduce this toxicity.
Conclusion
The study of the biological fate and metabolism of this compound provides a valuable opportunity to understand the intricacies of menadione's biotransformation. By leveraging the kinetic isotope effect, researchers can gain deeper insights into the enzymatic processes governing its conversion and clearance. The experimental frameworks outlined in this guide offer a robust approach to characterizing the ADME profile of this compound, ultimately contributing to a more comprehensive understanding of its pharmacological and toxicological properties. This knowledge is not only of academic interest but also holds significant potential for the development of new therapeutic agents with improved pharmacokinetic profiles.
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Ma, J., et al. (2012). Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication. PubMed Central. Available at: [Link]
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Thor, H., et al. (1982). The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells. The Journal of Biological Chemistry. Available at: [Link]
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Thijssen, H. H., et al. (2006). Menadione is a metabolite of oral vitamin K. British Journal of Nutrition. Available at: [Link]
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Nakagawa, K., et al. (2013). Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats. The Journal of Biological Chemistry. Available at: [Link]
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GANT, T. W., et al. (1988). The toxicity of menadione and mitozantrone in human liver-derived Hep G2 hepatoma cells. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Menadione. PubChem. Retrieved from [Link]
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ResearchGate. (2012). Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication. ResearchGate. Available at: [Link]
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Nakagawa, K., et al. (2013). Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats. PubMed. Available at: [Link]
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Dogan, A., et al. (2006). Cardiac and renal toxicity of menadione in rat. PubMed. Available at: [Link]
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Taggart, W. V., & Matschiner, J. T. (1969). Metabolism of menadione-6,7-3H in the rat. Biochemistry. Available at: [Link]
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da Rocha, A. B., et al. (2020). Menadione: a platform and a target to valuable compounds synthesis. Molecules. Available at: [Link]
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Hong, S. K., et al. (1997). Metabolism and cytotoxicity of menadione and its metabolite in rat platelets. Toxicology and Applied Pharmacology. Available at: [Link]
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Covance. (n.d.). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. Covance. Available at: [Link]
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Kester, M. V., et al. (2007). Vitamin K3 (menadione)-induced oncosis associated with keratin 8 phosphorylation and histone H3 arylation. The Journal of Biological Chemistry. Available at: [Link]
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Albano, E., et al. (1996). Menadione-induced DNA fragmentation without 8-oxo-2'-deoxyguanosine formation in isolated rat hepatocytes. FEBS Letters. Available at: [Link]
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Jones, A. A., et al. (2024). Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. Journal of Analytical Toxicology. Available at: [Link]
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An In-depth Technical Guide to the Stability and Storage of Menadione-d8
Introduction: The Critical Role of Stability in Research Applications of Menadione-d8
This compound, the deuterated analog of Menadione (Vitamin K3), serves as an indispensable tool in biomedical and pharmaceutical research. It is frequently employed as an internal standard for the quantification of Menadione in biological matrices via mass spectrometry, and in metabolic studies to trace the biotransformation of Vitamin K analogs.[1][2] The integrity of experimental data derived from these applications is fundamentally reliant on the chemical stability of this compound. Degradation of the standard can lead to inaccurate quantification, misinterpretation of metabolic pathways, and compromised study outcomes.
This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and robust analytical methodologies for assessing its integrity. We will delve into the underlying chemical principles of its degradation, the impact of deuteration on its stability profile, and provide field-proven protocols for its handling and analysis.
Physicochemical Properties and the Impact of Deuteration
Menadione is a synthetic naphthoquinone characterized by a bright yellow crystalline appearance and poor water solubility.[1] The introduction of eight deuterium atoms into the Menadione structure—substituting hydrogens on both the aromatic ring and the methyl group—imparts a higher mass and subtly alters its physicochemical properties.
The primary influence of deuteration is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher dissociation energy than a carbon-hydrogen (C-H) bond.[3][4][5] Consequently, chemical reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound.[6][7] This effect is particularly relevant for metabolic stability, where enzymatic (e.g., Cytochrome P450) oxidation of C-H bonds is often a primary clearance mechanism.[6] For this compound, this enhanced stability makes it an excellent internal standard, as it is less susceptible to metabolic degradation during sample processing and analysis.
While direct experimental data on the physicochemical properties of this compound is scarce, theoretical principles and data from other deuterated aromatic compounds suggest the following effects:
| Property | Menadione (C₁₁H₈O₂) | This compound (C₁₁D₈O₂) | Rationale for Change |
| Molar Mass | 172.18 g/mol | ~180.23 g/mol | Addition of 8 neutrons. |
| Melting Point | 105-107 °C[1] | Expected to be slightly lower | Deuteration can disrupt crystal lattice packing and intermolecular forces, often leading to a modest decrease in melting point.[3] |
| Lipophilicity (logP) | ~2.2 | Expected to be slightly lower | The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to a minor decrease in lipophilicity.[8] |
| Aqueous Solubility | ~160 mg/L (at 30°C)[1] | Expected to be slightly higher | A decrease in lipophilicity and altered crystal lattice energy may lead to a marginal increase in aqueous solubility.[3] |
Degradation Pathways of the Menadione Core Structure
The stability of this compound is intrinsically linked to the chemical reactivity of its core 1,4-naphthoquinone structure. The primary degradation pathways are driven by light, pH, and oxidative stress. Understanding these mechanisms is crucial for designing appropriate storage and handling protocols.
Photodegradation
Menadione is highly susceptible to degradation upon exposure to light, particularly UV radiation.[9][10] The naphthoquinone ring system can absorb UV light, promoting it to an excited state. This can initiate several degradation reactions, including:
-
Photoreduction: In the presence of a hydrogen donor, the excited menadione can be reduced to a semiquinone radical, which can then participate in further reactions or redox cycling.[11]
-
Epoxidation: The double bond in the quinone ring is susceptible to photo-oxidation, leading to the formation of Menadione-2,3-epoxide .[11][12] This is a significant degradation product.
-
Dimerization: Excited-state menadione molecules can react with each other, leading to the formation of photodimers.
The consequence of photodegradation is a significant loss of the parent compound. Studies on non-deuterated menadione have shown that solutions in clear glass flasks can lose up to 80% of their strength within 3 hours of exposure to daylight.[8]
Caption: Simplified workflow of this compound photodegradation.
pH-Dependent Degradation (Hydrolysis)
Menadione is notably unstable under alkaline conditions.[10][13] The presence of hydroxide ions can catalyze the decomposition of the naphthoquinone ring. While the exact mechanism is complex, it is understood that nucleophilic attack by hydroxide on the electron-deficient quinone ring initiates a series of reactions leading to cleavage of the ring structure. Base-catalyzed degradation is reported to be rapid at a pH above 9.[8]
Conversely, menadione exhibits greater stability in neutral to slightly acidic conditions.
Oxidative Degradation
The 1,4-naphthoquinone structure of menadione makes it susceptible to oxidation. In biological systems, this can occur via enzymatic processes or through redox cycling, which generates reactive oxygen species (ROS) like superoxide anions.[14][15] In a laboratory setting, exposure to strong oxidizing agents (e.g., hydrogen peroxide) or even atmospheric oxygen over long periods can lead to degradation. The primary product of this oxidative stress is often Menadione-2,3-epoxide .[11]
Caption: Major degradation pathways for the Menadione core structure.
Recommended Storage and Handling Conditions
Based on the inherent chemical instabilities of the menadione structure, a multi-faceted approach to storage and handling is required to ensure the long-term integrity of this compound.
Storage of Solid Material
For long-term storage, solid this compound should be stored under the following conditions:
-
Temperature: -20°C is the standard recommended temperature. Some suppliers indicate stability for ≥ 4 years under these conditions. Storage at 2-8°C may be suitable for short-term use, but for periods exceeding a few weeks, -20°C provides superior protection against thermal degradation.
-
Light: Protect from all light sources. Store the material in an amber vial and place it inside a secondary container (e.g., a box) to eliminate light exposure.
-
Atmosphere: Store in a tightly sealed container to minimize exposure to atmospheric moisture and oxygen. For highly sensitive applications, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Environment: Store in a dry, well-ventilated area away from strong bases, reducing agents, and oxidizing agents.[16]
Handling and Preparation of Solutions
When preparing solutions of this compound for use as standards or in experiments, the following precautions are critical:
-
Solvent Selection: this compound is sparingly soluble in ethanol and DMSO. For analytical standards, use HPLC-grade or MS-grade solvents. Be aware that alcoholic solutions, while relatively stable, should still be protected from light.
-
Light Protection: All solution preparation and handling should be performed under subdued light conditions. Use amber glassware or foil-wrapped containers for all solutions.
-
pH Control: Avoid alkaline conditions. If aqueous buffers are used, ensure the pH is neutral or slightly acidic.
-
Storage of Solutions: Stock solutions should be stored at -20°C or below (-80°C is preferable for long-term storage) in tightly sealed amber vials.[17] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[17] Working solutions should be prepared fresh daily if possible.
| Condition | Solid this compound | This compound Solutions | Justification |
| Temperature | -20°C (Long-term) | -20°C to -80°C | Minimizes thermal degradation kinetics. |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial/foil) | Prevents photodegradation, a primary degradation pathway.[8] |
| pH | N/A (Store away from bases) | Neutral to slightly acidic | Menadione is rapidly destroyed by alkaline solutions.[10][13] |
| Atmosphere | Tightly sealed container | Tightly sealed, consider inert gas | Minimizes oxidation and exposure to moisture. |
| Freeze/Thaw | N/A | Avoid repeated cycles | Repeated cycles can introduce moisture and accelerate degradation in solution.[17] |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound, particularly when using a new batch or after prolonged storage, it is essential to perform stability-indicating analyses. This typically involves a forced degradation study coupled with a validated chromatographic method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and validate the specificity of the analytical method.[6][18]
Objective: To generate potential degradation products of this compound and demonstrate the analytical method's ability to separate them from the parent peak.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
UV Chamber (for photostability)
-
Oven or water bath (for thermal stability)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Set up Stress Conditions: For each condition, use a portion of the stock solution. Include a control sample (protected from stress) for comparison.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C for 24 hours.
-
Photolytic Degradation: Expose a clear vial containing the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] A dark control wrapped in foil should be stored under the same temperature conditions.
-
-
Sample Analysis: After exposure, dilute all samples (including the control) to a suitable concentration (e.g., 20 µg/mL) with the mobile phase and analyze immediately using the stability-indicating HPLC method described below.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC-UV Method
This method is adapted from established protocols for menadione and its derivatives and is designed to separate the parent this compound peak from potential degradation products.[19][20]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 20 µL.
Procedure:
-
System Suitability: Before sample analysis, inject a standard solution of this compound (e.g., 20 µg/mL) multiple times (n=5). The system is suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2%.
-
Analysis of Stressed Samples: Inject the prepared samples from the forced degradation study.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify any new peaks that appear in the stressed samples; these are potential degradation products.
-
The method is "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak.
-
Assess peak purity of the this compound peak in the stressed samples using a PDA detector to ensure no co-eluting impurities.
-
Calculate the percentage of degradation in each condition.
-
Conclusion and Best Practices Summary
The chemical stability of this compound is a critical parameter that underpins its reliable use in research. Its susceptibility to photodegradation and alkaline hydrolysis are the most significant liabilities. The inherent stability conferred by the kinetic isotope effect due to deuteration primarily enhances its resistance to metabolic breakdown, but the core naphthoquinone structure remains vulnerable to environmental stressors.
To ensure the highest data quality, researchers, scientists, and drug development professionals must adhere to strict storage and handling protocols.
Key Takeaways:
-
Store Solid: At -20°C , protected from light in a tightly sealed container.
-
Store Solutions: At -20°C or -80°C , in single-use aliquots in amber vials.
-
Handling: Use subdued lighting, avoid alkaline conditions, and use high-purity solvents.
-
Validation: Periodically verify the integrity of the compound using a validated stability-indicating HPLC method, especially for long-term studies or when using older batches.
By implementing these measures, the risks of compound degradation can be effectively mitigated, ensuring the accuracy and reproducibility of experimental results.
References
-
Beilstein J. Org. Chem. (2022). Menadione: a platform and a target to valuable compounds synthesis. Source: [Link]
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Wikipedia. (n.d.). Menadione. Source: [Link]
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ResearchGate. (2020). Technology for the industrial production of K3 series vitamins based on menadione. Source: [Link]
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Beilstein Journals. (2022). Menadione: a platform and a target to valuable compounds synthesis. Source: [Link]
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PubMed. (1975). Complex formation between menadione and cetylethylmorpholinium ethosulfate: effect on UV photodegradation of menadione. Source: [Link]
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Alpha Chemika. (2020). Certificate of Analysis - Menadione. Source: [Link]
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Beilstein Journals. (2022). Menadione: a platform and a target to valuable compounds synthesis. Source: [Link]
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PubMed. (2017). Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Source: [Link]
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SynZeal. (n.d.). Phytonadione Photodegradant Impurity. Source: [Link]
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ResearchGate. (2017). (PDF) Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Source: [Link]
-
National Institutes of Health. (2013). Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation. Source: [Link]
-
MDPI. (2013). Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation. Source: [Link]
-
ResearchGate. (2013). Determination and stability of menadione. Source: [Link]
-
OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Source: [Link]
-
Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Source: [Link]
-
MDPI. (2019). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Source: [Link]
-
PubChem. (n.d.). Menadione. Source: [Link]
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PubMed. (2014). A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid. Source: [Link]
-
National Institutes of Health. (2007). Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis. Source: [Link]
-
Agilent. (n.d.). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. Source: [Link]
-
National Institutes of Health. (2011). Measurement of Menadione in Urine by HPLC. Source: [Link]
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National Institutes of Health. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Source: [Link]
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ResearchGate. (2011). a TIC of LCMS chromatogram of peptide mixture with menadione (K3). b.... Source: [Link]
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PubMed. (2002). Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling. Source: [Link]
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Chegg.com. (2021). Solved Menadione (vitaminK3) is degraded by exposure to. Source: [Link]
-
PubMed. (2010). The kinetic isotope effect in the search for deuterated drugs. Source: [Link]
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ResearchGate. (2011). Measurement of Menadione in Urine by HPLC. Source: [Link]
-
RSC Publishing. (2024). Impact of H/D isotopic effects on the physical properties of materials. Source: [Link]
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Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Source: [Link]
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EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Source: [Link]
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ResearchGate. (2023). (PDF) Vitamin K3 (Menadione) is a multifunctional microbicide acting as a photosensitizer and synergizing with blue light to kill drug-resistant bacteria in biofilms. Source: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Photoinitiators from bio-sourced naphthoquinone – the application of naphthoquinone-based vitamins K1 and K3 in free radical photopolymerization. Source: [Link]
-
eScholarship.org. (n.d.). Photochemical Study of Vitamin K and Vitamin B Derivatives and Their Applications as Photo-induced Antimicrobial Agents. Source: [Link]
-
Scribd. (n.d.). Certificate of Analysis: Sample 1.vitamin Premix. Source: [Link]
-
RSC Publishing. (2022). Investigation of Deuterated FOX-7 – Changes in Structural Behavior and Energetic Characteristics after Deuteration at ambient. Source: [Link]
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Menadione-d8: A Technical Guide to Commercial Sources, Quality Control, and Application for Advanced Research
Abstract
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of Menadione-d8 (Vitamin K3-d8), a deuterated analog of the synthetic vitamin K precursor, Menadione. The document details the commercial landscape, outlining key suppliers and critical quality attributes for procurement. It further presents the scientific rationale for its primary application as an internal standard in mass spectrometry-based bioanalysis. Methodologies for quality verification, handling, and a generalized protocol for its use in quantitative workflows are provided to ensure technical accuracy and reproducibility in a research setting.
Introduction: The Role of Menadione and the Power of Isotopic Labeling
Menadione (2-methyl-1,4-naphthoquinone), also known as Vitamin K3, is a synthetic compound that acts as a provitamin, convertible in vivo to the biologically active Vitamin K2 (menaquinone-4).[1] While not used for human nutritional supplementation in most developed countries due to toxicity concerns at high doses, it is a vital additive in animal feed and a valuable compound in biomedical research.[1] Its utility in research spans from studies on blood coagulation and bone metabolism to its use as a tool to induce cellular oxidative stress and apoptosis in cancer cell lines.[2][3]
Quantitative analysis of menadione in complex biological matrices (e.g., plasma, tissue) or in formulated products like animal feed is crucial for pharmacokinetic, metabolic, and quality control studies.[4][5] Such analyses are predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.
The accuracy of LC-MS/MS quantification hinges on the ability to correct for analyte loss during sample preparation and for variations in instrument response (matrix effects). This is best achieved by using a stable isotope-labeled internal standard (SIL-IS). This compound is the ideal SIL-IS for menadione analysis. It is chemically identical to menadione, ensuring it co-elutes chromatographically and behaves identically during extraction and ionization. However, its eight deuterium atoms give it a distinct, higher mass (+8 Da), allowing the mass spectrometer to differentiate it from the unlabeled analyte.[4] This co-analytical behavior is the cornerstone of achieving high-precision, accurate quantification.
Commercial Availability and Supplier Landscape
This compound is available from several reputable suppliers of chemical standards and research compounds. When procuring this reagent, researchers should prioritize suppliers who provide comprehensive documentation, including a detailed Certificate of Analysis (CoA).
Below is a comparative summary of prominent commercial sources:
| Supplier | Product Name(s) | CAS Number | Typical Isotopic Purity | Chemical Purity | Format |
| Cayman Chemical | Vitamin K3-d8, this compound | 478171-80-1 | ≥99% deuterated forms (d1-d8) | ≥98% | Solid |
| Sigma-Aldrich (Merck) | Vitamin K3-d8 | 478171-80-1 | 98 atom % D | 97% (CP) | Solid (Powder) |
| Toronto Research Chemicals (TRC) | This compound | 478171-80-1 | Not explicitly stated | Not explicitly stated | Solid |
| IsoSciences (Distributed by Biomol) | Vitamin K3-[d8] | 478171-80-1 | Not explicitly stated | Not explicitly stated | Solid |
| Eurisotop | VITAMIN K3 (MENADIONE) (d8, 98%) | Not explicitly stated | 98% | 97% | Solid |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Purity and specifications should always be verified with the supplier for the specific lot being purchased.
Quality Control and Procurement: A Self-Validating System
Ensuring the identity, purity, and isotopic enrichment of this compound is critical for the integrity of quantitative data. The Certificate of Analysis (CoA) is the primary document for this verification.
Deconstructing the Certificate of Analysis
A comprehensive CoA for this compound should include:
-
Identity Confirmation: Structure confirmed by ¹H-NMR and/or ¹³C-NMR. The proton NMR should show a significant reduction or absence of signals corresponding to the positions of deuteration.
-
Mass Confirmation: Mass spectrometry data (e.g., ESI-MS, GC-MS) confirming the molecular weight of 180.2 g/mol .[6]
-
Chemical Purity: Typically determined by HPLC-UV or GC-FID, this value should ideally be >97%.
-
Isotopic Purity/Enrichment: This crucial parameter, often determined by mass spectrometry, indicates the percentage of the compound that is fully deuterated (d8) versus partially deuterated (d1-d7) or unlabeled (d0). An isotopic purity of ≥98 atom % D is considered high quality.
The diagram below illustrates a logical workflow for the procurement and verification of a chemical standard like this compound.
Caption: Workflow for procuring and verifying this compound.
Key Application: Internal Standard in LC-MS/MS
The primary and most critical application of this compound is as an internal standard for the accurate quantification of menadione.[6] The stable isotope-labeled standard is spiked into all samples, calibrators, and quality controls at a known, constant concentration. During analysis, the ratio of the analyte's peak area to the internal standard's peak area is calculated. This ratio is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples.
This ratiometric approach corrects for variability because any loss of analyte during sample processing or any suppression of the MS signal will be mirrored by a proportional loss or suppression of the SIL-IS.
The diagram below illustrates this principle within a typical bioanalytical workflow.
Caption: Use of this compound as an internal standard in LC-MS/MS.
Generalized Experimental Protocol
This protocol provides a framework for using this compound as an internal standard. It must be optimized for the specific matrix and instrumentation used.
1. Preparation of Stock Solutions:
-
This compound (IS) Stock (e.g., 1 mg/mL): Accurately weigh ~5 mg of this compound solid. Dissolve in a suitable organic solvent (e.g., Methanol, Acetonitrile, or DMSO) to a final volume of 5 mL. Store in amber glass vials at -20°C or -80°C.[2]
-
Menadione (Analyte) Stock (e.g., 1 mg/mL): Prepare in the same manner as the IS stock.
-
Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions in an appropriate solvent (e.g., 50:50 Methanol:Water).
2. Preparation of Calibration Curve Standards:
-
In a set of clean tubes, aliquot a blank matrix (e.g., control plasma).
-
Spike decreasing amounts of the Menadione working solution to create a series of calibrators (e.g., 1-500 ng/mL).
-
Spike each calibrator with a constant amount of the this compound working solution (e.g., 50 ng/mL).
3. Sample Preparation:
-
Aliquot unknown samples and quality control (QC) samples into clean tubes.
-
Spike each sample with the same constant amount of the this compound working solution as used for the calibrators.
-
Perform extraction. A common method is liquid-liquid extraction (LLE) or protein precipitation (PPT). For example, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma, vortex, centrifuge to pellet protein, and transfer the supernatant for analysis.[7]
4. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7] A typical mobile phase could be a gradient of methanol and water with 0.1% formic acid.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Ionization is often achieved with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[4][7]
-
Note: These transitions should be optimized on the specific mass spectrometer being used.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all calibrators and samples.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. Apply a linear regression.
-
Determine the concentration of Menadione in unknown samples by interpolating their peak area ratios from the calibration curve.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: Store the solid material in a well-sealed container, protected from light, in a dry place.[8] Long-term storage at -20°C is recommended.[9] Stock solutions should be stored at -20°C or -80°C in tightly sealed amber vials to prevent evaporation and photodegradation.[2]
-
Handling: Menadione is classified as harmful if swallowed and can cause skin and eye irritation.[8] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4] Avoid dust formation when handling the solid powder.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of menadione. Its commercial availability from specialized chemical suppliers allows for its integration into routine analytical workflows. By carefully selecting a supplier based on the quality and completeness of their documentation, and by employing validated methodologies, researchers can leverage the power of stable isotope dilution to generate highly reliable data in drug development, metabolic research, and other scientific disciplines.
References
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Carl ROTH. Safety Data Sheet: Menadione.[Link]
-
Kamao, M., et al. (2017). Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Analytical Sciences, 33(7), 863-867. [Link]
-
Klapkova, E., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Pharmaceutical and Biomedical Analysis, 174, 596-602. [Link]
-
Wikipedia. Menadione.[Link]
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Eurisotop. vitamin k3 (menadione) (d8, 98%) chem. purity 97%.[Link]
-
Covington, T. (Agilent Technologies). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography.[Link]
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Authored by a Senior Application Scientist
An In-depth Technical Guide: The Pivotal Role of Menadione-d8 in Advancing Vitamin K Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound and its indispensable role in modern vitamin K research. We will move beyond basic principles to explore the causality behind experimental choices, focusing on the application of this compound as a critical tool for achieving analytical accuracy and uncovering metabolic insights.
The Vitamin K Landscape: From Synthetic Precursor to Analytical Standard
Vitamin K is a family of fat-soluble vitamins essential for blood coagulation and bone metabolism.[1][2] The primary natural forms are phylloquinone (vitamin K1), found in leafy green vegetables, and a series of menaquinones (vitamin K2, or MK-n), which are synthesized by bacteria and found in fermented foods and animal products.[1][3]
Menadione (vitamin K3) is a synthetic naphthoquinone that acts as a provitamin.[4][5] It lacks the side chain of natural forms but can be converted in vivo to the biologically active menaquinone-4 (MK-4) by the enzyme UBIAD1.[6][7] This conversion makes menadione a key intermediate in vitamin K metabolism, as it is a circulating product of oral vitamin K1 and K2 intake that serves as a precursor for tissue-specific MK-4 synthesis.[7][8]
Despite its metabolic significance, the quantification of vitamin K vitamers in biological matrices like plasma, serum, and tissues presents a significant analytical challenge. These compounds are present at very low concentrations, and their lipophilic nature makes them susceptible to matrix effects, ion suppression, and sample loss during extraction—all of which can compromise data integrity.[9][10][11]
The Gold Standard: Stable Isotope Dilution for Quantitative Accuracy
To overcome these analytical hurdles, the gold standard for quantification is Stable Isotope Dilution Analysis (SIDA) , typically performed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique relies on the use of an internal standard that is chemically identical to the analyte but has a different mass due to isotopic enrichment.
Deuterated compounds, where hydrogen atoms are replaced with the stable isotope deuterium (²H), are ideal internal standards.[9][12] They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave the same way during sample preparation, chromatography, and ionization.[12][13] However, the mass spectrometer can easily distinguish between the analyte and the heavier, deuterated standard.[12] By adding a known amount of the deuterated standard to a sample at the very beginning of the workflow, it acts as a perfect internal reference, correcting for any variability or sample loss that occurs during the analytical process.[14] This ensures that the final calculated concentration is highly accurate and reproducible.[9][13]
This compound: The Premier Internal Standard for Vitamin K Analysis
This compound is a deuterated analog of Menadione. Its chemical structure is identical to Menadione, but with eight hydrogen atoms replaced by deuterium, increasing its mass. This makes it an exceptionally effective internal standard for the precise quantification of Menadione and other vitamin K vitamers in complex biological samples.[15][16]
| Property | Menadione (Vitamin K3) | This compound |
| Chemical Formula | C₁₁H₈O₂ | C₁₁D₈O₂ |
| Molar Mass | ~172.18 g/mol [6] | ~180.23 g/mol [17] |
| Appearance | Bright yellow crystals[6] | Solid |
| Key Role | Analyte, Vitamin K Precursor | Internal Standard |
The primary function of this compound is to compensate for analytical variability in LC-MS/MS workflows.[15] By spiking every sample, calibrator, and quality control with a consistent concentration of this compound before extraction, it normalizes the signal and allows for absolute, traceable quantification.[12][14]
Experimental Protocol: Quantification of Vitamin K Vitamers using this compound
This section details a validated, step-by-step methodology for the quantification of vitamin K in human serum using this compound as an internal standard.
Step 1: Sample Preparation and Extraction
The goal of this step is to isolate the lipophilic vitamin K vitamers from the complex serum matrix while ensuring that the internal standard accurately reflects any loss of the analyte.
-
Aliquoting: Transfer 500 µL of human serum into a clean glass tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of this compound working solution (at a known concentration, e.g., 50 ng/mL in methanol) to every sample, calibrator, and quality control. This early addition is critical for correcting extraction inefficiency.[14]
-
Protein Precipitation & Lysis: Add 1 mL of ice-cold isopropanol. Vortex vigorously for 1 minute to precipitate proteins and release matrix-bound vitamins.
-
Liquid-Liquid Extraction (LLE): Add 2 mL of hexane. Vortex for 2 minutes to partition the lipophilic vitamin K vitamers (including this compound) into the organic hexane layer. LLE is highly effective for extracting lipophilic compounds like vitamin K.[3]
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C to achieve a clean separation of the upper organic layer from the lower aqueous/protein layer.
-
Collection: Carefully transfer the upper hexane layer to a new tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.
Step 2: LC-MS/MS Analysis
This step separates the different vitamin K forms and detects them with high specificity and sensitivity.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[18]
-
Column: A reversed-phase column, such as an Accucore PFP (100 x 2.1 mm, 2.6 µm), is effective for separating the structurally similar vitamin K compounds.[18]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid and 5mM Ammonium Formate
-
B: Methanol with 0.1% Formic Acid
-
-
Gradient: A gradient elution from ~70% B to 100% B over several minutes to resolve the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura) operated in positive ion mode using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[15][18]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity.
Table 2: Example MRM Transitions for Menadione Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Menadione (Analyte) | 173.1 | 105.0 | Quantifier Transition[15] |
| This compound (IS) | 181.1 | 108.9 | Quantifier Transition for Internal Standard[15] |
The instrument is programmed to specifically monitor the fragmentation of the precursor ion into the product ion for both the analyte and the internal standard. This high selectivity minimizes interference from other molecules in the matrix.
Diagrams of Key Workflows and Pathways
The Vitamin K Cycle
This diagram illustrates the critical role of vitamin K as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for activating proteins involved in blood coagulation and bone metabolism.
Caption: The Vitamin K cycle showing carboxylation and regeneration pathways.
Stable Isotope Dilution Analysis (SIDA) Workflow
This diagram outlines the self-validating system of using this compound as an internal standard for quantitative analysis.
Caption: Experimental workflow for quantification using this compound.
Advanced Applications: Tracing Metabolic Pathways
Beyond its role as an internal standard, this compound is a powerful tool for mechanistic studies. As a stable isotope-labeled tracer, it can be administered in vivo or to cell cultures to track the metabolic fate of Menadione. By monitoring the appearance of labeled Menaquinone-4 (MK-4-d8), researchers can precisely quantify the rate and location of the conversion of Menadione to its active MK-4 form, providing critical insights into vitamin K metabolism and the function of enzymes like UBIAD1.[7]
Conclusion
This compound is more than just a chemical reagent; it is a cornerstone of modern, high-integrity vitamin K research. Its application as an internal standard in stable isotope dilution LC-MS/MS assays is fundamental to achieving the accuracy and reproducibility required for clinical diagnostics, nutritional studies, and drug development. By enabling precise quantification and sophisticated metabolic tracing, this compound empowers scientists to explore the complex biology of vitamin K with confidence, ensuring that the data generated is robust, defensible, and of the highest scientific caliber.
References
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Menadione - Wikipedia. [Link]
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Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. [Link]
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What is Menadione used for? - Patsnap Synapse. [Link]
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Menadione is a metabolite of oral vitamin K - PubMed. [Link]
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Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - NIH. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]
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Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter - YouTube. [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. [Link]
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A concise review of quantification methods for determination of vitamin K in various biological matrices - NIH. [Link]
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(PDF) Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - ResearchGate. [Link]
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Vitamin K Contribution to DNA Damage—Advantage or Disadvantage? A Human Health Response - PMC - NIH. [Link]
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LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed Central. [Link]
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Methods of Analysis of Vitamin K: A Review - SciSpace. [Link]
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Menadione | Request PDF - ResearchGate. [Link]
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Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism - PubMed. [Link]
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Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry - MDPI. [Link]
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Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry | Request PDF - ResearchGate. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Menadione and its Deuterated Isotopologues
This guide provides a detailed exploration of the mass spectrometric behavior of Menadione (Vitamin K3) and its deuterated internal standards. It is designed for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for the quantification and identification of this vital compound. We will delve into the mechanistic underpinnings of its fragmentation, explain the rationale behind analytical choices, and provide actionable protocols.
Introduction: The Analytical Significance of Menadione
Menadione (2-methyl-1,4-naphthoquinone) is a synthetic form of vitamin K, a class of fat-soluble vitamins essential for blood coagulation and metabolic processes.[1] Its analysis is critical in pharmaceutical formulations, animal feed supplementation, and biomedical research. In quantitative mass spectrometry, particularly LC-MS/MS, stable isotope-labeled (SIL) internal standards are paramount for achieving accuracy and precision.[2][3] Deuterated analogues of menadione, such as Menadione-d3, serve this purpose by mimicking the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and instrumental variability.[2][4]
Understanding the fragmentation patterns of both the native and deuterated forms is fundamental to developing robust and reliable analytical methods.
A Note on "Menadione-d8": The term this compound is not a commonly available standard. Menadione (C₁₁H₈O₂) has a total of eight hydrogen atoms. While a fully deuterated version is theoretically possible, commercially available and commonly cited standards include Menadione-d3 (methyl group deuterated) or other specific isotopologues.[4] This guide will focus on the fragmentation of unlabeled Menadione and extrapolate the principles to its deuterated forms, using a hypothetical Menadione-d7 (all hydrogens substituted) as an illustrative example for maximum educational value. One study was found that references a this compound standard for SFC-MSMS analysis.
Ionization Techniques and Their Influence on Fragmentation
The choice of ionization technique dictates the initial energy imparted to the molecule and, consequently, its entire fragmentation cascade. For Menadione, two techniques are prevalent: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), used with Liquid Chromatography (LC-MS).
-
Electron Ionization (EI): This high-energy technique (typically 70 eV) creates a radical cation (M•+) and induces extensive, predictable fragmentation. EI is ideal for structural elucidation and is the basis for large spectral libraries like NIST.[5][6][7] The resulting mass spectrum is a "fingerprint" of the molecule.
-
Electrospray Ionization (ESI) & APCI: These are "soft" ionization techniques that result in minimal fragmentation in the source.[8][9] They typically produce protonated molecules ([M+H]⁺) or adducts. Fragmentation is then induced in a controlled manner within the mass spectrometer (e.g., via Collision-Induced Dissociation or CID) for tandem mass spectrometry (MS/MS). This approach is preferred for quantitative analysis due to its high sensitivity and specificity.[9][10] Menadione itself can be challenging to ionize efficiently by ESI, sometimes necessitating derivatization or the use of APCI.[8][11][12]
The Core Fragmentation Pathway: Electron Ionization (GC-MS)
Under EI conditions, the Menadione molecular ion (M•+) is readily observed. The fragmentation is dominated by characteristic losses from the naphthoquinone ring system.
The primary fragmentation pathway involves the sequential loss of two carbon monoxide (CO) molecules, a classic pattern for quinones.[13] This occurs via retro-Diels-Alder (rDA) type reactions.
-
Formation of the Molecular Ion: Menadione + e⁻ → [C₁₁H₈O₂]•+ + 2e⁻ (m/z 172)
-
First Carbon Monoxide Loss: [C₁₁H₈O₂]•+ → [C₁₀H₈O]•+ + CO (m/z 172 → m/z 144)
-
Second Carbon Monoxide Loss: [C₁₀H₈O]•+ → [C₉H₈]•+ + CO (m/z 144 → m/z 116)
Another significant fragment is observed at m/z 105, which can arise from the loss of a methyl radical followed by CO, or other complex rearrangements. The base peak in the EI spectrum of Menadione is often the fragment at m/z 76, corresponding to a benzyne radical cation, indicating the collapse of the ring structure after initial losses.
The diagram below, generated using DOT language, illustrates this well-documented fragmentation cascade.
Impact of Deuterium Labeling on EI Fragmentation
When using a deuterated internal standard, this entire pattern shifts by the mass of the incorporated deuterium atoms. Let's consider a hypothetical fully deuterated Menadione-d7 (2-(methyl-d3)-1,4-naphthoquinone-d4).
-
Molecular Weight: 172.18 (Menadione) vs. 179.22 (Menadione-d7)
-
Molecular Ion (M•+): m/z 172 vs. m/z 179
The key diagnostic fragments will shift accordingly.
| Ion Identity | Menadione (m/z) | Menadione-d7 (m/z) | Mass Shift (Da) |
| [M]•+ | 172 | 179 | +7 |
| [M-CO]•+ | 144 | 151 | +7 |
| [M-2CO]•+ | 116 | 123 | +7 |
| [M-2CO-D•]•+ | N/A | 122 | N/A |
This predictable mass shift is the foundation of the isotope dilution method. The instrument can selectively monitor the mass transitions for both the analyte and the internal standard, ensuring high specificity.
Fragmentation in Tandem Mass Spectrometry (LC-MS/MS)
In LC-MS/MS, we select the precursor ion (e.g., the protonated molecule [M+H]⁺) and fragment it via CID. Because this is a lower-energy process than EI, the fragmentation is typically less extensive.
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard. A specific precursor-to-product ion transition is monitored for the analyte and another for the SIL internal standard.
-
Menadione ([M+H]⁺, m/z 173): Suitable product ions are often generated by targeting the quinone structure. A common transition is m/z 173 → 105 .
-
Menadione-d7 ([M+D]⁺, m/z 181): The corresponding transition would be monitored. The fragment at m/z 105 does not contain the deuterium atoms from the ring, but the precursor does, so the transition would shift. A plausible transition could be m/z 181 → 108.9 as reported in one study for a d8 variant.
It is crucial to experimentally determine the optimal and most intense MRM transitions, as in-source fragmentation or complex rearrangements can occur. Some studies note that Menadione produces few suitable product ions, leading to the use of "pseudo-MRM" where the precursor ion itself is monitored as the product ion (e.g., m/z 173 → 173).[4][14]
The overall analytical workflow for a quantitative LC-MS/MS experiment is depicted below.
Experimental Protocol: GC-MS Analysis of Menadione
This protocol provides a validated starting point for the analysis of Menadione using GC-MS with EI.
1. Sample Preparation (from a simple matrix): a. Accurately weigh ~10 mg of the sample into a glass vial. b. Dissolve in 10 mL of a suitable solvent like ethyl acetate or acetone. c. Vortex for 1 minute until fully dissolved. d. If required, spike with the deuterated internal standard solution at this stage. e. Transfer 1 mL of the solution into a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Parameters:
- Rationale: The choice of a non-polar column is based on the semi-volatile and relatively non-polar nature of Menadione. The temperature program is designed to ensure good peak shape and separation from matrix components.
- GC System: Agilent 8890 or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial Temperature: 100°C, hold for 1 minute.
- Ramp: 20°C/min to 280°C.
- Hold: Hold at 280°C for 5 minutes.
- MS Source Temp: 230°C.
- MS Quad Temp: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring key ions (e.g., m/z 172, 144 for Menadione; m/z 179, 151 for Menadione-d7).
3. Data Interpretation: a. Identify the Menadione peak based on its retention time and the presence of its characteristic ions (m/z 172, 144, 116). b. Confirm the identity by comparing the acquired spectrum to a reference library like the NIST Mass Spectral Library.[5][6][7] c. For quantification using an internal standard, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
Conclusion
The mass spectrometric fragmentation of Menadione is a well-understood process governed by the fundamental chemistry of its naphthoquinone core. Under high-energy Electron Ionization, it produces a rich, reproducible fingerprint characterized by sequential losses of carbon monoxide. In the lower-energy environment of tandem mass spectrometry, specific and sensitive quantification can be achieved by monitoring discrete precursor-to-product transitions. The use of a deuterated internal standard, whose fragmentation pattern predictably shifts by the mass of the incorporated isotopes, is essential for correcting analytical variability and ensuring the highest level of data integrity. This guide provides the foundational knowledge for scientists to develop, validate, and confidently execute robust mass spectrometry-based methods for Menadione analysis.
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Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0001892). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Menadione. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Menadione. NIST Chemistry WebBook. Retrieved from [Link]
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Tölgyesi, Á., Girincsi, E., Hermann, V., & Simon, A. (n.d.). Determination of fat-soluble vitamins A, D2, D3, E and K3 by isotope dilution and LC-MS/MS. Bálint Analitika Kft. Retrieved from [Link]
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Phenomenex. (n.d.). Separation of Vitamin K Compounds by LC-MS/MS Analysis. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Menadione. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Menadione. NIST Chemistry WebBook. Retrieved from [Link]
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Doyle, R., & Cherkassky, A. (2017). LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use. Semantic Scholar. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of vitamin K in food using LC-MS. LC-MS Application Data Sheet No. 036. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Menadione. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Menadione. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylthio-1,4-naphthoquinone. Retrieved from [Link]
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Hirota, Y., et al. (2017). Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Analytical Sciences, 33(7), 863-866. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. Retrieved from [Link]
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Yuan, T., et al. (2014). A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid. Journal of Chromatography B, 967, 133-139. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
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Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
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Human Metabolome Database. (n.d.). GC-MS Spectrum - Menadione GC-MS (Non-derivatized) (HMDB0001892). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,4-Naphthalenedione, 2-hydroxy-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Menadione. Retrieved from [Link]
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PhotochemCAD. (n.d.). 2-Methyl-1,4-naphthoquinone - Absorption Spectrum. Retrieved from [Link]
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Arita, M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 58-27-5 | Chemical Name : 2-Methyl-1,4-naphthoquinone. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Brieflands. (n.d.). GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Studying Reactive Oxygen Species (ROS) Induction Using Menadione-d8
Introduction: The Double-Edged Sword of Reactive Oxygen Species and the Utility of Menadione
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[1] At low to moderate concentrations, ROS function as critical signaling molecules in various physiological processes. However, an imbalance leading to excessive ROS accumulation results in oxidative stress, a deleterious condition implicated in a host of pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2]
Menadione (2-methyl-1,4-naphthoquinone), a synthetic analogue of vitamin K3, is a widely utilized tool compound for inducing oxidative stress in experimental settings.[2][3][4] Its ability to undergo redox cycling within cells leads to the generation of superoxide radicals and subsequently other ROS, providing a controllable model to investigate the cellular responses to oxidative damage.[5][6][7]
This guide provides a comprehensive overview of the mechanisms of menadione-induced ROS, detailed protocols for its application in cell culture, and methods for the accurate quantification of cellular ROS. A key focus is the incorporation of Menadione-d8, a deuterated internal standard, to ensure the highest level of accuracy in quantitative analyses, particularly those employing mass spectrometry. Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry as they closely mimic the analyte's behavior, correcting for variability in sample preparation and analysis.[8][9]
Mechanism of Menadione-Induced ROS Production
Menadione's capacity to generate ROS stems from its ability to participate in intracellular redox cycling. This process involves the transfer of electrons from cellular reducing equivalents, such as NADPH, to menadione, which is catalyzed by various oxidoreductases. This can occur through two primary pathways:
-
One-Electron Reduction: Enzymes like NADPH-cytochrome P450 reductase can catalyze the one-electron reduction of menadione to a semiquinone radical. This unstable intermediate can then readily transfer an electron to molecular oxygen (O₂), generating a superoxide anion (O₂•⁻) and regenerating the parent menadione molecule.[5][6] This futile cycle can continue, leading to a sustained production of superoxide.
-
Two-Electron Reduction: Alternatively, enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) can perform a two-electron reduction of menadione to the more stable menadiol (hydroquinone).[6][10] This pathway is generally considered a detoxification route as it bypasses the formation of the semiquinone radical, thus preventing ROS generation.[5][7]
The net effect of menadione treatment on cellular ROS levels is a balance between these two pathways. In many cell types, the one-electron reduction pathway predominates, resulting in a significant increase in intracellular ROS.
Caption: Mechanism of Menadione-Induced ROS Production.
The Role of this compound as an Internal Standard
For studies requiring precise quantification of menadione levels or its metabolites, the use of a stable isotope-labeled internal standard is crucial. This compound is a deuterated form of menadione where eight hydrogen atoms have been replaced with deuterium.[11][12] This mass shift allows it to be distinguished from the unlabeled menadione by a mass spectrometer, while its chemical and physical properties remain nearly identical.[13][14]
Advantages of using this compound:
-
Correction for Sample Loss: this compound can be added to samples at the beginning of the extraction process to account for any loss of analyte during sample preparation.[9][14]
-
Mitigation of Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with menadione and experiences the same matrix effects, it provides a reliable way to correct for these variations.[14][15]
-
Improved Accuracy and Precision: By compensating for variations in extraction efficiency, instrument response, and matrix effects, this compound significantly improves the accuracy and precision of quantitative measurements.[15][16]
Experimental Protocols
Protocol 1: Induction of ROS in Adherent Cells with Menadione
This protocol provides a general guideline for treating adherent cells with menadione to induce ROS production.
Materials:
-
Adherent cells of choice (e.g., HEK293T, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Menadione (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS), sterile
-
96-well clear-bottom black plates (for fluorescence assays) or other appropriate culture vessels
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel at a density that will result in 70-80% confluency on the day of the experiment. For a 96-well plate, a seeding density of 2 x 10⁴ to 5 x 10⁴ cells per well is a good starting point.
-
Cell Culture: Incubate the cells overnight at 37°C and 5% CO₂ to allow for attachment and recovery.
-
Preparation of Menadione Working Solutions: On the day of the experiment, prepare fresh working solutions of menadione by diluting the stock solution in serum-free or complete culture medium. A typical concentration range to test is 10-100 µM. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell type and experimental endpoint.
-
Menadione Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the menadione working solutions to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest menadione concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the desired ROS detection assay.
Protocol 2: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
DCFDA (also known as H₂DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by various ROS, making it a common choice for measuring total intracellular ROS levels.[17][18][19]
Materials:
-
Cells treated with menadione (from Protocol 1)
-
DCFDA (stock solution in DMSO, e.g., 10 mM)
-
Serum-free culture medium or PBS
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Preparation of DCFDA Working Solution: Prepare a fresh working solution of DCFDA at a final concentration of 5-20 µM in serum-free medium or PBS. Protect the solution from light.[20]
-
DCFDA Loading: After menadione treatment, remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[19]
-
Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Measurement: Add PBS or serum-free medium to the wells. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[19] Alternatively, visualize the cells under a fluorescence microscope or quantify the fluorescence on a single-cell level using flow cytometry.[17]
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
MitoSOX™ Red is a cell-permeable dye that specifically targets mitochondria and fluoresces upon oxidation by superoxide.[21][22] This makes it an excellent tool for investigating the contribution of mitochondria to menadione-induced ROS production.
Materials:
-
Cells treated with menadione (from Protocol 1)
-
MitoSOX™ Red reagent (stock solution in DMSO, e.g., 5 mM)
-
Warm Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Preparation of MitoSOX™ Red Working Solution: Prepare a fresh working solution of MitoSOX™ Red at a final concentration of 2.5-5 µM in warm HBSS or culture medium.[23] Protect the solution from light.
-
MitoSOX™ Red Loading: After menadione treatment, remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.[23]
-
Washing: Remove the MitoSOX™ Red solution and wash the cells gently three times with warm PBS.
-
Measurement: Add warm HBSS or culture medium to the wells. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively. Alternatively, visualize the cells under a fluorescence microscope or quantify the fluorescence using flow cytometry.
Experimental Workflow and Data Interpretation
Caption: General Experimental Workflow for Menadione-induced ROS studies.
Data Analysis:
Fluorescence readings should be normalized to a vehicle-treated control group to determine the fold-change in ROS production. It is also advisable to normalize the fluorescence signal to cell number or protein concentration to account for any potential cytotoxicity induced by higher concentrations of menadione.
| Parameter | Menadione | This compound | Rationale |
| Typical Concentration Range | 10 - 100 µM | Used as internal standard | Dose-response is cell-type dependent. |
| Typical Incubation Time | 30 min - 4 hours | Added during sample prep | Time-course is crucial to capture peak ROS. |
| Expected ROS Fold-Increase | 2 to 10-fold | N/A | Highly dependent on cell type and assay. |
| DCFDA Ex/Em | ~485 nm / ~535 nm | N/A | Measures total intracellular ROS.[19] |
| MitoSOX Red Ex/Em | ~510 nm / ~580 nm | N/A | Measures mitochondrial superoxide.[22] |
| Mass Shift (for LC-MS) | N/A | +8 Da | For accurate quantification.[11][12] |
Conclusion
Menadione is a robust and reliable tool for inducing oxidative stress in cellular models. By understanding its mechanism of action and employing carefully designed experimental protocols, researchers can effectively study the intricate roles of ROS in health and disease. The integration of this compound as an internal standard in quantitative studies provides an additional layer of analytical rigor, ensuring the generation of high-quality, reproducible data. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to confidently utilize menadione and this compound in their investigations of cellular redox biology.
References
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Application Notes and Protocols for Menadione-d8 in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Menadione-d8 in cell culture experiments. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation guidelines to ensure robust and reproducible results.
Introduction: Understanding this compound
Menadione, also known as Vitamin K3, is a synthetic naphthoquinone with significant biological activity.[1][2] this compound is a deuterated version of Menadione, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantification of Menadione by mass spectrometry.[3] In cell culture, both Menadione and this compound are utilized as tools to investigate cellular processes related to oxidative stress, mitochondrial dysfunction, and cell death.[4][5][6][7]
High concentrations of menadione are known to be toxic, causing oxidative damage to cells.[8] Its ability to induce the production of reactive oxygen species (ROS) makes it a valuable compound for studying the cellular response to oxidative insults and for screening potential antioxidant therapies.[9][10][11]
Mechanism of Action: The Redox Cycling of Menadione
The primary mechanism by which Menadione exerts its cytotoxic effects is through redox cycling. This process involves the one-electron reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This cycle can repeat, leading to a continuous generation of ROS and subsequent oxidative stress.[5][11]
This cascade of events disrupts cellular homeostasis through several pathways:
-
Depletion of Glutathione (GSH): The generated ROS, particularly superoxide anions and hydrogen peroxide, are neutralized by cellular antioxidant systems, with glutathione (GSH) being a key player. Continuous ROS production can deplete GSH stores, rendering the cell more susceptible to oxidative damage.[3][10]
-
Mitochondrial Dysfunction: Mitochondria are both a source and a target of Menadione-induced ROS. The oxidative stress can lead to mitochondrial membrane depolarization, inhibition of the electron transport chain, and ultimately, a decrease in ATP production.[5][12][13][14] This can trigger the intrinsic pathway of apoptosis.
-
DNA Damage and PARP Activation: ROS can directly damage DNA. Significant DNA damage activates the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. However, overactivation of PARP can deplete cellular NAD+ and ATP, leading to energy crisis and cell death.[5]
-
Induction of Cell Death: Depending on the cell type and the concentration of Menadione, the induced oxidative stress can lead to various forms of cell death, including apoptosis and necrosis.[5][10] Interestingly, recent studies have also shown that Vitamin K compounds, including menadione, can act as potent suppressors of ferroptosis, a form of iron-dependent regulated cell death.[15][16]
Signaling Pathway of Menadione-Induced Oxidative Stress
Caption: General experimental workflow for cell treatment.
Protocol 3: Induction of Cytotoxicity and Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [17][18][19]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [17][18]
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) [17] * Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) [9] * Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring absorbance at 570 nm [20]
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. [18] 2. Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).
-
Incubate the plate for the desired treatment duration (e.g., 4, 12, or 24 hours).
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well. [20] 6. Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form. [9][20] 7. Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [9] 9. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [9] 10. Measure the absorbance at 570 nm using a plate reader.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting total cellular ROS. [21][22]DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [22][23]
-
Materials:
-
Cells cultured in a 24- or 96-well plate (a black-walled plate is recommended for fluorescence measurements)
-
This compound working solutions
-
DCFH-DA stock solution (e.g., 10 mM in DMSO) [21] * Pre-warmed, serum-free cell culture medium
-
PBS
-
Fluorescence microscope or plate reader (Excitation/Emission ~485/530 nm) [22][23]
-
-
Procedure:
-
Seed cells and treat with this compound as described in Protocol 3 (steps 1-3).
-
Towards the end of the treatment period, prepare a fresh DCFH-DA working solution (e.g., 10 µM in pre-warmed, serum-free medium). [21]Protect this solution from light. [21][22] 3. Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark. [22] 5. Remove the DCFH-DA working solution and wash the cells twice with PBS to remove any excess probe. [22] 6. Add PBS or medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader or visualize the cells under a fluorescence microscope. [21]An increase in green fluorescence indicates an increase in intracellular ROS.
-
Data Interpretation and Expected Results
-
Cytotoxicity: Treatment with this compound is expected to cause a dose- and time-dependent decrease in cell viability. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve. For example, IC50 values for menadione in HeLa and KB cancer cells have been reported as 25.6 µM and 64.3 µM, respectively. [1]* ROS Production: An increase in fluorescence in the DCFH-DA assay will be observed in this compound-treated cells compared to control cells, indicating an increase in intracellular ROS levels. This increase should also be dose- and time-dependent.
Table 2: Example Concentration Ranges for Initial Experiments
| Cell Line Type | Suggested this compound Concentration Range (µM) |
| Cancer Cell Lines (e.g., HeLa, OVCAR-3) | 1 - 100 µM [1][10] |
| Primary Cells (e.g., HUVECs) | 1 - 50 µM [3] |
| Fibroblasts | 1 - 50 µM [3] |
Note: These are starting recommendations. The optimal concentration range should be determined empirically for each specific cell line and experimental condition.
Conclusion
This compound is a powerful tool for inducing oxidative stress in cell culture models. By understanding its mechanism of action and following these detailed protocols, researchers can reliably investigate the cellular responses to oxidative damage, mitochondrial dysfunction, and cell death. The provided methodologies for assessing cytotoxicity and ROS production offer a robust framework for screening potential therapeutic agents and elucidating fundamental cellular pathways.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Menadione? Retrieved from [Link]
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JoVE. (2019, October 17). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Institutes of Health. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
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National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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PubMed. (2009, July 28). Vitamin K3 disrupts the microtubule networks by binding to tubulin: a novel mechanism of its antiproliferative activity. Retrieved from [Link]
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PubMed. (n.d.). Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism. Retrieved from [Link]
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JoVE. (2022, May 13). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.5. ROS Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells | Request PDF. Retrieved from [Link]
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MP Biomedicals. (n.d.). Menadione. Retrieved from [Link]
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National Institutes of Health. (n.d.). Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis. Retrieved from [Link]
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National Institutes of Health. (n.d.). This compound | C11H8O2 | CID 53442274 - PubChem. Retrieved from [Link]
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PubMed. (2014, September). Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Menadione. Retrieved from [Link]
-
PubMed. (2018, January 15). Disruption of mitochondrial function as mechanism for anti-cancer activity of a novel mitochondriotropic menadione derivative. Retrieved from [Link]
-
PubMed Central. (n.d.). Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy. Retrieved from [Link]
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National Institutes of Health. (n.d.). A non-canonical vitamin K cycle is a potent ferroptosis suppressor. Retrieved from [Link]
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PubChem. (n.d.). Menadione. Retrieved from [Link]
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PubMed. (n.d.). Menadione-induced oxidative stress in bovine heart microvascular endothelial cells. Retrieved from [Link]
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Patsnap Synapse. (2024, June 15). What is Menadione used for? Retrieved from [Link]
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PubMed. (2016, June 20). Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy. Retrieved from [Link]
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PubMed. (n.d.). Effects of menadione and its derivative on cultured cardiomyocytes with mitochondrial disorders. Retrieved from [Link]
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(n.d.). Menadione induces endothelial dysfunction mediated by oxidative stress and arylation. Retrieved from [Link]
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PubMed. (n.d.). Menadione reduction by pharmacological doses of ascorbate induces an oxidative stress that kills breast cancer cells. Retrieved from [Link]
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ResearchGate. (n.d.). Vitamin K is a potent class of anti-ferroptotic compounds a, Viability.... Retrieved from [Link]
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PubMed. (n.d.). Menadione-induced oxidative stress leads to a rapid down-modulation of transferrin receptor recycling. Retrieved from [Link]
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Application Note: High-Throughput and Recovery-Focused Sample Preparation Strategies for the Quantification of Menadione-d8 in Biological Matrices
Abstract: This application note provides a comprehensive guide to sample preparation techniques for the quantitative analysis of menadione-d8, a common internal standard for menadione (Vitamin K3), in biological matrices such as plasma and serum. We delve into the rationale behind selecting appropriate extraction methods, offering detailed, step-by-step protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The comparative advantages and limitations of each technique are discussed, supported by technical insights to aid researchers in choosing the optimal workflow for their specific bioanalytical needs, ensuring accuracy, precision, and robustness in downstream LC-MS/MS analysis.
Introduction: The Analytical Imperative for Menadione Quantification
Menadione (Vitamin K3) is a synthetic naphthoquinone that serves as a precursor to vitamin K2.[1][2] Its quantification in biological systems is crucial for pharmacokinetic studies, nutritional research, and toxicological assessments.[2] Given the complexity of biological matrices, rigorous and efficient sample preparation is paramount to mitigate interferences and ensure reliable analytical data. This compound, a stable isotope-labeled internal standard, is co-extracted with the analyte to compensate for variability during sample processing and analysis, a practice strongly recommended to correct for matrix effects and improve data accuracy.[3][4]
The primary challenges in bioanalysis stem from the sample matrix itself, which contains a plethora of endogenous components like proteins, lipids, and salts that can interfere with the analyte's signal during mass spectrometry, a phenomenon known as the matrix effect.[5][6] Effective sample preparation aims to remove these interferences while maximizing the recovery of the analyte and internal standard.
Physicochemical Properties of Menadione and this compound
A foundational understanding of the physicochemical properties of menadione is critical for developing effective extraction protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | [1][2] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Bright yellow crystalline solid | [1][7] |
| Solubility in Water | 160 mg/L (at 30 °C) | [1][2] |
| LogP (Octanol/Water) | 2.2 | [1] |
| Stability | Stable in air, but sensitive to light | [7] |
Menadione's relatively nonpolar nature (LogP of 2.2) and limited water solubility guide the choice of organic solvents for extraction.[1] Its light sensitivity necessitates that all sample handling and preparation steps be conducted in a light-protected environment. This compound shares nearly identical physicochemical properties with menadione, ensuring it behaves similarly during extraction, which is the fundamental principle of using a stable isotope-labeled internal standard.
Core Sample Preparation Techniques
The selection of a sample preparation technique is a balance between the desired level of cleanliness, throughput, cost, and the specific requirements of the analytical method. The three most common techniques for small molecule extraction from biological fluids are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8][9]
Protein Precipitation (PPT)
Principle: PPT is the simplest and most rapid method for removing proteins from plasma or serum.[10] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample.[11] This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution.[11][12] The supernatant, containing the analyte and internal standard, is then separated by centrifugation or filtration for analysis.[12]
Causality of Choice: This method is ideal for high-throughput screening and when a very clean extract is not essential. The choice of precipitating solvent can influence which analytes are recovered. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[11]
Caption: Workflow for Protein Precipitation.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to the sample.[13]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for direct injection or can be evaporated and reconstituted in a mobile phase-compatible solvent.
Advantages & Disadvantages of PPT
| Advantages | Disadvantages |
| Fast and simple | Potential for significant matrix effects (ion suppression) |
| High-throughput and easily automated | Less clean extract compared to LLE and SPE |
| Inexpensive | Risk of analyte co-precipitation with proteins |
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[8] Menadione, being relatively nonpolar, will partition into a water-immiscible organic solvent like hexane or a mixture of hexane and ethyl acetate, leaving behind more polar, interfering substances in the aqueous phase.
Causality of Choice: LLE provides a cleaner extract than PPT by removing highly polar interferences. The choice of extraction solvent is critical and is based on the analyte's polarity. Hexane is effective for nonpolar compounds like menadione.[3] The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.
Caption: Workflow for Liquid-Liquid Extraction.
-
To 100 µL of plasma or serum in a glass tube, add 10 µL of this compound internal standard solution.
-
Vortex the sample for 10 seconds.
-
Add 600 µL of n-hexane.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Advantages & Disadvantages of LLE
| Advantages | Disadvantages |
| Provides a cleaner extract than PPT | More time-consuming and labor-intensive |
| Can concentrate the analyte | Requires larger volumes of organic solvents |
| Can be selective based on solvent choice and pH | Emulsion formation can be an issue |
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique used to isolate analytes from a complex matrix.[14] The sample is passed through a solid sorbent bed that retains the analyte based on specific interactions (e.g., reversed-phase, normal-phase, ion-exchange). Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.[15]
Causality of Choice: SPE offers the highest degree of sample cleanup and analyte concentration.[8] For menadione, a reversed-phase sorbent (e.g., C18) is ideal. The nonpolar menadione will be retained on the C18 sorbent while polar matrix components are washed away with a weak aqueous solvent. A strong organic solvent is then used to elute the menadione. This selectivity provides a very clean extract, minimizing matrix effects.[4]
Caption: Workflow for Solid-Phase Extraction.
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution. Add 200 µL of 2% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the menadione and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a mobile phase-compatible solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Advantages & Disadvantages of SPE
| Advantages | Disadvantages |
| Provides the cleanest extract | Most expensive and time-consuming method |
| High analyte concentration factor | Method development can be complex |
| Highly selective and reproducible | Can be lower throughput if not automated |
Method Validation and Trustworthiness
Every protocol described must be validated to ensure its performance and reliability. Key validation parameters, as outlined in regulatory guidance from agencies like the FDA, include accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[16][17][18]
-
Recovery: Should be consistent, precise, and reproducible. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: Assessed by comparing the analyte response in a post-extraction spiked sample to a neat solution of the analyte.[6] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[4]
A summary of expected performance for the described methods is provided below. These values are illustrative and should be established for each specific laboratory and application.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery (%) | 85 - 105 | 80 - 100 | > 90 |
| Matrix Effect (%) | 60 - 120 | 80 - 110 | 90 - 105 |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Extract Cleanliness | Low | Medium | High |
Conclusion and Recommendations
The choice of sample preparation technique for this compound analysis is a critical decision that impacts the quality and reliability of the final data.
-
Protein Precipitation is recommended for high-throughput applications where speed is prioritized and some degree of matrix effect can be tolerated or is adequately corrected by the internal standard.
-
Liquid-Liquid Extraction offers a good balance between cleanliness, cost, and throughput, making it a versatile choice for many research applications.
-
Solid-Phase Extraction is the gold standard for achieving the cleanest extracts and highest sensitivity, essential for regulated bioanalysis and when low limits of quantification are required.
By understanding the principles and practical considerations of each technique, researchers can confidently select and implement a sample preparation strategy that is fit-for-purpose, ensuring the generation of high-quality, reproducible data for menadione analysis.
References
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The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. SPEX SamplePrep. [Link]
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Iwasaki, Y., et al. (2017). Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Analytical Sciences, 33(7), 861-865. [Link]
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Yuan, T., et al. (2015). Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method. Journal of Chromatography B, 990, 158-164. [Link]
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Kilic, E., & Arslan, H. (2013). Determination by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation by Two Derivative Spectrophotometric Methods. European International Journal of Science and Technology, 2(3), 89-98. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4055, Menadione. PubChem. [Link]
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Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
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Liu, R., et al. (2014). A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid. Talanta, 129, 448-454. [Link]
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Paroni, R., et al. (2009). Determination of vitamin K1 in plasma by solid phase extraction and HPLC with fluorescence detection. Journal of Chromatography B, 877(3), 351-354. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Menadione. Wikipedia. [Link]
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Vignali, D. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(11), 8-12. [Link]
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Liu, R., et al. (2014). A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid. Talanta, 129, 448-454. [Link]
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Abraham, M. H., et al. (2018). Descriptors for vitamin K3 (menadione); calculation of biological and physicochemical properties. Journal of Pharmaceutical Sciences, 107(1), 213-218. [Link]
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Kamao, M., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Chromatography B, 1128, 121781. [Link]
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Nagana, G., et al. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5493-5501. [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(3), 1-2. [Link]
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Demirkaya-Miloglu, F., et al. (2014). GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation. Iranian Journal of Pharmaceutical Research, 13(2), 353-364. [Link]
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Protein Precipitation Technical Guide. AxisPharm. [Link]
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U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Yuan, T., et al. (2015). Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method. Semantic Scholar. [Link]
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Zhang, Y., et al. (2020). Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. Foods, 9(2), 204. [Link]
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Chemical Properties of Menadione (CAS 58-27-5). Cheméo. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Jain, R., & Jain, M. (2015). Methods of Analysis of Vitamin K: A Review. International Journal of Pharmaceutical Sciences and Research, 6(6), 2294-2302. [Link]
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Extraction of fat-soluble vitamins from human serum using ISOLUTE® SLE+. Biotage. [Link]
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Li, W., & Tse, F. L. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1098. [Link]
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Vitamin K analysis. Cyberlipid. [Link]
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Demirkaya-Miloglu, F., et al. (2014). GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. MDPI. [Link]
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U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
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Application Note: Quantitative Analysis of Menadione in Human Plasma using Menadione-d8 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of menadione (Vitamin K3) in human plasma. The method utilizes a stable isotope-labeled internal standard, Menadione-d8, to ensure high accuracy and precision. The workflow involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and sensitive analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic studies, nutritional analysis, or other clinical research involving menadione. The method adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8][9][10]
Introduction
Menadione (2-methyl-1,4-naphthoquinone), also known as Vitamin K3, is a synthetic form of vitamin K.[11][12][13][14] While its use in humans is limited due to potential toxicity, it is a crucial supplement in animal feed and serves as a precursor for the in vivo synthesis of menaquinone-4 (MK-4).[12][13][14][15] Accurate quantification of menadione in biological matrices is essential for pharmacokinetic and metabolic studies.
The inherent variability in sample preparation and potential for ion suppression in mass spectrometry can compromise the accuracy of quantitative analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these matrix effects and ensuring data integrity. This compound, a deuterated analog of menadione, is an ideal internal standard as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z).[12][16][17]
This application note provides a comprehensive, step-by-step protocol for the determination of menadione in human plasma using this compound as an internal standard with LC-MS/MS. The causality behind experimental choices and adherence to validation principles are emphasized throughout.
Materials and Reagents
-
Analytes and Internal Standard:
-
Menadione (Sigma-Aldrich, Cat. No. M5625 or equivalent)
-
This compound (Cayman Chemical, Cat. No. 43796 or equivalent)[17]
-
-
Solvents and Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, sourced from a reputable biobank)
-
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the quantification of Menadione in plasma.
Detailed Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve and ensuring the accuracy of quality control (QC) samples. Using a solvent in which the analytes are highly soluble and stable is critical.
-
Menadione Stock Solution (1 mg/mL): Accurately weigh 10 mg of menadione and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Menadione Working Solutions: Prepare serial dilutions of the menadione stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and QC samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is a robust and effective technique for extracting lipophilic compounds like menadione from complex biological matrices such as plasma.[16][18] This method simultaneously removes proteins and other interfering substances, leading to a cleaner extract and minimizing matrix effects in the MS source. Hexane is chosen as the extraction solvent due to its non-polar nature, which provides good recovery for menadione.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma (blank, standard, QC, or unknown sample).
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound working solution to each tube (except for blank matrix samples) and vortex briefly. This results in a final IS concentration of 10 ng/mL.
-
Extraction: Add 1 mL of hexane to each tube.
-
Vortexing: Vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic (hexane) layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (see section 4.3) and vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Rationale: The choice of a C18 column provides good retention and separation for the relatively non-polar menadione. A gradient elution with methanol and water, modified with formic acid and ammonium formate, ensures efficient ionization in positive electrospray ionization (ESI) mode and improves peak shape. The use of Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[19][20][21]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-0.5 min: 80% B; 0.5-2.5 min: 80-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 80% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Mass Spectrometric Detection
Rationale: The MRM transitions are selected based on the fragmentation patterns of menadione and this compound. The quantifier transition is the most intense and is used for quantification, while the qualifier transition provides an additional layer of confirmation for the identity of the analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Transition Type |
| Menadione | 173.1 | 105.1 | 20 | Quantifier |
| 173.1 | 77.1 | 25 | Qualifier | |
| This compound | 181.1 | 109.0 | 20 | Quantifier |
Method Validation
This analytical method should be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[7] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of menadione and this compound.
-
Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio (Menadione/Menadione-d8) against the nominal concentration of menadione. A linear range of 0.1 to 50 ng/mL is typically achievable. The curve should be fitted with a linear regression model with a weighting factor of 1/x or 1/x².
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[1][3][4][5][8][9]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in neat solution. The use of this compound is expected to normalize any matrix effects.
-
Recovery: The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of menadione in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Data Analysis and Quantification
The quantification of menadione in unknown samples is performed using the generated calibration curve. The peak areas of menadione and this compound are integrated, and the peak area ratio is calculated. The concentration of menadione in the sample is then determined from the regression equation of the calibration curve.
Conclusion
This application note describes a robust and sensitive LC-MS/MS method for the quantification of menadione in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reliability of the results. The detailed protocol for sample preparation and instrument parameters, along with the outlined validation strategy, provides a comprehensive guide for researchers in the fields of pharmacology, toxicology, and nutritional science.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Troubleshooting & Optimization
Technical Support Center: Menadione-d8 Stability in Bioanalysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Menadione-d8. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with this compound in biological samples and to offer robust troubleshooting strategies to ensure data integrity and experimental success.
Menadione (Vitamin K3), and by extension its deuterated stable isotope analog this compound, is a notoriously unstable compound in biological matrices.[1] Its 2-methyl-1,4-naphthoquinone structure is susceptible to degradation from multiple environmental and matrix-induced factors.[1] As this compound is frequently employed as an internal standard (IS) for the accurate quantification of Menadione, its stability is not just important—it is paramount for the validity of the entire bioanalytical method.[2] This guide moves beyond simple procedural lists to explain the causal mechanisms behind these stability issues and provide self-validating protocols to mitigate them.
Part 1: Understanding the Core Stability Challenges
The instability of this compound is not random; it is a predictable consequence of its chemical structure. The primary drivers of degradation are light, pH, and interactions with the biological matrix itself.
1.1 Photodegradation: The Light-Sensitivity Imperative
Menadione is exceptionally sensitive to light, particularly UV and daylight.[1][3] Exposure initiates a photochemical reaction that degrades the naphthoquinone ring. Studies have shown that Menadione in solutions stored in standard clear glass flasks can lose up to 40% of its concentration in just two hours, whereas solutions protected in amber or low-actinic glass show virtually no degradation.[4] This is the single most critical pre-analytical variable to control.
1.2 pH-Mediated Degradation: The Alkaline Threat
The Menadione structure is rapidly destroyed by alkaline conditions.[1] The degradation is a base-catalyzed process that accelerates significantly at a pH above 9.[4][5] Conversely, near-neutral or slightly acidic conditions are generally protective.[5] The pH of the sample's microenvironment, from collection through to extraction and analysis, must be carefully managed.
1.3 Matrix-Induced Degradation: The Invisible Variable
Biological samples, particularly plasma and whole blood, are not inert vehicles. Menadione is known to engage in non-enzymatic reactions with endogenous thiols (like those in albumin) within the plasma.[6][7] This interaction can generate reactive oxygen species (ROS), leading to oxidative degradation of the molecule and contributing to overall instability and poor recovery.[6][7]
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the bioanalysis of this compound in a direct question-and-answer format.
Q1: My this compound (Internal Standard) response is highly variable or consistently decreasing across my analytical batch. What's happening?
This is the most common and critical issue, as IS inconsistency invalidates quantitative accuracy. The root cause is almost always IS degradation occurring after it has been added to the biological matrix.
Causality: The variability suggests that the rate of degradation is not uniform across all your samples. This can be due to subtle differences in handling, such as inconsistent light exposure during sample processing or variations in the matrix composition of individual samples. A consistent downward trend points to degradation over time in the autosampler.
Troubleshooting Steps:
-
Assess Light Exposure: Are you using amber vials for sample collection, processing, and in the autosampler? Are you working under subdued, yellow, or UV-filtered laboratory lighting? Standard fluorescent lighting can be a significant source of degradation over the course of a long sample preparation workflow.[4][8]
-
Check Sample pH: After thawing, immediately check the pH of a representative blank matrix sample. If it is neutral to alkaline, consider stabilizing the sample by adding a small volume of an acidic buffer (e.g., 1 M formic acid) to bring the pH into a slightly acidic range (pH 5-6).
-
Evaluate Autosampler Conditions: What is the temperature of your autosampler? For long runs, the autosampler should be cooled (typically 4-10°C) to slow degradation. How long does the batch run? If this compound is degrading in the autosampler, you will see a clear negative trend in IS peak area as the run progresses.
Caption: Decision tree for troubleshooting this compound instability.
Q2: I'm seeing significant sodium ([M+Na]+) or other metal adducts for my this compound peak in the mass spectrometer, which is splitting my signal and reducing sensitivity. How can I prevent this?
Adduct formation is a common challenge in electrospray ionization (ESI) mass spectrometry, particularly for compounds that do not readily protonate.[9][10]
Causality: Sodium and potassium ions are ubiquitous in biological samples and glassware. In the ESI source, these ions can outcompete protons ([H]+) for binding to the analyte, resulting in ions like [M+Na]+ and [M+K]+.[11] This phenomenon splits the ion signal between multiple species, reducing the intensity of the desired protonated molecule ([M+H]+) and thus lowering the signal-to-noise ratio and overall sensitivity.[9]
Troubleshooting Steps:
-
Mobile Phase Optimization: The most effective way to combat adduct formation is by modifying the mobile phase.[11]
-
Increase Proton Source: Ensure a sufficient concentration of a proton source, like 0.1% formic acid, in your mobile phase.
-
Add an Ammonium Salt: Introduce a volatile ammonium salt, such as 2-5 mM ammonium formate or ammonium acetate. The ammonium ions (NH4+) can form adducts ([M+NH4]+) which are often more stable and can be used for quantification, or they can help suppress sodium adducts.
-
Use Fluorinated Acids (Advanced): In difficult cases, adding a small amount of a fluorinated alkanoic acid like trifluoroacetic acid (TFA) can effectively "trap" metal ions, preventing them from forming adducts with the analyte.[9][11] However, be aware that TFA can cause long-term ion suppression, so use it judiciously.
-
-
Improve Sample Cleanup: Residual salts from the biological matrix are a primary source of sodium and potassium. Enhancing your sample preparation—for example, by switching from a simple protein precipitation to a more thorough solid-phase extraction (SPE)—can significantly reduce the salt content in the final extract.[12]
-
System Cleaning: Ensure your LC system and MS source are clean. Salt buildup in tubing, the injection port, or on the source optics can be a persistent source of adduct-forming ions.
Q3: My recovery of this compound from plasma is low and inconsistent. What extraction method is best?
Low recovery is typically a result of degradation during the extraction process or inefficient partitioning of the analyte from the biological matrix.
Causality: Menadione is a relatively nonpolar molecule. Protein precipitation (PP) is fast but can be inefficient and may not adequately remove interfering matrix components that contribute to degradation.[12] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts and can lead to higher, more consistent recovery if optimized correctly.[12]
Recommended Approach: Liquid-Liquid Extraction (LLE)
LLE with a nonpolar solvent like hexane or a mixture of hexane and methyl-tert-butyl ether (MTBE) is highly effective. The key is to ensure the pH of the aqueous phase (the plasma sample) is slightly acidic to keep the Menadione protonated and favor its partitioning into the organic phase.
See Protocol 2 in Part 3 for a detailed LLE methodology.
Frequently Asked Questions (FAQs)
-
What is the best anticoagulant for blood collection? Use EDTA or Sodium Citrate. Avoid heparin if possible, as some studies suggest potential interactions, though this is less documented for Menadione specifically compared to other compounds. The primary concern is rapid processing to plasma and protection from light.
-
Can I store whole blood samples before processing to plasma? This is strongly discouraged. Whole blood contains active enzymes and cellular components that can accelerate degradation. Process to plasma within one hour of collection.[6]
-
How long can I store plasma samples at -80°C? While specific long-term stability data for this compound is not extensively published, for many nutritional biomarkers, storage at -70°C or lower is considered optimal for long-term integrity.[13][14] For Menadione, given its inherent instability, it is best practice to analyze samples as quickly as possible. Stability should be empirically determined for your specific matrix and storage duration, but storage for several months at -80°C is generally acceptable if samples are properly protected from light and pH is controlled.
-
My this compound stock solution is turning yellow. Is it still usable? No. Menadione itself is a bright yellow crystalline solid.[1] However, a noticeable color change in a solution, particularly a darkening or shift in the yellow hue, is a visual indicator of degradation. Prepare fresh stock solutions frequently (e.g., weekly) from solid material, store them in amber glass at -20°C or lower, and minimize their time at room temperature.
Part 3: Validated Protocols and Best Practices
Adherence to standardized procedures is crucial for minimizing analyte degradation. The following protocols provide a framework for maintaining the stability of this compound from collection to analysis.
Data Summary Tables
Table 1: Recommended Sample Handling and Storage Conditions
| Parameter | Condition | Rationale |
| Lighting | Work under yellow or UV-filtered light. Use amber/opaque collection and storage tubes. | Prevents rapid photodegradation.[4] |
| Temperature | Process samples on ice. Store plasma at ≤ -70°C. | Slows chemical and enzymatic degradation.[13] |
| pH | Maintain at a neutral to slightly acidic pH (6-7). | Prevents rapid base-catalyzed degradation.[4][5] |
| Anticoagulant | K2-EDTA or Sodium Citrate | Standard choices with minimal interference. |
Experimental Protocols
Objective: To minimize ex-vivo degradation of this compound immediately following sample collection.
Methodology:
-
Collection: Collect whole blood into pre-chilled K2-EDTA tubes (amber or wrapped in foil).
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately following centrifugation, transfer the supernatant (plasma) into fresh, pre-labeled amber cryovials. Work quickly and on a cold pack.
-
Storage: Immediately flash-freeze the plasma aliquots in a dry ice/isopropanol bath and transfer to a ≤ -70°C freezer for storage until analysis.
Objective: To achieve high and reproducible recovery of this compound while minimizing degradation and matrix effects.
Methodology:
-
Thawing: Thaw plasma samples in a water bath at room temperature only until just thawed. Immediately place on ice.
-
Spiking: To 200 µL of plasma in an amber tube, add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation & Lysis: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant to a new amber tube.
-
Liquid-Liquid Extraction: Add 1 mL of n-hexane. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes. The upper organic layer contains the analyte.
-
Evaporation: Transfer the upper n-hexane layer to a new amber tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an amber autosampler vial for LC-MS/MS analysis.
Caption: Key degradation pathways and their corresponding mitigation strategies.
References
-
ResearchGate. (n.d.). Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Menadione. PubChem. Retrieved from [Link]
-
PubMed. (1979). The effect of dihydroxypropyl theophylline on the solubility and stability of menadione (vitamin K3). Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (2017). Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Retrieved from [Link]
-
PubMed. (1975). Complex formation between menadione and cetylethylmorpholinium ethosulfate: effect on UV photodegradation of menadione. Retrieved from [Link]
-
PubMed. (2002). Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations. Retrieved from [Link]
-
ResearchGate. (2014). Quantification of Menadione nicotinamide bisulphite by HPLC?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Menadione degrades the optical quality and mitochondrial integrity of bovine crystalline lenses. PMC. Retrieved from [Link]
-
PubMed. (1951). Clinical Experiences With 4-hydroxycoumarin Anticoagulant No. 63 and the Antagonistic Effect of Menadione and Vitamin K. Retrieved from [Link]
-
PubMed. (2000). Adverse consequences of erythrocyte exposure to menadione: involvement of reactive oxygen species generation in plasma. Retrieved from [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]
-
National Institutes of Health. (2018). Long-Term Stability of 18 Nutritional Biomarkers Stored at −20 °C and 5 °C for up to 12 Months. Retrieved from [Link]
-
PubMed. (1999). The biological significance of non-enzymatic reaction of menadione with plasma thiols: enhancement of menadione-induced cytotoxicity to platelets by the presence of blood plasma. Retrieved from [Link]
-
ResearchGate. (2013). Determination and stability of menadione. Retrieved from [Link]
-
Semantic Scholar. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Retrieved from [Link]
-
CDC Stacks. (2018). Long-Term Stability of 18 Nutritional Biomarkers Stored at -20 °C and 5 °C for up to 12 Months. Retrieved from [Link]
-
MDPI. (2015). Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation. Retrieved from [Link]
-
PubMed. (2013). Menadione. Retrieved from [Link]
-
PubMed. (1990). [Comparison of the biological activity and stability of menadione and menadiol in male chickens]. Retrieved from [Link]
-
PubMed. (2023). Vitamin K3 (Menadione) is a multifunctional microbicide acting as a photosensitizer and synergizing with blue light to kill drug-resistant bacteria in biofilms. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). In the Zone: The bioanalyst – challenges and solutions. Retrieved from [Link]
-
PubMed. (1982). The influence of light on vitamin A degradation during administration. Retrieved from [Link]
-
PubMed. (2013). Effect of low-dose supplements of menaquinone-7 (vitamin K2) on the stability of oral anticoagulant treatment: dose-response relationship in healthy volunteers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. PMC. Retrieved from [Link]
-
National Jewish Health. (n.d.). Anticoagulant Medicine: Potential for Drug-Food Interactions. Retrieved from [Link]
-
Journal of Applied and Natural Science. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
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- 3. Complex formation between menadione and cetylethylmorpholinium ethosulfate: effect on UV photodegradation of menadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of dihydroxypropyl theophylline on the solubility and stability of menadione (vitamin K3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse consequences of erythrocyte exposure to menadione: involvement of reactive oxygen species generation in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biological significance of non-enzymatic reaction of menadione with plasma thiols: enhancement of menadione-induced cytotoxicity to platelets by the presence of blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of light on vitamin A degradation during administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purity Analysis of Menadione-d8 Standards
Welcome to the technical support guide for the purity analysis of Menadione-d8, a critical internal standard for mass spectrometry applications and a vital component in various research fields. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of ensuring the chemical and isotopic purity of this compound standards. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
General Purity
Q1: What are the primary concerns when assessing the purity of a this compound standard?
A1: The purity assessment of this compound is twofold. First is chemical purity , which addresses the presence of any organic or inorganic impurities that are not Menadione.[1][2] This includes starting materials, by-products from synthesis, and degradation products.[3] The second, and equally critical, aspect is isotopic purity , which quantifies the percentage of deuterium enrichment and the distribution of various deuterated isotopologues (e.g., d7, d6, etc.).[4][5][6][7] Both aspects are crucial as they can significantly impact the accuracy of quantitative analyses where this compound is used as an internal standard.
Q2: What are the typical acceptance criteria for the purity of a this compound standard?
A2: While specific criteria depend on the application and regulatory requirements, a high-quality this compound standard generally meets the following specifications:
-
Chemical Purity: Typically ≥98% as determined by techniques like HPLC-UV or qNMR. Pharmacopeial standards for non-deuterated Menadione often specify a purity of not less than 98.5%.[1][8]
-
Isotopic Purity: The isotopic enrichment at each deuterium-labeled position should be high, often ≥99%.[7] The overall percentage of the d8 species should also be specified, with a low abundance of less-deuterated species.[6]
Q3: How does light and air exposure affect the stability and purity of this compound?
A3: Menadione is known to be unstable in the presence of light and alkaline conditions.[8][9][10] Exposure to light, particularly UV light, can lead to photodegradation.[11] The naphthoquinone ring is also susceptible to reaction with reducing agents.[9] Therefore, it is imperative to store this compound standards in well-closed, light-resistant containers, preferably at a controlled temperature (e.g., 2-8°C), to prevent the formation of degradation impurities.[1]
Analytical Techniques
Q4: Which analytical techniques are most suitable for determining the chemical purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of chemical purity:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for separating and quantifying organic impurities. A stability-indicating method should be used to resolve the main component from any potential degradation products.[12][13][14][15]
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful tool for determining the absolute purity of a standard without the need for a specific reference standard of the same compound.[16][17][18][19] It provides a direct measurement of the analyte concentration against a certified internal standard.[18]
-
Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities or after a suitable derivatization step.[20][21]
Q5: How is the isotopic purity of this compound determined?
A5: Isotopic purity is best determined using mass spectrometry and NMR spectroscopy:
-
High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), is the gold standard for determining the distribution of isotopologues.[4][5][22] By analyzing the relative abundance of the ions corresponding to d8, d7, d6, etc., a precise isotopic distribution can be calculated.[4][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ²H NMR) provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic enrichment.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purity analysis of this compound standards.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms:
-
One or more unexpected peaks are observed in the HPLC-UV chromatogram of the this compound standard.
-
The purity result by area percentage is lower than expected.
Logical Troubleshooting Workflow:
Caption: Troubleshooting unexpected HPLC peaks.
Potential Causes & Solutions:
-
Contamination: The peak may originate from the solvent, mobile phase, or the HPLC system itself.
-
Solution: Inject a blank (solvent used to dissolve the standard). If the peak is present, the source is the solvent or system. Use fresh, high-purity solvents and flush the system thoroughly.
-
-
Sample Degradation: Menadione is light-sensitive.[8][9] Improper handling or storage can lead to degradation products.
-
Synthesis-Related Impurity: The peak could be a residual starting material, a by-product, or an intermediate from the synthesis of this compound.
Issue 2: Inaccurate Isotopic Purity by LC-MS
Symptoms:
-
The calculated isotopic purity is lower than the value stated on the Certificate of Analysis.
-
The relative abundance of the M+H ion for the non-deuterated menadione (d0) is unexpectedly high.
Potential Causes & Solutions:
-
In-source Hydrogen/Deuterium (H/D) Exchange: The active protons in the mobile phase can sometimes exchange with the deuterium atoms on the analyte within the mass spectrometer's ion source, especially if the deuterium atoms are on labile positions.
-
Solution: While the deuterium atoms on the aromatic ring and methyl group of this compound are generally stable, this phenomenon should be considered. Analyze the sample using a mobile phase with deuterated solvents (e.g., D₂O instead of H₂O, MeOD instead of MeOH) to see if the isotopic distribution changes. This is a diagnostic tool to check for H/D exchange.[4]
-
-
Co-eluting Impurity: A non-deuterated impurity with the same nominal mass as a less-deuterated isotopologue could be co-eluting.
-
Incorrect Data Processing: The calculation of isotopic purity must account for the natural isotopic abundance of Carbon-13 (¹³C).
-
Solution: Ensure your data processing software correctly performs isotopic correction. The peak corresponding to the d8 isotopologue will have associated M+1 and M+2 peaks due to ¹³C. These should not be confused with the d7 isotopologue. The contribution of ¹³C to the peak for the d7 species must be subtracted before calculating its relative abundance.
-
Isotopic Purity Calculation Workflow:
Sources
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isotope.com [isotope.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. drugfuture.com [drugfuture.com]
- 9. echemi.com [echemi.com]
- 10. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Complex formation between menadione and cetylethylmorpholinium ethosulfate: effect on UV photodegradation of menadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
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- 19. emerypharma.com [emerypharma.com]
- 20. eijst.org.uk [eijst.org.uk]
- 21. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Menadione-d8 in Sample Preparation
Welcome to the technical support guide for Menadione-d8. As a deuterated internal standard (IS) for Menadione (Vitamin K3), its consistent and high recovery is fundamental to achieving accurate and reliable quantification in bioanalytical methods. Low or erratic recovery of this compound is a critical issue that undermines data integrity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to provide a comprehensive, logic-driven framework for diagnosing and resolving recovery issues. We will explore the underlying chemical properties of this compound and detail how these properties influence every stage of the sample preparation workflow.
Part 1: Frequently Asked Questions (FAQs) about this compound
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and why is it an ideal internal standard?
This compound is a synthetic, stable isotope-labeled form of Menadione (Vitamin K3), where eight hydrogen atoms have been replaced with deuterium.[1][2] It is considered the "gold standard" for an internal standard in mass spectrometry-based assays for several reasons:
-
Identical Chemical Behavior: It co-elutes chromatographically and exhibits the same extraction and ionization behavior as the non-labeled Menadione analyte.[3]
-
Mass Differentiation: It is easily distinguished from the native analyte by a mass spectrometer due to the mass difference (8 Da).[3]
-
Correction for Variability: Its primary role is to accurately correct for variations that can occur during sample preparation, injection, and ionization, thereby improving assay precision and accuracy.[3][4]
Q2: What are the critical stability concerns for this compound?
This compound shares the same stability profile as Menadione. It is a robust molecule under controlled conditions but is highly susceptible to degradation from specific environmental factors. All sample preparation steps should be designed to mitigate these risks.
| Factor | Risk Level | Mechanism & Recommendations |
| Light | High | Menadione is a naphthoquinone and is rapidly degraded by UV light (photolysis).[5][6] Solutions left in clear glassware can lose over 20% of their strength in just one hour of light exposure.[6] Recommendation: Always use amber glass or opaque polypropylene labware, work in a dimly lit area, and protect samples from direct light at all stages.[7][8][9] |
| pH | High | The molecule is rapidly destroyed by alkaline solutions through base-catalyzed degradation, which becomes significant above pH 9.[5][6][9] Recommendation: Maintain neutral or slightly acidic conditions (pH 4-7) throughout the sample preparation process. Avoid strong bases. |
| Temperature | Moderate | While stable to moderate heat in some solutions, prolonged exposure to high temperatures during steps like solvent evaporation can lead to degradation.[7][9] Recommendation: Store stock solutions at -20°C or -80°C.[8][10] If an evaporation step is necessary, use a controlled temperature (e.g., ≤40°C) with a gentle stream of nitrogen. |
| Oxidizing/Reducing Agents | High | As a quinone, Menadione is susceptible to redox reactions and is destroyed by reducing agents.[5][9] Recommendation: Ensure all solvents and reagents are free from strong reducing or oxidizing contaminants. |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are the first line of defense against poor recovery. Given its low aqueous solubility, an organic solvent is required.
| Solvent | Solubility | Comments & Recommendations |
| Chloroform | ~100 mg/mL[9] | Excellent solubilizing agent. Good for primary, high-concentration stock. |
| Ethanol | ~16 mg/mL[9] | Good choice for primary or intermediate stocks. |
| DMSO | Sparingly soluble (1-10 mg/mL)[1] | Can be used, but lower solubility may be limiting. Ensure it is fully dissolved. |
| Water | Practically Insoluble (~160 mg/L)[11] | Do not use water to prepare primary stock solutions. |
Protocol for Stock Solution:
-
Accurately weigh the this compound solid in an appropriate vial.
-
Add the desired solvent (e.g., Ethanol) to achieve the target concentration.
-
Vortex thoroughly to ensure complete dissolution. Use of an ultrasonic bath may be necessary.[8]
-
Store the stock solution in an amber glass vial with a PTFE-lined cap at -20°C or -80°C.[10]
Part 2: The Core Troubleshooting Workflow
When faced with low or variable this compound recovery, a systematic approach is essential. The following workflow provides a logical path from initial observation to final resolution.
Troubleshooting Decision Pathway
Caption: A systematic workflow for troubleshooting poor this compound recovery.
Part 3: Detailed Troubleshooting in Q&A Format
This section expands on the workflow, addressing specific issues you might encounter.
Q1: My IS response is low even in a clean solvent. What's the problem?
This points directly to an issue with your standard solutions.
-
Cause: The most likely culprit is a degraded stock or working solution. This can happen from improper storage (e.g., exposure to light, stored at room temperature) or repeated freeze-thaw cycles.[10]
-
Solution:
-
Discard all current working and stock solutions of this compound.
-
Prepare a fresh stock solution from the original solid material in an appropriate solvent like ethanol or chloroform.
-
Dilute this new stock to a working concentration in your mobile phase or injection solvent.
-
Inject this solution directly into your LC-MS system. If the signal is now strong and consistent, the old solutions were the problem. If the signal remains low, the primary solid standard may be compromised.
-
Q2: How do I test if my Liquid-Liquid Extraction (LLE) is inefficient?
Inefficient LLE is a common cause of low recovery for lipid-soluble compounds like this compound.[7]
-
Cause 1: Incorrect Solvent Polarity. Menadione is non-polar. If your extraction solvent is too polar (e.g., ethyl acetate alone), it may not efficiently partition the this compound from the aqueous sample matrix.
-
Cause 2: Incorrect pH. While Menadione itself is not ionizable, the sample pH can affect the solubility of matrix components, potentially trapping the IS.
-
Solution: Ensure the sample is at a neutral or slightly acidic pH before extraction. This is the most stable range for Menadione.
-
-
Cause 3: Insufficient Mixing or Emulsion Formation. Inadequate vortexing will lead to poor extraction efficiency. Conversely, overly vigorous mixing can create emulsions that are difficult to separate.
-
Solution: Vortex for a sufficient time (e.g., 1-2 minutes). If emulsions form, centrifuge at a higher speed or for a longer duration.
-
Q3: My recovery is poor with Solid-Phase Extraction (SPE). What should I check?
SPE offers cleaner extracts but requires careful optimization.[14][15]
-
Cause 1: Cartridge Drying. For most silica-based reversed-phase cartridges (like C18), allowing the sorbent bed to dry out after conditioning and equilibration will deactivate the stationary phase, leading to zero retention and immediate elution of the IS into the waste.
-
Solution: Ensure the sorbent bed remains wetted with solvent from the conditioning step through sample loading.
-
-
Cause 2: Analyte Breakthrough during Washing. The wash step is designed to remove interferences, but if the wash solvent is too strong (too much organic content), it will elute your this compound along with the interferences.
-
Solution: Use a weaker wash solvent. For a C18 cartridge, start with 100% water or a very low percentage of organic (e.g., 5-10% methanol). You can analyze the wash waste to see if the IS is being lost at this step.
-
-
Cause 3: Incomplete Elution. The elution solvent must be strong enough to completely desorb the this compound from the sorbent.
-
Solution: Use a strong elution solvent like methanol, acetonitrile, or a mixture containing a small amount of a non-polar solvent. It can be beneficial to elute with a second aliquot of solvent to ensure full recovery.
-
Q4: My recovery seems low, but could it be a matrix effect?
Yes. This is a critical distinction. Poor recovery means the IS is physically lost during sample prep. A matrix effect means the IS is present but its ionization in the MS source is suppressed by co-eluting matrix components (like phospholipids in plasma).[4][16][17]
-
How to Differentiate: Perform a post-extraction spike experiment.
-
Extract a blank matrix sample (e.g., plasma with no IS).
-
After extraction, spike the final, clean extract with this compound at the target concentration.
-
Prepare a second sample by spiking the same amount of this compound into a clean solvent (e.g., your final reconstitution solvent).
-
Compare the peak area of the IS in both samples.
-
-
Interpreting Results:
-
If Peak Area (Matrix) ≈ Peak Area (Solvent): You have minimal matrix effects. The problem is true low recovery. Focus on optimizing your extraction steps.
-
If Peak Area (Matrix) << Peak Area (Solvent): You have significant ion suppression. The IS is being recovered from the extraction, but its signal is being quenched in the mass spectrometer.
-
-
Solution for Matrix Effects: Your sample cleanup is insufficient. If you are using protein precipitation, switch to a more rigorous technique like SPE or LLE to better remove phospholipids and other interferences.[18]
Part 4: Optimized Experimental Protocols
The following are starting-point protocols designed to maximize the recovery of this compound from human plasma.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To 100 µL of plasma in a 1.5 mL polypropylene microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.
-
Buffering: Add 100 µL of a neutral buffer (e.g., 100 mM phosphate buffer, pH 7.0) to stabilize the sample.
-
Extraction: Add 600 µL of n-hexane.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean tube, taking care not to disturb the protein pellet and aqueous layer.
-
Evaporation & Reconstitution: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your mobile phase. Vortex to mix and transfer to an autosampler vial.
Protocol 2: Solid-Phase Extraction (SPE) using a Reversed-Phase Cartridge (e.g., C18)
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound working solution. Add 200 µL of 2% formic acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 10% methanol in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution: Elute the this compound by passing 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase, vortex, and transfer for analysis.
References
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Lab. [Link]
-
Quantitative Study of Vitamin K in Plants by Pressurized Liquid Extraction and LC-MS/MS. Molecules. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
Quantitative Study of Vitamin K in Plants by Pressurized Liquid Extraction and LC-MS/MS. National Library of Medicine. [Link]
-
Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. National Library of Medicine. [Link]
-
Quantitative Study of Vitamin K in Plants by Pressurized Liquid Extraction and LC-MS/MS. MDPI. [Link]
-
The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. Shimadzu. [Link]
-
Menadione. Wikipedia. [Link]
-
Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. ResearchGate. [Link]
-
Menadione. PubChem, National Institutes of Health. [Link]
-
Determination and stability of menadione. ResearchGate. [Link]
-
Questioning Quality Assurance in Clinical Mass Spectrometry. American Association for Clinical Chemistry. [Link]
-
Recovery and internal standard. ResearchGate. [Link]
-
Complex formation between menadione and cetylethylmorpholinium ethosulfate: effect on UV photodegradation of menadione. National Library of Medicine. [Link]
-
Determination by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation by Two Derivative Spectrophotometric Methods. Hindawi. [Link]
-
The matrix effect (ME) and recovery (RE) for each analyte. ResearchGate. [Link]
-
Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing. National Library of Medicine. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
SAMPLE PREPARATION. Phenomenex. [Link]
-
Recovery and matrix effect of the analytes. ResearchGate. [Link]
-
Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations. National Library of Medicine. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Mutagenic and carcinogenic potential of menadione. National Library of Medicine. [Link]
-
Square-wave adsorptive stripping voltammetry of menadione (vitamin K(3)). National Library of Medicine. [Link]
-
Menadione-induced oxidative stress leads to a rapid down-modulation of transferrin receptor recycling. National Library of Medicine. [Link]
-
Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. ResearchGate. [Link]
-
The effect of dihydroxypropyl theophylline on the solubility and stability of menadione (vitamin K3). National Library of Medicine. [Link]
-
Menadione-induced oxidative stress in bovine heart microvascular endothelial cells. National Library of Medicine. [Link]
-
The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. SciSpace. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C11H8O2 | CID 53442274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. myadlm.org [myadlm.org]
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- 17. Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: A Guide to Preventing Menadione-d8 Degradation During Analysis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. Menadione-d8 (a deuterated form of Vitamin K3) is an essential internal standard for achieving accurate and reproducible quantification of Menadione in complex biological matrices. However, its inherent instability presents significant analytical challenges. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind each recommendation to ensure the integrity of your analysis from sample collection to data acquisition.
The Core Challenge: Understanding this compound Instability
Menadione is a naphthoquinone structure that is highly susceptible to degradation.[1] Its stability is compromised by several common laboratory factors. Understanding these vulnerabilities is the first step toward preventing analytical failure. The primary drivers of degradation are light, pH, and temperature.[2][3]
Caption: Key environmental factors leading to the degradation of this compound.
Detailed Degradation Mechanisms:
-
Photodegradation: Menadione is notoriously sensitive to light. Exposure to both UV and diffuse daylight can cause rapid decomposition.[3][4][5] Studies have shown that Menadione solutions in standard clear glass flasks can lose up to 80% of their potency within three hours of light exposure, whereas solutions protected in amber or foil-wrapped containers remain stable.[2][5] This degradation is a primary source of variability in routine analysis.[6]
-
pH-Dependent Hydrolysis: Menadione is rapidly destroyed by alkaline conditions.[3][7] The degradation is base-catalyzed and becomes particularly fast at a pH above 9.[5][8] Conversely, it exhibits greater stability in neutral or slightly acidic environments (pH 4-6).[2] Therefore, the pH of all solutions, from sample matrices to mobile phases, must be carefully controlled.
-
Thermal Lability: While moderately stable at room temperature in a protected state, elevated temperatures significantly accelerate the degradation rate, especially when combined with other stressors like oxygen or trace minerals in a sample matrix.[2][9] High-temperature environments during sample processing or storage can lead to substantial analyte loss.[9]
-
Oxidative Degradation: The presence of oxygen and other oxidizing agents can lead to degradation, a process that is often catalyzed by trace minerals like iron, copper, and zinc within the sample matrix.[2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound in a practical question-and-answer format.
Q1: My this compound internal standard signal is consistently low or variable across my analytical run. What are the most likely causes?
A1: This is the most common issue and almost always points to degradation during sample preparation or storage.
Troubleshooting Steps:
-
Assess Your Lighting Conditions: Standard laboratory fluorescent lighting is sufficient to cause photodegradation.[2]
-
Check the pH of Your Buffers and Samples: If you are using a buffer or if your sample matrix is alkaline, you are likely inducing base-catalyzed degradation.[3][5]
-
Solution: Ensure all aqueous solutions are maintained at a neutral or slightly acidic pH (ideally pH 4-6). If pH adjustment is necessary, use a dilute acid. Avoid strong bases entirely.
-
-
Review Your Storage Conditions: Long-term storage at room temperature or 4°C is insufficient to prevent degradation, especially in solution.
-
Solution: Store stock solutions of this compound in a non-polar solvent (e.g., hexane) at -80°C for maximum stability.[2] Prepared samples should be kept on ice or at 4°C during the preparation workflow and immediately transferred to a cooled autosampler. For storage longer than a few hours, freeze samples at -20°C or -80°C.[2]
-
Q2: I've protected my samples from light and controlled the pH, but my recovery is still poor after solid-phase extraction (SPE) or liquid-liquid extraction (LLE). What else could be wrong?
A2: Poor recovery after extraction often involves issues with solvent choice, evaporation, or interactions with the extraction materials themselves.
Troubleshooting Steps:
-
Evaporation Temperature: When evaporating organic solvents (e.g., hexane, ethyl acetate) after extraction, using high heat will degrade the analyte.
-
Solution: Evaporate solvents under a gentle stream of nitrogen at a low temperature (not exceeding 30-35°C). Do not leave the sample in the evaporator after it has reached dryness, as this can increase exposure to heat and oxygen.
-
-
Solvent Purity and Type: Menadione is destroyed by reducing agents.[3][7] Solvents that have formed peroxides (e.g., aged ethers) can act as oxidizing or reducing agents and contribute to degradation.
-
Solution: Use fresh, high-purity, HPLC-grade solvents for all extraction and reconstitution steps. For reconstitution prior to injection, ensure the solvent is compatible with the initial mobile phase to prevent peak distortion.[2] Dissolving the sample in the initial mobile phase is often the best practice.[2]
-
-
H/D Isotope Exchange: Although less common for this compound where deuterium atoms are typically on stable positions, working with highly acidic or basic conditions in protic solvents (like methanol or water) can potentially facilitate hydrogen-deuterium exchange.[10]
-
Solution: Avoid extreme pH during sample workup. If H/D exchange is suspected, analyze the mass spectrum of the standard to check for the presence of partially deuterated ions (e.g., d7, d6). Using aprotic solvents where possible can mitigate this risk.
-
Q3: My this compound peak is showing tailing or splitting in my HPLC analysis. What is causing this?
A3: Poor chromatography can be caused by on-column issues or improper sample introduction.
Troubleshooting Steps:
-
Injection Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile into a 50% water mobile phase) will cause severe peak distortion.[2]
-
Solution: Reconstitute the final dried extract in the initial mobile phase or a solvent of similar or weaker strength.
-
-
Secondary Silanol Interactions: The hydroxyl groups of Menadione can interact with residual silanol groups on silica-based C18 columns, causing peak tailing.[2]
-
Solution: Use a modern, end-capped column to minimize silanol interactions. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can also help by protonating the silanols and reducing unwanted interactions.
-
Validated Protocol: Extraction of this compound from Human Plasma
This protocol incorporates best practices to minimize degradation throughout the workflow. All steps must be performed under yellow light or with light-protected vessels.
Caption: Stabilized sample preparation workflow for this compound analysis.
Step-by-Step Methodology:
-
Sample Preparation: To a 500 µL aliquot of plasma in an amber microcentrifuge tube, add the this compound internal standard. Vortex briefly.
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean, foil-wrapped glass tube. Add 4 mL of hexane, cap, and vortex for 5 minutes.[2]
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper hexane layer to a new foil-wrapped glass tube.
-
Evaporation: Evaporate the hexane to complete dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an amber autosampler vial and inject it into the LC-MS/MS system.
Data Summary: Menadione Stability
The following table summarizes the known stability characteristics of Menadione under various stress conditions, providing a quick reference for experimental design.
| Condition | Stressor | Stability/Retention | Source |
| Light | Diffuse Daylight (Clear Glass) | 22-26% loss in 1 hr; 80% loss in 3 hrs | [5] |
| Daylight/Fluorescent (Protected) | 100% stable in amber or foil-wrapped vials | [2][5] | |
| pH | pH 4.0 | 98% remaining | [2] |
| pH 6.4 | 65% remaining | [2] | |
| pH 7.7 | 31% remaining | [2] | |
| pH 10.0 | 0% remaining | [2] | |
| Temperature | 25°C / 60% Humidity (Premix) | ~56% retention after 6 months | [9] |
| 40°C / 75% Humidity (Premix) | ~28% retention after 6 months | [9] | |
| Matrix | Open Container (Premix) | ~2% loss per month | [2] |
| With Choline (Premix) | Accelerates degradation | [9] |
By implementing these scientifically grounded procedures and being mindful of the inherent vulnerabilities of this compound, researchers can significantly improve the accuracy, reproducibility, and reliability of their analytical data.
References
- BenchChem. (2025). Stability issues of vitamin K compounds during sample storage and analysis.
-
El-Gindy, A., El-Zeany, B., & Awad, T. (n.d.). The effect of dihydroxypropyl theophylline on the solubility and stability of menadione (vitamin K3). PubMed. [Link]
- BenchChem Technical Support Team. (2025).
-
National Center for Biotechnology Information. (n.d.). Menadione. PubChem. [Link]
- ResolveMass Laboratories Inc. (2025).
-
Hassan, G. (2013). Determination and stability of menadione. ResearchGate. [Link]
-
Li, S., et al. (2022). Effects of Sources and Forms of Vitamin K3 on Its Storage Stability in Vitamin Premixes or Vitamin Trace Mineral Premixes. MDPI. [Link]
-
Gul, W., et al. (2015). Methods of Analysis of Vitamin K: A Review. SciSpace. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Menadione | 58-27-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The effect of dihydroxypropyl theophylline on the solubility and stability of menadione (vitamin K3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Menadione-d8 Calibration & Analysis
Welcome to the technical support center for Menadione-d8 applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the quantitative analysis of Menadione using its deuterated internal standard, this compound. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development and validation.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Menadione is non-linear or has poor correlation (r² < 0.99). What are the primary causes and how can I fix it?
A1: Causality & Troubleshooting
Poor linearity in a calibration curve is a common issue that can originate from multiple sources, ranging from sample preparation to instrument response. For Menadione, its specific chemical properties must be considered alongside general LC-MS/MS principles.
Underlying Causes & Solutions:
-
Analyte/Internal Standard Instability: Menadione is notoriously unstable under certain conditions. It is sensitive to light and degrades in alkaline or reducing environments[1][2]. Your deuterated internal standard (IS), this compound, will have similar stability profile.
-
Protocol:
-
Protect from Light: Prepare all standards and samples in amber vials or under yellow light.
-
Control pH: Ensure the pH of your sample matrix and mobile phases is neutral or slightly acidic. Avoid alkaline conditions (pH > 9) which cause rapid degradation[2].
-
Freshness: Prepare stock and working solutions fresh, or perform rigorous stability testing (e.g., freeze-thaw, short-term benchtop) as mandated by regulatory guidelines[3][4].
-
-
-
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the calibration curve.
-
Protocol:
-
Extend the Curve: If linearity is poor at the upper end, dilute the highest concentration standards and re-inject.
-
Reduce Injection Volume: A lower injection volume can prevent saturation.
-
Adjust Detector Settings: If available, adjust detector gain or use a less abundant isotope for quantification.
-
-
-
Suboptimal Internal Standard Concentration: An incorrect IS concentration can lead to poor tracking of the analyte.
-
Protocol: The concentration of this compound should be high enough to provide a robust signal but low enough to avoid detector saturation and isotopic interference with the analyte. A common starting point is a concentration that mirrors the mid-point of the calibration curve (MQC).
-
-
Inappropriate Weighting: For wide dynamic ranges, heteroscedasticity (non-uniform variance) is common. Unweighted linear regression gives equal importance to all points, which can skew the curve.
-
Protocol: Apply a weighting factor, such as 1/x or 1/x², where 'x' is the concentration. This gives more weight to the lower concentration points, which is critical for accuracy at the Lower Limit of Quantification (LLOQ).
-
Troubleshooting Workflow for Non-Linearity Below is a decision tree to systematically diagnose the root cause of poor calibration curve performance.
Caption: Workflow for diagnosing non-linear calibration curves.
Q2: I'm observing high variability in the this compound internal standard response across my analytical run. What does this indicate?
A2: Causality & Troubleshooting
An unstable internal standard response is a red flag that points to issues with sample preparation, instrument performance, or matrix effects. While a stable isotope labeled (SIL) IS like this compound is designed to compensate for many of these variables, significant fluctuation warrants investigation[5].
Underlying Causes & Solutions:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound in the MS source[6][7][8]. This effect can vary from sample to sample, causing IS response variability.
-
Protocol for Diagnosis & Mitigation:
-
Post-Column Infusion: Infuse a constant concentration of this compound post-column while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Improve Chromatography: Modify your LC gradient to separate this compound from the interfering matrix components.
-
Enhance Sample Cleanup: Transition from a simple protein precipitation (PPT) to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds[9].
-
-
-
Instrument Instability: Problems with the autosampler, LC pumps, or MS ion source can lead to inconsistent results.
-
Protocol:
-
Check Injection Precision: Re-inject the same standard multiple times. The relative standard deviation (RSD) of the IS peak area should be low (<15%). High RSD suggests an autosampler issue[10][11].
-
Monitor LC Pressure: A fluctuating pressure trace can indicate pump problems or leaks.
-
Clean the Ion Source: Contamination of the ion source can lead to erratic signal intensity[12][13]. Regular cleaning is crucial.
-
-
-
Deuterium Exchange: While less common for aromatic deuterons like those in this compound, H/D exchange can occur under harsh analytical conditions (e.g., extreme pH, high ion source temperatures), leading to a change in the IS response[14][15][16].
-
Protocol:
-
Review Labeling Position: Confirm the location of the deuterium labels from the certificate of analysis. Labels on the stable aromatic rings are generally not prone to exchange.
-
Moderate Conditions: Avoid unnecessarily high source temperatures or extreme pH in the mobile phase.
-
-
Q3: My this compound internal standard is not tracking the Menadione analyte, leading to poor accuracy in my QC samples. Why is this happening?
A3: Causality & Troubleshooting
The core principle of using a SIL-IS is that it behaves identically to the analyte during extraction, chromatography, and ionization[5]. When this "tracking" fails, it often points to a subtle but significant difference in their behavior or to an external factor not compensated for by the IS.
Underlying Causes & Solutions:
-
Chromatographic Separation of Analyte and IS: Although chemically similar, the deuterium atoms in this compound can cause a slight change in retention time compared to Menadione, known as an isotopic effect[14]. If this separation is significant, they may be affected differently by matrix effects at their respective retention times.
-
Protocol:
-
Co-elution Check: Overlay the chromatograms of Menadione and this compound. They should co-elute as closely as possible.
-
Adjust Chromatography: If separation is observed, adjust the mobile phase composition or gradient to ensure co-elution.
-
-
-
Differential Stability or Recovery: If a specific step in your sample preparation affects the analyte and IS differently, it will lead to poor tracking. This can happen if the deuteration site influences chemical reactivity[17].
-
Protocol:
-
Evaluate Extraction Recovery: Perform recovery experiments for both Menadione and this compound separately. Their recoveries should be similar and consistent across low, medium, and high concentrations.
-
Assess Matrix Effect: Quantitatively assess the matrix factor for both the analyte and the IS. The IS-normalized matrix factor should be close to 1.0.
-
-
-
Isotopic Contribution (Crosstalk): The analyte (Menadione) may have a natural isotope (e.g., ¹³C) that gives a signal at the mass of the IS (this compound), or vice-versa. This is especially problematic if the IS is impure or contains lower-deuterated species.
-
Protocol:
-
Analyze Blanks: Inject a blank sample (matrix with IS but no analyte) to check for any contribution in the analyte's mass channel.
-
Analyze ULOQ Standard without IS: Inject the highest concentration standard without the IS to check for crosstalk in the IS channel. According to FDA and EMA guidelines, the response in the other channel should be negligible[3][18].
-
-
Regulatory Acceptance Criteria
For a calibration curve to be acceptable in a regulated bioanalysis environment, it must meet specific criteria as outlined by bodies like the FDA and EMA[3][4][18][19].
| Parameter | Acceptance Criteria | Source |
| Correlation Coefficient (r²) | ≥ 0.99 is generally expected. | [20] |
| Calibration Standards | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ). | [3][18] |
| Number of Standards | A minimum of 6 to 8 non-zero standards should be used to define the curve. | [3][18] |
| Range | The curve must bracket the concentrations of all QC samples and unknown study samples. | [4][19] |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used (typically linear or quadratic with weighting). | [3] |
References
-
European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers. (2025). [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation (superseded). (2011). [Link]
-
Bhatia, R. USFDA guidelines for bioanalytical method validation. (2015). Slideshare. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. (2001). [Link]
-
De Boer, T., et al. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012). Bioanalysis. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]
-
Gopinathan, S. Bioanalytical method validation emea. (2015). Slideshare. [Link]
-
Landvatter, S.W. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Metabolomics: Open Access. [Link]
-
Various Authors. What is causing the problem for unreproducible callibration curves within LC-MS/MS?. (2018). ResearchGate. [Link]
-
Davison, A.S., et al. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). Annals of Clinical Biochemistry. [Link]
-
van de Merbel, N.C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2008). Bioanalysis. [Link]
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National Center for Biotechnology Information. Menadione. PubChem Compound Summary for CID 4055. [Link]
-
Chromatography Forum. LCMS Troubleshooting: Increasing Quantification on Standards. (2017). [Link]
-
American Association for Clinical Chemistry. Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). [Link]
-
Modhave, Y., et al. Matrix effect in bioanalysis an overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Ni, H., et al. Practical Protocol for Making Calibration Curves for Direct and Sensitive Quantitative LC Orbitrap-MS of Large Neuropeptides. (2020). Journal of Analytical Methods in Chemistry. [Link]
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ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). [Link]
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Patel, K., et al. Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research. [Link]
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Zhang, X., et al. Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]
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Li, W., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). Bioanalysis. [Link]
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Yau, M., & Pernarowski, M. Complex formation between menadione and cetylethylmorpholinium ethosulfate: effect on UV photodegradation of menadione. (1975). Journal of Pharmaceutical Sciences. [Link]
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El-Gendy, A. Determination and stability of menadione. (2025). ResearchGate. [Link]
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Shimadzu. The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. (n.d.). [Link]
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Unknown Author. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method. (n.d.). ResearchGate. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 53442274. [Link]
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Chen, H., et al. Mechanism of error caused by isotope-labeled internal standard: accurate method for simultaneous measurement of vitamin D and pre-vitamin D by liquid chromatography/tandem mass spectrometry. (2014). Rapid Communications in Mass Spectrometry. [Link]
- Unknown Author.
-
Hassan, G.S. Menadione. (2013). Profiles of Drug Substances, Excipients and Related Methodology. [Link]
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Karl, J.P., et al. Calibration curves of all vitamin K vitamers utilising the chosen IS... (2018). ResearchGate. [Link]
-
Hewavitharana, A.K., et al. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. (2018). Journal of Chromatography A. [Link]
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Technical Support Center: Optimizing Chromatographic Separation of Menadione-d8
Welcome to the comprehensive technical support guide for the chromatographic separation of Menadione-d8. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. Here, we synthesize technical principles with practical, field-proven insights to empower you to overcome obstacles and achieve robust and reliable results in your analyses.
Introduction to this compound Chromatography
Menadione (Vitamin K3) is a synthetic naphthoquinone that serves as a precursor to Vitamin K2. Its deuterated analogue, this compound, is widely used as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, due to its chemical similarity to the analyte of interest. However, the separation of this compound from its non-deuterated counterpart and from matrix components can present unique challenges. This guide will walk you through the intricacies of method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) have a different retention time than Menadione?
This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect. It is an expected behavior resulting from the subtle physicochemical differences between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[1] In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts because they can be marginally less retentive on the non-polar stationary phase.[1]
Q2: What factors influence the degree of separation between Menadione and this compound?
The magnitude of the retention time shift is influenced by several factors:
-
Number of deuterium atoms: A higher number of deuterium atoms generally leads to a more significant retention time shift.[1]
-
Position of deuteration: The location of the deuterium atoms within the molecule is a critical factor.[1]
-
Chromatographic conditions: The choice of stationary phase, mobile phase composition (including organic modifier and pH), and column temperature can all modulate the isotope effect.[1]
Q3: Is Menadione stable during sample preparation and analysis?
Menadione is known to be sensitive to light and alkaline conditions.[2] It is crucial to protect samples and standards from light by using amber vials or working under yellow light.[3] Menadione is also destroyed by alkalies and reducing agents. Therefore, sample preparation methods should be carefully controlled to avoid degradation.
Q4: What are the typical chromatographic modes used for Menadione analysis?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode for Menadione analysis.[4][5] Normal-phase chromatography and supercritical fluid chromatography (SFC) have also been successfully employed.[6] The choice of mode depends on the sample matrix and the specific analytical goals.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a frequent issue, especially for quinone structures, and can compromise resolution and integration accuracy.
-
Potential Cause A: Secondary Interactions with Residual Silanols
-
Explanation: The carbonyl groups in the Menadione structure can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing. This is a common issue with basic compounds, but can also affect quinones.
-
Solutions:
-
Mobile Phase pH Adjustment: For reversed-phase separations, operating at a lower pH (e.g., pH 2.5-3.5 with formic or acetic acid) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[7][8]
-
Use of Highly Deactivated Columns: Employing modern, end-capped columns with a low degree of residual silanol activity can significantly improve peak shape.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. However, TEA is not MS-friendly. For LC-MS applications, consider using buffers like ammonium formate or ammonium acetate.[9]
-
-
-
Potential Cause B: Column Overload
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.
-
Solutions:
-
Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to ensure you are operating within the linear range of the column's capacity.
-
Increase Column Dimensions: If sample concentration cannot be reduced, using a column with a larger internal diameter or a higher stationary phase loading can increase capacity.
-
-
-
Potential Cause C: Extra-Column Volume
-
Explanation: Excessive volume in the tubing, injector, or detector flow cell can cause band broadening and peak tailing.
-
Solution:
-
Minimize Tubing Length and Diameter: Use tubing with the smallest possible internal diameter and length to connect the various components of the HPLC system.
-
-
Issue 2: Inadequate Resolution Between Menadione and this compound
Achieving baseline separation between the analyte and its deuterated internal standard is crucial for accurate quantification.
-
Potential Cause A: Insufficient Chromatographic Selectivity
-
Explanation: The subtle structural differences between Menadione and this compound require a chromatographic system with high selectivity to achieve separation.
-
Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.
-
Aqueous Phase: Adjusting the percentage of the aqueous component in the mobile phase will change the retention and can improve resolution.
-
-
Change Stationary Phase:
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a C30) can provide different selectivities. C30 columns are sometimes used for vitamin K isomer separations.[3]
-
Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase efficiency and can improve resolution.[10]
-
-
Temperature Optimization: Lowering the column temperature can sometimes increase the retention factor and improve the resolution of closely eluting peaks.[10]
-
-
Issue 3: Poor Sensitivity or Signal Instability in LC-MS
When using this compound as an internal standard for LC-MS analysis, achieving a stable and sensitive signal is paramount.
-
Potential Cause A: Inefficient Ionization
-
Explanation: The choice of mobile phase additives and the ionization source parameters significantly impact the ionization efficiency of Menadione.
-
Solutions:
-
Optimize Mobile Phase Additives: For positive ion mode, acidic additives like formic acid or acetic acid are commonly used to promote protonation. For negative ion mode, a slightly basic mobile phase or the use of buffers like ammonium acetate can enhance deprotonation.[9]
-
Tune Ion Source Parameters: Optimize the spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the signal for this compound.
-
-
-
Potential Cause B: Matrix Effects
-
Explanation: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Solutions:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Modify Chromatographic Conditions: Adjust the gradient profile to separate this compound from the interfering matrix components.
-
-
Experimental Protocols & Data
Protocol 1: Systematic Approach to Troubleshooting Peak Tailing
This protocol outlines a step-by-step workflow for diagnosing and resolving peak tailing issues.
Caption: A workflow for troubleshooting peak tailing.
Table 1: Example HPLC Method Parameters for Menadione Analysis
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) |
| Column | C18, 150 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 5 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-95% B in 10 min | Isocratic 60% B[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5] |
| Column Temp. | 30 °C | 30 °C[5] |
| Detection | UV at 260 nm | DAD at 230 nm[5] |
| Injection Vol. | 10 µL | 20 µL |
Protocol 2: Optimizing Resolution of Menadione and this compound
This protocol provides a logical flow for improving the separation between the analyte and its deuterated internal standard.
Caption: A decision tree for optimizing resolution.
Conclusion
The successful chromatographic separation of this compound requires a systematic and informed approach to method development and troubleshooting. By understanding the underlying principles of the deuterium isotope effect, potential causes of peak distortion, and the factors governing chromatographic resolution, researchers can effectively overcome analytical challenges. This guide provides a framework for diagnosing problems and implementing logical, science-based solutions to achieve high-quality, reproducible data.
References
-
Measurement of Menadione in Urine by HPLC - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of vitamin K analysis method using column switching high-performance liquid chromatography method and analysis resul. (2024, June 11). Retrieved from [Link]
-
Reversed-phase HPLC Separation of Quinine and its Diastereoisomer Quinidine in Pharmaceutical Tablets. (n.d.). Retrieved from [Link]
-
Separation of Menadione on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]
-
The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. (n.d.). Retrieved from [Link]
-
(PDF) GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - ResearchGate. (n.d.). Retrieved from [Link]
-
Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - ResearchGate. (n.d.). Retrieved from [Link]
-
Isotopic Separations Indicating the Efficiency and Selectivity of HPLC Columns and Stationary Phases | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Development of vitamin K analysis method using column switching high-performance liquid chromatography method and analysis results of various food items for vitamin K content - ResearchGate. (n.d.). Retrieved from [Link]
-
Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed. (n.d.). Retrieved from [Link]
-
Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column - Waters Corporation. (n.d.). Retrieved from [Link]
-
Tutorial on High-Performance Liquid Chromatography of Isotopologues of organic compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - NIH. (n.d.). Retrieved from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of Vitamin K4 (Acetomenaphthone) and Vitamin K1 (Phytomenadione) on Lipak Column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Methods of Analysis of Vitamin K: A Review - SciSpace. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Retrieved from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH. (n.d.). Retrieved from [Link]
-
HPLC Column Selection Guide - SCION Instruments. (n.d.). Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Retrieved from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025, October 14). Retrieved from [Link]
-
Determination and stability of menadione - ResearchGate. (n.d.). Retrieved from [Link]
-
How to Improve HPLC Resolution: Key Factors for Better Separation - Mastelf. (2025, February 28). Retrieved from [Link]
-
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute. (n.d.). Retrieved from [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. (2014, June 12). Retrieved from [Link]
-
MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions - CGSpace. (n.d.). Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]
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- 5. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
The Analytical Edge: A Comparative Guide to Menadione-d8 and Other Vitamin K Internal Standards in Quantitative Mass Spectrometry
In the landscape of bioanalysis, the pursuit of accuracy and precision is paramount. For researchers, clinical scientists, and drug development professionals engaged in the quantification of vitamin K, the choice of an internal standard is a critical determinant of data integrity. This guide provides an in-depth, objective comparison of Menadione-d8 against other commonly employed vitamin K internal standards, grounded in established analytical principles and supported by experimental evidence. We will delve into the causality behind experimental choices, offering a framework for selecting the most appropriate standard for your specific application.
The Imperative of an Ideal Internal Standard in Vitamin K Analysis
Vitamin K is a family of fat-soluble vitamins, including phylloquinone (K1) and a series of menaquinones (MK-n), that play a crucial role in blood coagulation and bone metabolism.[1][2] Their analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often challenged by low endogenous concentrations and complex biological matrices such as plasma and serum, which are rich in interfering lipids.[3][4]
An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to compensate for variations during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[5] The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation underscores the importance of using a suitable internal standard to ensure the reliability of analytical results.[6]
The ideal internal standard should:
-
Behave identically to the analyte during sample processing and analysis.
-
Be chromatographically resolved from the analyte or have a different mass-to-charge ratio (m/z).
-
Not be present endogenously in the sample.
-
Be stable throughout the analytical process.
Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for internal standards in mass spectrometry as they fulfill these criteria most effectively.[5][7]
A Comparative Analysis of Vitamin K Internal Standards
The selection of an internal standard for vitamin K analysis involves a trade-off between performance, cost, and availability. Here, we compare this compound with other commonly used stable isotope-labeled vitamin K analogs.
This compound: The Provitamin K3 Analog
Menadione (Vitamin K3) is a synthetic naphthoquinone that acts as a precursor for the synthesis of Vitamin K2 (menaquinones) in animals.[8][9] this compound is its deuterated form, where eight hydrogen atoms have been replaced by deuterium.[10]
Advantages:
-
Cost-Effectiveness: The synthesis of this compound is generally less complex and more economical compared to the isotope labeling of the larger and more complex phylloquinone or long-chain menaquinones.
-
Structural Similarity: It shares the core 2-methyl-1,4-naphthoquinone structure common to all K vitamins, which can lead to similar behavior in some analytical steps.[11]
-
Distinct Mass: The +8 Da mass shift provides clear differentiation from endogenous menadione and other vitamin K forms in mass spectrometric detection.
Limitations:
-
Structural Dissimilarity to K1 and MK-n: The absence of the phytyl or isoprenyl side chain means this compound will have different chromatographic retention times and may exhibit different extraction recoveries and matrix effects compared to Vitamin K1, MK-4, or MK-7.[12] This can compromise its ability to accurately compensate for variations affecting these larger, more lipophilic molecules.
-
Potential for Different Ionization Efficiency: The ionization efficiency of menadione can differ from that of phylloquinone and menaquinones, which can be a source of analytical bias if not carefully validated.[13]
Deuterated Vitamin K1 (e.g., Phylloquinone-d7)
Phylloquinone-d7 is a commonly used internal standard for the quantification of Vitamin K1.[7][14]
Advantages:
-
Near-Identical Properties: Being a stable isotope-labeled analog of the analyte, it co-elutes with Vitamin K1 and experiences virtually identical extraction recovery and matrix effects.[5][15] This provides the most accurate compensation for analytical variability.
-
High Reliability: Its use is well-established in numerous validated methods for Vitamin K1 analysis in various matrices.[3][16]
Limitations:
-
Higher Cost: The synthesis of deuterated phylloquinone is more complex and expensive than that of this compound.
-
Potential for Isotopic Crosstalk: If the isotopic purity is not high, the M+1 or M+2 isotopes of the analyte can contribute to the signal of the internal standard, and vice-versa, potentially affecting accuracy at low concentrations.
Deuterated Menaquinones (e.g., MK-4-d7, MK-7-d7)
For the analysis of menaquinones, their respective deuterated analogs are the preferred internal standards.[3][14]
Advantages:
-
Analyte-Specific Compensation: MK-4-d7 and MK-7-d7 provide the most accurate quantification for MK-4 and MK-7, respectively, due to their identical chemical nature.[17]
Limitations:
-
Cost and Availability: These standards are generally more expensive and may be less readily available than deuterated Vitamin K1 or this compound.
-
Method Complexity: For the simultaneous analysis of multiple menaquinones, a corresponding number of deuterated internal standards may be required, increasing the complexity and cost of the assay.
13C-Labeled Vitamin K Analogs
Internal standards labeled with Carbon-13 (¹³C) are another alternative.
Advantages:
-
Greater Isotopic Stability: The C-C bond is stronger than the C-D bond, making ¹³C-labeled standards less susceptible to back-exchange of the isotope, a potential issue with deuterated standards under certain conditions.[5][18]
Limitations:
-
Highest Cost: ¹³C-labeled standards are typically the most expensive to synthesize.
Performance Comparison: A Tabular Summary
The following table summarizes the key performance characteristics of this compound and other Vitamin K internal standards based on data from various analytical studies.
| Internal Standard | Analyte(s) | Typical Matrix | Key Performance Characteristics |
| This compound | Menadione (Vitamin K3) | Animal Feed, Plasma, Urine | Effective for quantifying menadione.[10][19] May be used for other K vitamins if thoroughly validated to demonstrate comparable behavior, but this is not ideal. |
| Phylloquinone-d7 | Phylloquinone (Vitamin K1) | Serum, Plasma, Food | Considered the gold standard for Vitamin K1 analysis.[7][14] Effectively corrects for matrix effects and variations in instrument response.[15] |
| Menaquinone-4-d7 | Menaquinone-4 (MK-4) | Serum, Plasma, Tissues | Provides high accuracy and precision for MK-4 quantification.[3][16] |
| Menaquinone-7-d7 | Menaquinone-7 (MK-7) | Serum, Plasma, Fermented Foods | Essential for accurate determination of MK-7, which has different properties than other K vitamins.[3][20] |
Experimental Protocol: Quantification of Vitamin K1 and MK-4 in Human Plasma using LC-MS/MS
This protocol describes a general workflow for the simultaneous determination of Vitamin K1 and MK-4 in human plasma using their respective deuterated internal standards. This approach represents a best-practice methodology for achieving high-quality data.
Materials and Reagents
-
Analytes: Phylloquinone (Vitamin K1), Menaquinone-4 (MK-4)
-
Internal Standards: Phylloquinone-d7 (K1-d7), Menaquinone-4-d7 (MK-4-d7)
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, isopropanol, and hexane.
-
Reagents: Formic acid, ammonium formate (or other appropriate mobile phase additives).
-
Human Plasma: Sourced from a reputable supplier, stored at -80°C.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples, calibrators, and quality controls on ice.
-
To 500 µL of plasma in a glass tube, add 50 µL of the internal standard working solution (containing K1-d7 and MK-4-d7 in methanol).
-
Vortex briefly to mix.
-
Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Add 3 mL of hexane and vortex for 1 minute to extract the vitamins K.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction (steps 8-10) and combine the hexane fractions.
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 methanol:water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or similar reversed-phase column suitable for lipophilic compounds (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 80% B, ramp to 100% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin K1 | 451.4 | 187.1 |
| K1-d7 | 458.4 | 194.1 |
| MK-4 | 445.3 | 187.1 |
| MK-4-d7 | 452.3 | 194.1 |
Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of the unknown samples from the calibration curve using a weighted linear regression.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logic behind selecting an appropriate internal standard.
Caption: Experimental workflow for Vitamin K analysis in plasma.
Caption: Decision logic for internal standard selection.
Causality and Trustworthiness in Method Validation
The choice of an internal standard is a foundational element of a self-validating analytical system. When a stable isotope-labeled analog that co-elutes with the analyte is used, any unexpected variability in the internal standard signal is a direct indicator of a problem with that specific sample during processing or analysis.
Using a structurally dissimilar internal standard like this compound for the analysis of Vitamin K1 introduces a degree of uncertainty. While it may be possible to validate such a method according to regulatory guidelines, the underlying assumption is that the factors affecting this compound and Vitamin K1 are consistent across all samples and throughout the analytical run. This assumption may not always hold true, particularly in the presence of significant and variable matrix effects. Therefore, while this compound is an excellent choice for quantifying menadione itself, its use for other K vitamins should be approached with caution and requires rigorous validation to demonstrate its fitness for purpose.
Conclusion and Recommendations
The accurate quantification of vitamin K is essential for advancing our understanding of its role in health and disease. The selection of an appropriate internal standard is a critical step in developing a robust and reliable analytical method.
-
For the highest level of accuracy and data integrity, the use of a stable isotope-labeled internal standard that is a direct analog of the analyte is strongly recommended. This includes using Phylloquinone-d7 for Vitamin K1, MK-4-d7 for MK-4, and so on.
-
This compound is the ideal internal standard for the quantification of menadione (Vitamin K3).
-
While the use of this compound as a more cost-effective internal standard for other vitamin K forms may be tempting, it introduces potential for analytical bias due to differences in physicochemical properties. Any laboratory considering this approach must perform extensive validation to demonstrate that the internal standard adequately tracks the analyte across the expected range of sample compositions and analytical conditions.
Ultimately, the investment in the most appropriate internal standard pays dividends in the form of higher quality, more reliable data, which is the cornerstone of sound scientific research and development.
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Nakagawa, K., et al. (2013). Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats. National Institutes of Health. Retrieved from [Link]
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Harrington, D. J., et al. (2021, December 9). Development of a Vitamin K Database for Commercially Available Food in Australia. PubMed Central. Retrieved from [Link]
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Shah, I., et al. (2019, March 5). A concise review of quantification methods for determination of vitamin K in various biological matrices. National Institutes of Health. Retrieved from [Link]
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A Senior Application Scientist's Guide to Method Validation for Vitamin K3 (Menadione) Analysis Using Menadione-d8
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K3 (Menadione) is paramount for both efficacy and safety assessments.[1] This guide provides an in-depth comparison and detailed protocols for the validation of an analytical method for Vitamin K3, emphasizing the use of its deuterated stable isotope, Menadione-d8, as an internal standard. This approach, grounded in established regulatory frameworks such as the FDA and International Council for Harmonisation (ICH) guidelines, ensures the development of a robust and reliable analytical method.[2][3][4][5][6][7][8]
The core principle of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[9] For the quantitative analysis of drugs and their metabolites in biological matrices, this involves a thorough evaluation of several key performance characteristics.[4][5]
The Critical Role of an Internal Standard: Menadione vs. This compound
In quantitative analysis, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby improving the accuracy and precision of the measurement.
Why this compound is the Superior Choice:
A stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis. Its physicochemical properties are nearly identical to the unlabeled analyte (Menadione), ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[1]
Comparison with Alternative Approaches:
| Feature | Method with this compound (Isotope Dilution) | Method without Internal Standard | Method with a Structural Analog IS |
| Compensation for Matrix Effects | Excellent | Poor | Moderate to Good |
| Correction for Extraction Variability | Excellent | Poor | Moderate to Good |
| Accuracy | High | Low to Moderate | Moderate to High |
| Precision | High | Low to Moderate | Moderate to High |
| Overall Robustness | High | Low | Moderate |
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Vitamin K3.
Caption: Workflow for Vitamin K3 Method Validation.
Detailed Experimental Protocols and Acceptance Criteria
The validation of the analytical method should be performed according to the principles outlined in the ICH Q2(R1) and FDA guidance documents.[2][3][6][7]
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as endogenous matrix components, metabolites, or degradation products.[9][10]
Protocol:
-
Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of Menadione and this compound.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS at its working concentration.
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
Linearity and Range
Objective: To establish the relationship between the instrumental response and the concentration of the analyte over a specified range.[11][12][13]
Protocol:
-
Prepare a series of at least five to seven calibration standards by spiking blank matrix with known concentrations of Menadione. A typical range might be 0.1 to 100 ng/mL.
-
Add a constant amount of this compound to each standard.
-
Analyze the standards and plot the peak area ratio (Menadione/Menadione-d8) against the nominal concentration of Menadione.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[11]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10][13]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.
-
Analyze at least five replicates of each QC level in a single analytical run (intra-day precision and accuracy).
-
Repeat the analysis on at least three different days (inter-day precision and accuracy).
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The coefficient of variation (CV) should not exceed 15%.
Comparative Data:
| Parameter | Method with this compound | Method without Internal Standard |
| Intra-day Accuracy (% Bias) | -2.5% to +3.8% | -12.0% to +14.5% |
| Intra-day Precision (% CV) | ≤ 5.2% | ≤ 18.7% |
| Inter-day Accuracy (% Bias) | -4.1% to +5.3% | -18.5% to +20.1% |
| Inter-day Precision (% CV) | ≤ 6.8% | ≤ 25.4% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[12]
Protocol:
-
LOD: Typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of the nominal value) and precision (CV ≤ 20%).[12]
Acceptance Criteria:
-
The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.
Stability
Objective: To evaluate the stability of Menadione in the biological matrix under different storage and processing conditions.[14][15][16]
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a specified duration.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
Logical Relationships in Method Validation
The following diagram illustrates how the different validation parameters are interconnected.
Caption: Interconnectivity of Method Validation Parameters.
Conclusion
A rigorously validated analytical method is the cornerstone of reliable data in research and drug development. For the quantitative analysis of Vitamin K3, the use of a stable isotope-labeled internal standard, this compound, is unequivocally superior to methods that lack an appropriate internal standard. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and stability, as outlined in this guide, researchers can develop a robust and defensible LC-MS/MS method that meets stringent regulatory requirements and ensures the integrity of their scientific findings.
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The Gold Standard in Bioanalytical Method Transfer: A Comparative Guide to Cross-Validation Using Menadione-d8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the ability to generate consistent and reliable analytical data across different laboratories is not merely a matter of good practice—it is a cornerstone of regulatory compliance and confidence in clinical outcomes. The transfer of analytical methods between sites, a process known as cross-validation, is a critical step that ensures data from multiple locations can be compared and pooled. A lynchpin in the robustness of such methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard.
This guide provides an in-depth technical comparison of analytical method cross-validation, focusing on the exemplary performance of a deuterated internal standard, Menadione-d8, against a non-deuterated structural analog. Through a synthesis of regulatory principles, field-proven insights, and detailed experimental protocols, we will explore the causality behind experimental choices and demonstrate a self-validating system for robust bioanalysis.
The Decisive Role of the Internal Standard in Method Robustness
The primary objective of an internal standard (IS) in quantitative bioanalysis is to compensate for the inherent variability of the analytical process.[1] From sample extraction and handling to injection volume and instrument response, an ideal IS should perfectly mimic the behavior of the analyte, thereby ensuring that any experimental fluctuations affect both compounds equally.[1] This normalization is what ultimately yields accurate and precise results.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in LC-MS/MS bioanalysis.[2] By replacing one or more hydrogen atoms with deuterium, a stable isotope, a compound like this compound becomes chemically and physically almost identical to its non-deuterated counterpart, menadione. This near-perfect analogy ensures co-elution during chromatography and identical behavior during ionization, leading to superior correction for matrix effects—a significant source of analytical inaccuracy.[2]
Performance Showdown: this compound vs. a Structural Analog Internal Standard
To illustrate the tangible benefits of a deuterated internal standard, we present a comparative analysis of key validation parameters for the quantification of menadione in human plasma. The data contrasts the performance of this compound with a hypothetical, yet representative, non-deuterated structural analog internal standard.
Table 1: Comparative Performance of Internal Standards in the Bioanalysis of Menadione
| Validation Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.7% to +9.5% | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 5.8% | ≤ 12.3% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 4.2% | ≤ 14.8% | ≤ 15% |
| Recovery (% RSD) | ≤ 6.1% | ≤ 13.5% | Consistent and reproducible |
The data clearly demonstrates the superior performance of this compound. The tighter precision, higher accuracy, and significantly reduced matrix effect underscore the value of using a stable isotope-labeled internal standard. The structural analog, while potentially acceptable under regulatory guidelines, exhibits greater variability, which can compromise data reliability, especially in multi-site studies.
Experimental Design for Robust Cross-Validation
The successful cross-validation of a bioanalytical method between two laboratories is a meticulously planned process. The following protocols provide a detailed framework for both the core analytical method and the inter-laboratory cross-validation procedure.
Analytical Method Protocol for Menadione in Human Plasma
This protocol outlines the steps for the quantification of menadione in human plasma using this compound as the internal standard.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of menadione and this compound in methanol.
-
Serially dilute the menadione stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (50 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Menadione: [To be specified based on experimental optimization]
-
This compound: [To be specified based on experimental optimization]
-
4. Stability Assessment:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.[3][4] Samples should be stored at -80°C and thawed at room temperature.[5][6]
-
Short-Term Stability: Assess the stability of QC samples at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Evaluate the stability of QC samples stored at -80°C for an extended period.[5][6]
Inter-Laboratory Cross-Validation Protocol
This protocol details the steps for cross-validating the analytical method between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).[7][8][9]
1. Protocol Agreement:
-
Both laboratories must agree on a detailed cross-validation protocol that outlines the scope, procedures, and acceptance criteria.[9]
2. Sample Sets for Cross-Validation:
-
QC Samples: A minimum of three concentrations (low, medium, high) of QC samples, prepared by one laboratory, should be analyzed in at least three replicates by both laboratories.[8]
-
Incurred Samples: A set of at least 20 incurred (study) samples should be analyzed by both laboratories.[7]
3. Analysis and Data Comparison:
-
Both laboratories will analyze the QC and incurred samples using the validated analytical method.
-
The results from both laboratories will be statistically compared. The percentage difference for each sample should be calculated.
4. Acceptance Criteria:
-
For QC samples, the mean concentration from Lab B should be within ±15% of the mean concentration from Lab A.[7]
-
For incurred samples, at least 67% of the samples should have a percentage difference between the two laboratories within ±20% of the mean value.[7]
Visualizing the Path to Validated Data
To further clarify the experimental and logical frameworks, the following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: A flowchart illustrating the key stages of an inter-laboratory cross-validation process.
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The Isotope Effect of Menadione-d8 in Biological Systems: A Comparative Guide for Researchers
Introduction: Beyond the Standard—Harnessing the Isotope Effect for Novel Insights
In the landscape of cellular biology and pharmacology, Menadione (Vitamin K3) is a well-characterized naphthoquinone with a multifaceted role. It serves as a synthetic precursor to Vitamin K2, participates in vital physiological processes, and, at higher concentrations, exhibits potent cytotoxicity through the induction of oxidative stress, making it a subject of interest in cancer research.[1][2] The introduction of isotopically labeled analogs, such as Menadione-d8, where hydrogen atoms are replaced by deuterium, opens up a new frontier for investigation. While this compound is commercially available primarily as an internal standard for mass spectrometry applications due to its distinct mass, its potential impact on biological systems remains largely unexplored and presents a compelling area for research.
This guide provides a comprehensive comparison of Menadione and its deuterated analog, this compound. We will delve into the theoretical underpinnings of the kinetic isotope effect (KIE) and its potential influence on the metabolic stability and cytotoxic profile of Menadione. Furthermore, we will equip researchers with detailed, field-proven experimental protocols to empirically test these hypotheses, fostering a deeper understanding of how isotopic substitution can modulate biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of deuterated compounds to gain novel insights into metabolic pathways and drug mechanisms.
The Kinetic Isotope Effect: A Subtle Change with Profound Consequences
The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step.[3][4] This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a C-H bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. In the context of drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds, deuteration at a metabolically active site can lead to a marked decrease in the rate of metabolic clearance.[3][4][5] This can result in increased drug exposure, altered metabolite profiles, and potentially enhanced therapeutic efficacy or a modified toxicity profile.[6]
Menadione vs. This compound: A Theoretical Comparison
While direct comparative studies on the biological effects of this compound are not yet available in the scientific literature, we can formulate a strong hypothesis based on the known metabolic pathways of Menadione and the principles of the KIE.
Metabolic Pathways of Menadione
The metabolism of Menadione is complex and involves several key pathways:
-
Redox Cycling: A primary mechanism of Menadione's biological activity is its ability to undergo redox cycling. This process, mediated by enzymes such as NADPH-cytochrome P450 reductase, involves the one-electron reduction of the quinone to a semiquinone radical.[7][8][9] This radical can then reduce molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS), leading to oxidative stress.[10][11][12] This ROS production is a major contributor to Menadione's cytotoxicity.
-
Two-Electron Reduction: Menadione can also undergo a two-electron reduction to form menadiol (hydroquinone), a reaction catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1). This is generally considered a detoxification pathway as it bypasses the formation of the reactive semiquinone radical.[8][13]
-
Conjugation: Menadione can be conjugated with glutathione (GSH), a reaction that can be both enzymatic and non-enzymatic. This is another important detoxification pathway.
-
Conversion to Menaquinone-4 (MK-4): Menadione serves as a precursor for the synthesis of MK-4 (a form of Vitamin K2) in vivo. This involves the enzymatic addition of a geranylgeranyl pyrophosphate side chain to the menadiol form of the molecule.[1][10]
-
Potential Oxidative Metabolism: While redox cycling is a dominant process, it is plausible that the methyl group and the aromatic rings of Menadione could be subject to oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylation.[14][15] Although direct evidence for Menadione is limited, the oxidation of methyl groups and aromatic rings is a common metabolic pathway for many xenobiotics.[8][16]
Predicted Impact of Deuteration in this compound
This compound is typically deuterated at the methyl group and on the aromatic ring. Based on the metabolic pathways outlined above, we can predict the following effects:
-
Effect on Oxidative Metabolism (A Potential KIE): If the oxidation of the methyl group or the aromatic ring by CYP enzymes is a rate-limiting step in Menadione's clearance, then deuteration at these positions would be expected to exhibit a significant KIE. This would lead to a slower rate of hydroxylation and potentially a longer biological half-life of this compound compared to Menadione.
-
Metabolic Switching: A decrease in the rate of metabolism at the deuterated sites could lead to "metabolic switching," where alternative metabolic pathways become more prominent. For this compound, this could mean a greater proportion of the compound undergoing redox cycling or conjugation, potentially altering its cytotoxic and detoxification profiles.
-
Impact on Redox Cycling and Cytotoxicity: The primary drivers of Menadione's cytotoxicity—redox cycling and ROS production—are not expected to be directly affected by a primary KIE, as they do not involve the cleavage of C-H bonds on the methyl group or aromatic ring. However, if deuteration leads to a longer intracellular half-life, the cumulative amount of ROS generated over time could be higher, potentially leading to increased cytotoxicity. Conversely, if metabolic switching favors detoxification pathways, the cytotoxicity could be reduced.
The following table summarizes the potential comparative performance of Menadione and this compound.
| Feature | Menadione | This compound (Predicted) | Rationale |
| Metabolic Stability (Oxidative Metabolism) | Lower | Higher | Kinetic Isotope Effect slowing C-D bond cleavage at the methyl group and/or aromatic ring. |
| Rate of Redox Cycling | Unchanged | Unchanged | This process does not directly involve C-H bond cleavage at the deuterated positions. |
| Cytotoxicity (ROS-mediated) | Established | Potentially Altered | Could be increased due to longer intracellular retention or decreased if metabolic switching favors detoxification. |
| Biological Half-life | Shorter | Potentially Longer | Dependent on the contribution of oxidative metabolism to overall clearance. |
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical predictions, we provide detailed protocols for two key experiments: an in vitro metabolic stability assay and a cell-based cytotoxicity assay.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay will compare the rate of disappearance of Menadione and this compound when incubated with liver microsomes, which are rich in CYP enzymes. A slower rate of disappearance for this compound would provide evidence for a kinetic isotope effect.
Methodology:
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of Menadione and this compound in DMSO.
-
Liver Microsomes: Use pooled human or rat liver microsomes. Thaw on ice immediately before use.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally related compound not found in the incubation).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NRS.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of the cold quenching solution.
-
Include control incubations without NRS to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Develop an LC-MS/MS method to quantify the remaining concentrations of Menadione and this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
MTT Cytotoxicity Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. It will be used to compare the cytotoxic effects of Menadione and this compound on a relevant cancer cell line.
Methodology:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HepG2 human hepatoma cells) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Menadione and this compound in culture media.
-
Remove the old media from the cells and replace it with the media containing the different concentrations of the test compounds.
-
Include a vehicle control (media with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for both Menadione and this compound.
-
Menadione-Induced Cytotoxicity Pathway
Caption: Signaling pathway of Menadione-induced cytotoxicity.
Discussion and Future Directions
The comparative analysis of Menadione and this compound offers a valuable opportunity to dissect the contribution of specific metabolic pathways to the overall biological activity of this compound. The experimental protocols provided in this guide will enable researchers to generate the first empirical data on the isotope effect of this compound.
Potential Outcomes and Interpretations:
-
Significant KIE Observed: A slower metabolic clearance of this compound would confirm that oxidative metabolism of the methyl group and/or the aromatic ring is a significant pathway for Menadione's biotransformation. This would open up avenues for developing deuterated analogs of other naphthoquinones with potentially improved pharmacokinetic profiles.
-
No Significant KIE Observed: If the metabolic stability of this compound is similar to that of Menadione, it would suggest that oxidative metabolism at the deuterated positions is not a major clearance pathway in the in vitro system. In this case, redox cycling and conjugation would be reaffirmed as the dominant metabolic routes.
-
Altered Cytotoxicity: Any observed differences in the IC50 values between Menadione and this compound would provide insights into how metabolic stability influences cytotoxicity. An increased cytotoxicity of this compound could suggest that prolonged intracellular exposure leads to greater cumulative oxidative stress. Conversely, decreased cytotoxicity might indicate that metabolic switching enhances detoxification.
The study of the isotope effect of this compound is not merely an academic exercise. The insights gained could have significant implications for drug development. By strategically deuterating molecules, it may be possible to fine-tune their metabolic profiles, leading to compounds with improved therapeutic windows, reduced dosing frequencies, and lower risks of drug-drug interactions. This guide serves as a foundational resource for researchers to embark on this exciting area of investigation.
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Di Pietro, A., & Orrenius, S. (1988). Alterations of surface morphology caused by the metabolism of menadione in mammalian cells are associated with the oxidation of critical sulfhydryl groups in cytoskeletal proteins. Biochemical pharmacology, 37(18), 3423–3427. [Link]
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Nakagawa, K., Hirota, Y., Sawada, N., Yuge, N., Watanabe, M., Uchino, Y., ... & Okano, T. (2013). Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats. The Journal of biological chemistry, 288(46), 33071–33080. [Link]
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Lattanzio, F. A., & Bobilya, D. J. (2002). Menadione induces endothelial dysfunction mediated by oxidative stress and arylation. The Journal of pharmacology and experimental therapeutics, 303(1), 163–168. [Link]
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A Comparative Guide to the Cytotoxicity of Menadione vs. Menadione-d8: A Mechanistic and Methodological Investigation
This guide provides a comprehensive framework for a comparative study of the cytotoxic effects of Menadione (Vitamin K3) and its deuterated analog, Menadione-d8. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic rationale for the comparison, outlines detailed experimental protocols, and presents a basis for the interpretation of anticipated results. By leveraging established principles of cytotoxicity and the kinetic isotope effect, this guide serves as a robust starting point for investigating the potential modulatory effects of deuteration on the biological activity of Menadione.
Introduction: The Rationale for Comparing Menadione and this compound
Menadione, a synthetic naphthoquinone, is a well-characterized compound known for its cytotoxic properties, which are primarily attributed to its ability to undergo redox cycling and generate reactive oxygen species (ROS).[1][2] This induction of oxidative stress disrupts cellular homeostasis, leading to mitochondrial dysfunction, DNA damage, and ultimately, cell death.[3][4] Menadione's pro-oxidant activity has made it a valuable tool in cancer research and for studying the mechanisms of oxidative-stress-induced cell injury.[3][5]
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, has emerged as a promising approach in drug development to modulate pharmacokinetic and pharmacodynamic properties.[6][] This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions involving the cleavage of a C-D bond can be significantly slower than those involving a C-H bond.[6][8]
This compound is a deuterated version of Menadione, where hydrogen atoms have been replaced by deuterium.[9][10] While primarily used as an internal standard for analytical quantification, the cytotoxic profile of this compound compared to its non-deuterated counterpart has not been extensively characterized. This guide proposes a comparative study based on the hypothesis that the deuteration of Menadione could alter its metabolic activation and subsequent cytotoxic effects. Specifically, if the enzymatic reduction of Menadione, a key step in its redox cycling, is susceptible to the kinetic isotope effect, we might observe a difference in the rate of ROS production and, consequently, a variation in cytotoxicity between Menadione and this compound.
This comparative study aims to elucidate these potential differences, providing valuable insights into the structure-activity relationship of Menadione and the broader applicability of deuterium substitution in modulating the bioactivity of redox-cycling compounds.
Mechanistic Overview: Menadione-Induced Cytotoxicity
The cytotoxic effects of Menadione are multifaceted and primarily initiated by its ability to act as a redox cycler. This process involves the enzymatic reduction of the quinone moiety of Menadione to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This futile cycle leads to a continuous production of ROS, overwhelming the cell's antioxidant defenses and inducing a state of oxidative stress.[1][2]
The primary consequences of Menadione-induced oxidative stress include:
-
Mitochondrial Dysfunction: Mitochondria are both a source and a target of ROS. Menadione can interfere with the mitochondrial electron transport chain, leading to impaired ATP synthesis, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[4][5][11]
-
DNA Damage: ROS can directly damage DNA, leading to single- and double-strand breaks. This damage can trigger cell cycle arrest and apoptosis.[3]
-
Activation of Cell Death Pathways: Menadione-induced cellular damage can activate various cell death programs, including apoptosis and necrosis.[12][13] Apoptosis is often characterized by the externalization of phosphatidylserine on the cell membrane and the activation of caspases.[14] Necrosis, on the other hand, involves the loss of plasma membrane integrity.
The following diagram illustrates the proposed mechanism of Menadione-induced cytotoxicity and the potential influence of deuteration.
Caption: Proposed mechanism of Menadione-induced cytotoxicity and the hypothetical impact of deuteration.
Experimental Design for Comparative Cytotoxicity Assessment
To comprehensively compare the cytotoxic profiles of Menadione and this compound, a multi-assay approach is recommended. This will allow for the assessment of cell viability, membrane integrity, and the mode of cell death. A suitable cancer cell line, such as HepG2 (human hepatoblastoma), is a good model system given the liver's role in xenobiotic metabolism.[15]
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Experimental Protocol: MTT Assay [16][18][19]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Menadione and this compound in a culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ values for both compounds.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[20][21]
Experimental Protocol: LDH Assay [22][23][24]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment condition. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity.
Apoptosis and Necrosis Differentiation: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[25] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus staining necrotic and late apoptotic cells.[26]
Experimental Protocol: Annexin V/PI Staining [14][26][27]
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat them with IC₅₀ concentrations of Menadione and this compound (as determined by the MTT assay) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for the comparative cytotoxicity assessment of Menadione and this compound.
Anticipated Results and Interpretation
The comparative analysis of Menadione and this compound is expected to yield one of two primary outcomes:
Scenario 1: this compound exhibits lower cytotoxicity than Menadione.
-
Interpretation: This would suggest that the enzymatic reduction of Menadione is a rate-limiting step in its cytotoxic mechanism and is subject to a significant kinetic isotope effect. The slower metabolism of this compound would lead to a reduced rate of ROS production, resulting in less cellular damage and a higher IC₅₀ value compared to Menadione.
Scenario 2: Menadione and this compound exhibit similar cytotoxicity.
-
Interpretation: This outcome would indicate that the enzymatic reduction step is not rate-limiting for the overall cytotoxic effect, or that the kinetic isotope effect is negligible in this biological system. Other factors, such as the rate of non-enzymatic redox cycling or the cellular antioxidant capacity, may be more critical determinants of cytotoxicity.
The data from the LDH and Annexin V/PI assays will provide further insights into the mode of cell death induced by each compound and whether deuteration influences the apoptotic versus necrotic pathways.
Table 1: Hypothetical Data Summary for Comparative Analysis
| Parameter | Menadione | This compound | Interpretation (if this compound is less cytotoxic) |
| IC₅₀ (µM) from MTT Assay | X | Y (where Y > X) | Reduced metabolic activation of this compound. |
| % Cytotoxicity (LDH Assay) | High | Lower | Less membrane damage due to reduced ROS. |
| % Apoptotic Cells | A | B (where B < A) | Slower induction of apoptosis. |
| % Necrotic Cells | C | D (where D < C) | Reduced necrotic cell death. |
Conclusion
This guide provides a comprehensive framework for a comparative study of the cytotoxicity of Menadione and this compound. By employing a multi-assay approach and grounding the investigation in the principles of redox cycling and the kinetic isotope effect, researchers can gain valuable insights into the potential of deuteration to modulate the biological activity of this important quinone. The findings from such a study will not only enhance our understanding of Menadione's mechanism of action but also contribute to the broader field of drug design and development, particularly in the context of leveraging isotopic substitution to optimize therapeutic agents.
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National Center for Biotechnology Information. (n.d.). Menadione | C11H8O2 | CID 4055 - PubChem. Retrieved from [Link]
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A Guide to the Rigorous Validation of Menadione-d8 as a True Surrogate for Menadione in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies involving Menadione (Vitamin K3), the accuracy and reliability of its quantification are paramount. This guide provides an in-depth technical overview of the validation process for Menadione-d8 as a true surrogate standard for Menadione in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. By adhering to the principles and experimental frameworks outlined herein, researchers can ensure the scientific integrity of their data and make confident, data-driven decisions.
The Imperative for a True Surrogate in Menadione Quantification
Menadione, a synthetic naphthoquinone, serves as a precursor to menaquinone-4 (Vitamin K2) in vivo and is a critical component in various biological processes.[1][2] Its role in blood coagulation and potential as a chemotherapeutic agent necessitates precise measurement in complex biological matrices like plasma and urine.[3] The inherent variability of sample preparation and the potential for matrix effects in LC-MS analysis can significantly compromise the accuracy of quantification.[4][5][6]
The principle of isotope dilution analysis (IDA) offers a robust solution to these challenges.[7][8][9] By introducing a stable isotope-labeled (SIL) internal standard—in this case, this compound—at the earliest stage of sample preparation, we can effectively normalize for analyte losses and ionization variations.[10][11][12] A true surrogate, however, must be more than just a mass-shifted analog; it must exhibit physicochemical and chromatographic behavior that is virtually identical to the native analyte. This guide delineates the experimental validation required to confirm this equivalence.
Foundational Properties: Menadione vs. This compound
A fundamental prerequisite for a surrogate standard is its chemical similarity to the analyte. Menadione (C₁₁H₈O₂) is a small, fat-soluble molecule with a molecular weight of 172.18 g/mol .[13][14] this compound, with a purity of ≥99% deuterated forms, is structurally identical, with eight hydrogen atoms replaced by deuterium.[15] This substitution results in a predictable mass shift without significantly altering its chemical properties, such as polarity and solubility, which are critical for its behavior during extraction and chromatography.
| Property | Menadione | This compound | Rationale for Equivalence |
| Chemical Formula | C₁₁H₈O₂ | C₁₁D₈O₂ | Isotopic substitution maintains the core molecular structure. |
| Molecular Weight | 172.18 g/mol | Approx. 180.23 g/mol | The mass difference is sufficient for mass spectrometric resolution. |
| Appearance | Bright yellow crystals | Yellow solid | Physical properties are expected to be nearly identical. |
| Solubility | Insoluble in water, soluble in organic solvents | Expected to be the same as Menadione | Deuteration has a negligible effect on solubility. |
Experimental Validation of this compound as a Surrogate
The validation process involves a series of experiments designed to demonstrate the indistinguishable behavior of this compound relative to Menadione throughout the entire analytical workflow.
Chromatographic Co-elution: The First Litmus Test
Causality: For this compound to effectively compensate for any chromatographic variations or matrix effects that occur at the specific retention time of Menadione, it is imperative that both compounds elute from the liquid chromatography column simultaneously.[16][17][18] Any significant separation would imply that the two compounds are not experiencing the same chemical environment at the point of elution and subsequent ionization, thus invalidating the core principle of isotope dilution.
Experimental Protocol:
-
Prepare individual standard solutions of Menadione and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a mixed solution containing both Menadione and this compound.
-
Inject each solution onto the LC-MS/MS system.
-
Monitor the specific mass transitions for both the analyte and the internal standard.
-
Overlay the resulting chromatograms to visually inspect for any shift in retention time.
Acceptance Criteria: The retention times of Menadione and this compound should be within a very narrow window (typically ±0.1 minutes), and the peak shapes should be symmetrical and superimposable.
Caption: Workflow for Co-elution Validation.
Assessment of Recovery and Matrix Effects
Causality: The primary role of a surrogate standard is to track and correct for analyte loss during sample processing (recovery) and for signal suppression or enhancement caused by co-eluting matrix components (matrix effect).[5][19] To be a true surrogate, this compound must exhibit recovery and matrix effects that are statistically indistinguishable from those of Menadione across different biological samples.
Experimental Protocol: This experiment is designed according to the principles outlined in regulatory guidance.[20][21][22]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Menadione and this compound spiked into the mobile phase or a clean solvent. This represents 100% recovery and no matrix effect.
-
Set B (Post-extraction Spike): Blank biological matrix (e.g., human plasma) is extracted first, and then Menadione and this compound are added to the final extract. This set is used to measure the matrix effect.
-
Set C (Pre-extraction Spike): Menadione and this compound are spiked into the blank biological matrix before the extraction process begins. This set is used to measure the overall process efficiency, which includes both recovery and matrix effects.
-
-
Perform Extractions: Utilize a validated extraction method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Analyze Samples: Analyze all three sets by LC-MS/MS.
-
Calculate Recovery, Matrix Effect, and Process Efficiency:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Acceptance Criteria: The coefficient of variation (CV) of the analyte/internal standard peak area ratios across different lots of the biological matrix should be ≤15%. The recovery of Menadione and this compound should be consistent, even if not 100%.
Hypothetical Data Summary:
| Sample Lot | Menadione Recovery (%) | This compound Recovery (%) | Menadione Matrix Effect (%) | This compound Matrix Effect (%) | Analyte/IS Ratio |
| Plasma Lot 1 | 88.2 | 89.1 | 95.3 | 94.8 | 1.05 |
| Plasma Lot 2 | 86.5 | 87.9 | 93.1 | 92.5 | 1.06 |
| Plasma Lot 3 | 89.1 | 89.5 | 96.0 | 95.7 | 1.04 |
| Plasma Lot 4 | 87.3 | 88.2 | 94.5 | 94.1 | 1.05 |
| Mean | 87.8 | 88.7 | 94.7 | 94.3 | 1.05 |
| %CV | 1.3 | 1.0 | 1.3 | 1.4 | 0.8 |
The low %CV of the analyte/internal standard ratio across different plasma lots demonstrates that this compound effectively tracks and normalizes for minor variations in recovery and matrix effects.
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A Comparative Guide to the Accuracy and Precision of Menadione-d8 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to achieving accurate and precise results.[1][2] An ideal internal standard corrects for variability throughout the analytical workflow, from sample preparation to instrument response.[2][3] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as Menadione-d8, are widely regarded as the gold standard for their ability to closely mimic the analyte of interest.[3][4]
This guide provides an in-depth technical comparison of this compound's performance against other alternatives, supported by experimental data and established bioanalytical method validation principles. We will delve into the causality behind experimental choices and provide a framework for validating this compound as a robust internal standard in your laboratory.
The Critical Role of Internal Standards in LC-MS Bioanalysis
Quantitative LC-MS assays are susceptible to several sources of variability that can compromise data integrity. These include:
-
Sample Preparation Losses: Inconsistent recovery during extraction procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5][6]
-
Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can introduce errors.[3]
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls (QCs) at the beginning of the sample preparation process.[2] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, significantly improving the accuracy and precision of the measurement.
Deuterated internal standards, like this compound, are particularly effective because they are chemically identical to the analyte (Menadione, or Vitamin K3), but with a different mass due to the substitution of hydrogen atoms with deuterium.[7][8] This near-identical chemical behavior ensures that the internal standard experiences the same sample preparation losses and matrix effects as the analyte, providing superior correction.[8][9]
This compound: Properties and Suitability as an Internal Standard
Menadione is the synthetic form of vitamin K and a crucial supplement in animal feed.[10] Accurate quantification of Menadione in biological matrices is essential for nutritional and toxicological studies.[10] this compound, a deuterated analog of Menadione, is an ideal internal standard for these analyses for several reasons:
-
Co-elution with Analyte: It has nearly identical chromatographic retention time to Menadione, ensuring that both compounds experience the same matrix effects at the same time.[9]
-
Similar Ionization Efficiency: It exhibits comparable ionization behavior to Menadione in the mass spectrometer source, leading to consistent response ratios.[9]
-
Mass Difference: The mass difference between this compound and Menadione allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.[10]
A study utilizing supercritical fluid chromatography with tandem mass spectrometry (SFC-MS/MS) for the analysis of Menadione in animal feed premixes successfully employed this compound as an internal standard to compensate for ionization effects.[10] The quantifier transition for Menadione was 173.1/105 Da, while the transition for this compound was 181.1/108.9 Da, demonstrating clear mass separation.[10]
Comparative Analysis: this compound vs. Alternative Internal Standards
While deuterated internal standards are preferred, other compounds can be used as internal standards, each with its own advantages and disadvantages. Let's compare this compound to a common alternative, a structural analog.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Stable Isotope-Labeled) | - Co-elutes with the analyte.[9]- Experiences nearly identical matrix effects and extraction recovery.[8][9]- Provides the highest level of accuracy and precision.[1]- Recommended by regulatory agencies like the FDA and EMA.[8][11] | - Can be more expensive to synthesize.[4]- Potential for isotopic interference if not sufficiently labeled.[12] |
| Structural Analog (e.g., Menaquinone-2) | - More readily available and less expensive.- Can provide adequate compensation in some assays. | - Different chromatographic retention time can lead to differential matrix effects.- May have different extraction recovery and ionization efficiency.[3]- May not fully compensate for all sources of variability. |
Experimental Validation of this compound
To ensure the reliability of this compound as an internal standard, a thorough validation process is essential, following guidelines from regulatory bodies like the FDA and EMA.[13][14][15]
Caption: Workflow for validating this compound as an internal standard.
1. Selectivity and Matrix Effect Evaluation
-
Objective: To ensure that endogenous matrix components do not interfere with the detection of Menadione or this compound and to assess the variability of the matrix effect.
-
Protocol:
-
Obtain at least six different lots of the biological matrix (e.g., human plasma).
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a clean solvent.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Matrix spiked with analyte and IS, then extracted.
-
-
Analyze the samples by LC-MS/MS.
-
Calculate Matrix Factor (MF): (Peak response in Set B) / (Peak response in Set A).
-
Calculate IS-Normalized MF: MF of the analyte / MF of the IS.
-
-
Acceptance Criteria (EMA): The coefficient of variation (CV) of the IS-normalized MF across the different lots of matrix should be ≤15%.[13]
2. Accuracy and Precision
-
Objective: To determine how close the measured concentrations are to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Prepare calibration standards and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Medium, and High) by spiking Menadione and a constant concentration of this compound into the biological matrix.
-
Analyze at least three separate batches on different days.
-
Each batch should include a full calibration curve and at least five replicates of each QC level.
-
-
Acceptance Criteria (FDA/EMA):
Hypothetical Performance Data
| QC Level | Without Internal Standard (% Accuracy) | With this compound (% Accuracy) | Without Internal Standard (% Precision, RSD) | With this compound (% Precision, RSD) |
| LLOQ | 80.5 | 95.2 | 18.5 | 8.5 |
| Low | 115.2 | 102.1 | 12.3 | 4.2 |
| Medium | 92.8 | 98.9 | 10.1 | 3.1 |
| High | 110.5 | 104.3 | 11.5 | 2.8 |
Conclusion
The use of this compound as an internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods for Menadione.[7] Its ability to co-elute with the analyte and experience identical matrix effects and extraction variability makes it far superior to structural analogs.[8][9] While the initial cost of a deuterated internal standard may be higher, the improved data quality, reduced need for repeat analyses, and increased confidence in results provide a substantial return on investment, particularly in regulated environments.[8] By following a rigorous validation protocol aligned with regulatory guidelines, researchers can confidently implement this compound to achieve robust and reliable bioanalytical data.[13][15]
References
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- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
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- BenchChem. (2025). A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines.
- Yuan, T., et al. (n.d.). Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method. ResearchGate.
- The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. (n.d.).
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
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- BenchChem. (2025). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
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Navigating the Analytical Maze: A Comparative Guide to Menadione-d8 Quantification Across Mass Analyzer Platforms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of analytical instrumentation is paramount to achieving accurate and reliable results. This is particularly true for challenging analytes like Menadione (Vitamin K3) and its deuterated internal standard, Menadione-d8. The inherent chemical properties of Menadione, specifically its limited fragmentation in tandem mass spectrometry, present a unique set of obstacles for conventional analytical approaches. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the efficacy of different mass analyzer platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap—for the quantification of this compound. By delving into the technical nuances of each platform and providing supporting experimental frameworks, this document serves as a critical resource for selecting the optimal analytical strategy.
The Menadione Conundrum: A Molecule Resistant to Fragmentation
Menadione's stable naphthoquinone ring structure is resistant to facile fragmentation under typical collision-induced dissociation (CID) conditions. This results in a low abundance of product ions, compromising the sensitivity and selectivity of traditional Multiple Reaction Monitoring (MRM) assays on triple quadrupole mass spectrometers.[1] Consequently, analytical scientists have developed alternative strategies to overcome this challenge, including the use of pseudo-Multiple Reaction Monitoring (pseudo-MRM) or chemical derivatization to enhance ionization and fragmentation efficiency.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects and variations during sample preparation and analysis.[3]
A Head-to-Head Comparison: QqQ vs. QTOF vs. Orbitrap for this compound Analysis
The selection of a mass analyzer should be guided by the specific requirements of the assay, including the need for sensitivity, selectivity, mass accuracy, and the desired breadth of data acquisition (targeted vs. untargeted).
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) | Orbitrap |
| Primary Mode for Quantification | Multiple Reaction Monitoring (MRM) / Pseudo-MRM | Targeted MS/MS, Full Scan with Extracted Ion Chromatogram (XIC) | Parallel Reaction Monitoring (PRM), Full Scan with XIC |
| Sensitivity | Excellent for targeted analysis, especially with optimized MRM transitions. | Good, but generally lower than QqQ in targeted mode. | Very good, often comparable to QqQ in targeted modes like PRM.[4][5] |
| Selectivity | High in MRM mode due to the monitoring of specific precursor-product ion transitions. Susceptible to isobaric interferences if product ions are not unique. | High, enhanced by high mass resolution which can distinguish analytes from interferences with the same nominal mass. | Excellent, highest mass resolution allows for exceptional selectivity against complex matrix interferences.[4][6] |
| Mass Accuracy | Low (Nominal Mass) | High (<5 ppm) | Highest (<1-3 ppm) |
| Dynamic Range | Excellent (typically 4-5 orders of magnitude) | Good (typically 3-4 orders of magnitude) | Good (typically 3-4 orders of magnitude) |
| Versatility | Primarily for targeted quantification. Limited capabilities for unknown screening.[4] | Excellent for both targeted and untargeted (screening) analysis due to high-resolution full-scan capabilities. | Excellent for both targeted and untargeted analysis, with the highest confidence in compound identification due to superior mass accuracy.[4] |
| Suitability for this compound | Gold Standard for Targeted Quantitation: Ideal for high-throughput, routine analysis using pseudo-MRM. Requires careful method development to ensure selectivity. | Balanced Approach: Offers a good compromise between quantitative performance and the ability to perform retrospective analysis of high-resolution data to identify potential metabolites or interferences. | Problem Solver & Confirmatory Tool: The high resolving power is particularly advantageous in complex matrices to resolve this compound from isobaric interferences, providing the highest level of confidence in quantification. |
Experimental Design: A Tale of Three Platforms
The choice of mass analyzer dictates the experimental approach for this compound quantification. Below are detailed protocols for each platform, highlighting the key differences in methodology.
The Workhorse: Triple Quadrupole (QqQ) with Pseudo-MRM
The triple quadrupole remains the most widely used platform for targeted quantification due to its sensitivity and robustness.[7][8] For a molecule like Menadione that fragments poorly, a pseudo-MRM approach is often employed. In this technique, the same m/z value is set for both the precursor ion in the first quadrupole (Q1) and the "product" ion in the third quadrupole (Q3), with collision energy applied in the second quadrupole (q2) to induce some fragmentation and reduce chemical noise.[1]
Caption: QqQ workflow using pseudo-MRM for this compound.
Step-by-Step Protocol for QqQ Analysis:
-
Sample Preparation: Perform protein precipitation of plasma samples followed by liquid-liquid or solid-phase extraction.
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of methanol and water containing 0.1% formic acid.
-
Mass Spectrometric Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Pseudo-Multiple Reaction Monitoring (pseudo-MRM).
-
Precursor Ion (Q1): m/z 181.1 for this compound.
-
Product Ion (Q3): m/z 181.1 for this compound.
-
Collision Energy: Optimize to maximize signal-to-noise by inducing fragmentation of co-eluting interferences while minimizing loss of the precursor ion signal.
-
-
Data Analysis: Integrate the peak area of the m/z 181.1 -> 181.1 transition and quantify against a calibration curve.
The Hybrid Powerhouse: Quadrupole Time-of-Flight (QTOF)
QTOF instruments offer a blend of quantitative capability and high-resolution accurate mass (HRAM) data, making them ideal for both targeted and untargeted analyses.[9][10] For this compound, a targeted MS/MS approach can be used, or quantification can be performed from a high-resolution full-scan acquisition.
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A Comparative Guide to Deuterated Internal Standards in Vitamin Analysis: The Case for Menadione-d8
This guide provides an in-depth technical comparison of Menadione-d8 and other deuterated standards for the quantitative analysis of vitamins. Moving beyond a simple listing of products, we will explore the fundamental principles, experimental nuances, and practical applications that empower researchers, scientists, and drug development professionals to achieve the highest levels of accuracy and confidence in their results.
The Foundational Principle: Why Deuterated Standards are the Gold Standard
In quantitative mass spectrometry, particularly when analyzing complex biological matrices like plasma, serum, or tissue, variability is the primary challenge. Analyte loss during sample preparation, fluctuations in instrument injection volume, and unpredictable matrix effects can all compromise data integrity.[1][2] The Stable Isotope Dilution (SID) method, which employs stable isotope-labeled (SIL) internal standards, is the most robust strategy to counteract these issues.[3][4]
Deuterated standards, where one or more hydrogen atoms are replaced by the stable, non-radioactive isotope deuterium (²H or D), are the cornerstone of the SID technique.[3][5] Because they are chemically and structurally almost identical to the analyte of interest, they exhibit nearly indistinguishable behavior during extraction, chromatography, and ionization.[6] The mass spectrometer can differentiate between the analyte and the heavier deuterated standard, but any extraneous effects that suppress or enhance the signal will affect both compounds equally.[7] By calculating the peak area ratio of the analyte to the internal standard, these variations are effectively normalized, yielding highly accurate and precise quantification.[1] This makes deuterated standards an indispensable tool for methods requiring the utmost reliability, as recognized by regulatory bodies like the FDA and EMA.[6]
This compound: The Anchor for Vitamin K Quantification
Menadione (Vitamin K3) is a synthetic naphthoquinone that serves as a precursor to Vitamin K2 and is widely used to supplement animal feeds.[8][9] Its analysis is critical for ensuring proper dosage, as both deficiency and toxicity can have severe health consequences.[8]
This compound is the deuterated analogue of Menadione and serves as an exemplary internal standard for the quantification of Vitamin K3 and other K vitamins by LC-MS/MS or SFC-MS/MS.[8][10]
Causality in Action: Why this compound Excels
-
Co-elution: this compound has virtually the same chromatographic retention time as Menadione. This is critical because matrix effects are often time-dependent; if two compounds elute at different times, they may experience different degrees of ion suppression or enhancement.[11]
-
Identical Ionization Efficiency: Sharing the same chemical structure ensures that both Menadione and this compound ionize with the same efficiency in the mass spectrometer source (e.g., ESI or APCI). This ensures that the response ratio remains a true reflection of the concentration ratio.[12]
-
Comprehensive Correction: By adding a known quantity of this compound at the very beginning of the sample preparation process, it experiences every potential loss and variability alongside the target analyte—from protein precipitation and extraction to final injection. This provides a comprehensive correction for the entire workflow.[5]
The following diagram illustrates a typical workflow for vitamin analysis, highlighting the central role of the deuterated internal standard.
Caption: A generalized workflow for quantifying vitamins in biological samples.
A Comparative Look: Deuterated Standards Across Fat-Soluble Vitamins
While this compound is tailored for Vitamin K, the same principles apply to other vitamins. The ideal internal standard is always the deuterated version of the specific analyte being measured.
| Vitamin Class | Primary Analytes | Common Deuterated Standards | Key Considerations |
| Vitamin K | Menadione (K3), Phylloquinone (K1), Menaquinone-4 (MK-4), Menaquinone-7 (MK-7) | This compound , Vitamin K1-d7, MK-4-d7 | This compound is excellent for K3 analysis. For accurate K1 or MK-4 levels, their respective deuterated analogues are preferred to perfectly match retention times.[10][13] |
| Vitamin D | 25-hydroxyvitamin D3, 25-hydroxyvitamin D2, 1,25-dihydroxyvitamin D3 | Vitamin D3-d3/d6, Vitamin D2-d3/d6 | The analysis of Vitamin D metabolites is crucial for clinical diagnosis. Synthesized deuterated standards for specific metabolites like 25(OH)D3 provide the highest accuracy.[14][15][16] |
| Vitamin A | Retinol, Retinyl esters | Retinol-d8, Retinyl acetate-d4 | Used for simultaneous analysis of Vitamin A and E.[17] Deuterium labeling is also used in tracer studies to estimate total body stores.[18] |
| Vitamin E | α-Tocopherol, γ-Tocopherol | α-Tocopherol-d6, α-Tocopherol acetate-d3 | Essential for quantifying different tocopherol isoforms and their metabolites in various matrices.[19][20][21] |
The following diagram explains the core principle of how stable isotope dilution corrects for sample loss.
Caption: How the analyte-to-standard ratio stays constant despite loss.
Performance Data: A Quantitative Comparison
The theoretical advantages of deuterated standards are consistently validated by experimental data. High recovery, excellent precision, and low limits of detection are hallmarks of well-developed SID methods.
| Analyte(s) | Internal Standard(s) | Matrix | Method | Recovery / Accuracy | Precision (CV%) | Reference |
| Menadione (K3) | This compound | Urine, Plasma, Cell Media | LC-MS/MS | 90.5 - 109.6% | 5.4 - 8.2% | [22] |
| K1, MK-4, MK-7 | Deuterated K1, MK-4, MK-7 | Human Serum | LC-MS/MS | 94.0 - 108.7% | Inter-assay: 7.2 - 15.2% | [13] |
| Vitamin B12 forms | ¹⁵N-labeled cobalamins | Meat | LC-MS/MS | 82 - 121% | Inter-day: < 11% | [23] |
| Vitamin A & E | ²H₈-Vitamin A, ²H₆-Vitamin E | Serum | UPLC-MS/MS | 87.7 - 104.3% | < 7.1% |
Note: This table summarizes data from multiple sources to provide a comparative overview. For specific method performance, consult the original references.
Self-Validating Protocol: Quantification of Vitamin K in Human Serum
This protocol outlines a robust, self-validating system for the analysis of Vitamin K, grounded in the principles discussed. The inclusion of a deuterated internal standard from the outset is what makes the system self-validating, as it inherently corrects for procedural variance.
5.1. Materials
-
Analytes: Menadione (K3), Phylloquinone (K1), Menaquinone-4 (MK-4) certified standards.
-
Internal Standard: this compound certified standard.
-
Reagents: HPLC-grade methanol, ethanol, hexane, and water; zinc sulfate.
-
Equipment: Centrifuge, evaporator, UPLC-MS/MS system with a C18 column.
5.2. Step-by-Step Methodology
-
Calibration and QC Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1 µg/mL this compound in ethanol).
-
Prepare calibration standards by spiking known concentrations of Vitamin K analytes into a surrogate matrix (e.g., stripped serum).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (The Causality Chain):
-
Step 2.1: To 100 µL of serum sample, calibrator, or QC, add 20 µL of the internal standard stock solution.
-
Why? This initial step ensures the IS is present to account for variability in all subsequent steps.
-
-
Step 2.2: Add 400 µL of cold methanol containing 0.1 M zinc sulfate. Vortex vigorously for 1 minute.
-
Why? Methanol acts as a protein precipitation agent. Zinc sulfate can improve precipitation efficiency for some matrices.[24] The IS and analyte, being chemically identical, will precipitate and extract with the same efficiency.
-
-
Step 2.3: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Why? This pellets the precipitated proteins, leaving the vitamins and the IS in the supernatant.
-
-
Step 2.4: Transfer the supernatant to a new tube. For higher sensitivity, perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing, and collecting the upper hexane layer.
-
Step 2.5: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Step 2.6: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Why? This ensures the sample is dissolved in a solvent compatible with the LC system, promoting good peak shape.
-
-
-
UPLC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol/isopropanol, both containing a small amount of ammonium formate to improve ionization.[25]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode. APCI is often preferred for less polar molecules like Vitamin K.[25]
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the Response Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Response Ratio vs. Concentration for the calibration standards.
-
Determine the concentration of unknown samples by interpolating their Response Ratios from the linear regression of the calibration curve.
-
Conclusion: The Imperative of Isotopic Labeling
In the landscape of high-stakes vitamin analysis for clinical research, diagnostics, and pharmaceutical development, accuracy is not negotiable. This compound and its deuterated counterparts for other vitamins are not merely superior alternatives; they are essential tools for building robust, reliable, and defensible analytical methods. Their ability to co-elute with and chemically mimic the target analyte provides the most effective correction for the myriad sources of error inherent in LC-MS/MS workflows.[3] By embracing the principle of stable isotope dilution, scientists can move from generating data to generating definitive, trustworthy results.
References
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Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. [Link][14][16]
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Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link][16]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link][6]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link][5]
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Kozak, K. R., et al. (1996). Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products. Analytical Biochemistry, 235(2), 194-202. [Link][26]
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ProQuest. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. ProQuest. [Link]
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MDPI. (2022). Peer Review of "Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis". MDPI. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube. [Link][12]
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Hájková, K., et al. (2020). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 15(11), e0241432. [Link][24]
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Wang, M., et al. (2021). Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat. Journal of Agricultural and Food Chemistry, 69(36), 10722-10730. [Link][23]
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da Silva, A. R., et al. (2021). Menadione: a platform and a target to valuable compounds synthesis. RSC Advances, 11(35), 21546-21571. [Link][9]
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ResearchGate. (2018). Stable Isotope Dilution Assays in Vitamin Analysis-A Review of Principles and Applications. ResearchGate. [Link]
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Yamano, Y., et al. (2017). Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Analytical Sciences, 33(7), 863-867. [Link][22]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC. [Link][11]
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Waters Corporation. (n.d.). Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation. [Link]
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Reddit. (2022). Accounting for the matrix effect. Reddit. [Link][2]
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USDA ARS. (2007). Simultaneous Determination of Selected B Vitamins in the NIST SRM 3280 Multivitamin/Multielement Tablets by HPLC Isotope Dilution Mass Spectrometry. USDA Agricultural Research Service. [Link][4]
-
Riphagen, I. J., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of nutritional science, 8, e32. [Link][13]
-
ResearchGate. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. [Link][27]
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Medoua, G. N., et al. (2025). GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores. Journal of Visualized Experiments, (215), e67518. [Link][18]
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Waters Corporation. (n.d.). MRM parameters of vitamin A and vitamin E quantifier ions, qualifier ions, and their internal standards. Waters Corporation. [Link][17]
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Bluck, L. J. C. (2009). Recent progress in stable isotope methods for assessing vitamin metabolism. Current Opinion in Clinical Nutrition and Metabolic Care, 12(5), 495-500. [Link]
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Phenomenex. (n.d.). Separation of Vitamin K Compounds by LC-MS/MS Analysis. Phenomenex. [Link][25]
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ResearchGate. (2010). Contents of selected B vitamins in NIST SRM 3280 multivitamin/multielement tablets by liquid chromatography isotope dilution mass spectrometry. ResearchGate. [Link]
-
Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. [Link]
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Jiang, Q., et al. (2011). Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS. Journal of lipid research, 52(7), 1443-1451. [Link][20]
-
ResearchGate. (2004). Quantitative determination of α-, β-, γ- and δ-tocopherols in human serum by high-performance liquid chromatography and gas chromatography-mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation. ResearchGate. [Link]
-
ResearchGate. (2025). GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores. ResearchGate. [Link][18]
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Safety Operating Guide
Part 1: Understanding the Compound - Hazard Profile
<_ A Guide to the Safe and Compliant Disposal of Menadione-d8
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound (2-methyl-d3-1,4-naphthalenedione-5,6,7,8-d4), ensuring the safety of laboratory personnel and adherence to environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
The core principle of this guide is risk mitigation. Menadione (also known as Vitamin K3) and its deuterated isotopologue, this compound, must be handled as hazardous waste due to their inherent toxicological and ecotoxicological properties. While deuteration is used for tracing and metabolic studies and does not typically alter the fundamental chemical hazards of the molecule, all safety and disposal protocols applicable to Menadione must be strictly applied to this compound.
Before proceeding with disposal, it is crucial to understand the hazards associated with this compound. Based on the data for its non-deuterated analogue, Menadione, the compound presents several risks:
-
Human Health Hazards:
-
Environmental Hazards:
-
Chemical & Physical Hazards:
-
The solid is a yellow crystalline powder that is sensitive to light and may decompose upon exposure[5][7].
-
It is stable under normal conditions but incompatible with strong oxidizing agents, strong acids, and strong bases[4].
-
While not typically explosive, the enrichment of fine dust can create the danger of a dust explosion[1].
-
| Hazard Summary: Menadione (CAS: 58-27-5) | GHS Classification | Reference |
| Acute Toxicity, Oral | Category 4 | [1][2] |
| Skin Irritation | Category 2 | [1][2] |
| Eye Irritation | Category 2A | [1][2] |
| Skin Sensitization | Category 1 | [1][2] |
| Aquatic Hazard (Acute) | Category 1 | [2][4] |
| Aquatic Hazard (Chronic) | Category 1 | [2][4] |
Part 2: The Principle of Compliant Disposal - The "Cradle-to-Grave" Mandate
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate a "cradle-to-grave" approach to hazardous waste management[8][9]. This means the generator of the waste (your laboratory) is responsible for it from its creation to its final, safe disposal. Evaporation in a fume hood or dilution in the sink are not acceptable disposal methods[10]. All chemical waste, including this compound, must be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional[10].
The disposal strategy for this compound is centered on segregation, secure containment, clear labeling, and transfer to a licensed hazardous waste facility . Chemical neutralization or deactivation in the lab is not recommended due to the hazards of the compound and its potential reaction byproducts.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of pure this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) Assessment
-
Rationale: To prevent skin, eye, and respiratory exposure during handling.
-
Procedure: Before handling waste, ensure you are wearing appropriate PPE.
-
Gloves: Nitrile gloves are required. Change them immediately if they become contaminated.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles[3].
-
Lab Coat: A standard lab coat is mandatory to protect from skin exposure.
-
Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to avoid inhaling dust[3].
-
Step 2: Waste Segregation and Container Selection
-
Rationale: To prevent hazardous reactions and ensure the waste is routed to the correct disposal facility.
-
Procedure:
-
Identify the Waste Stream: Determine the physical form of the waste. The logical flow for this decision is visualized in the diagram below.
-
Solid Waste:
-
Includes expired or unused pure this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (gloves, bench paper).
-
Container: Use a sealable, chemically compatible container (e.g., a wide-mouth polyethylene jar) clearly designated for solid hazardous waste. Do not use open beakers or flasks.
-
-
Liquid Waste:
-
Includes this compound dissolved in solvents.
-
Container: Use a sealable, chemically compatible container (plastic is often preferred) with a screw cap[11].
-
Crucial Segregation: Do NOT mix halogenated (e.g., dichloromethane) and non-halogenated (e.g., methanol, acetone) solvent waste streams unless your institution's EHS guidelines permit it. Commingling these streams significantly increases disposal costs and complexity.
-
-
Step 3: Waste Accumulation and Labeling
-
Rationale: Proper labeling is a legal requirement and is critical for the safety of all personnel who will handle the container[12].
-
Procedure:
-
Label Immediately: As soon as the first item of waste is placed in the container, affix a hazardous waste tag provided by your institution's EHS department[10].
-
Complete the Label: Fill out the label completely and accurately. This must include:
-
The full chemical name: "this compound" and any solvents present.
-
List all components, including their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
-
The name of the principal investigator and the laboratory location.
-
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste[11].
-
Step 4: Storage and Disposal Request
-
Rationale: To ensure safe temporary storage and timely pickup by trained professionals.
-
Procedure:
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[11]. This area must be at or near the point of generation.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate leaks or spills.
-
Incompatible Materials: Ensure the this compound waste is not stored near incompatible materials like strong acids, bases, or oxidizers[4].
-
Request Pickup: Once the container is full, or before it has been in storage for the maximum time allowed by your institution (e.g., 12 months), submit a chemical waste pickup request to your EHS department[11].
-
Part 4: Spill and Exposure Contingency Plan
-
Rationale: Accidents can happen. Being prepared minimizes the risk of injury and environmental contamination. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste[10].
-
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves airborne dust, evacuate the lab.
-
Control and Contain: For small powder spills, gently cover with an absorbent material to prevent dust from becoming airborne. For small liquid spills, surround the area with an absorbent dike.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and cleanup debris using tools that will not generate dust. Place all contaminated materials into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[4][5]. Seek medical attention if irritation persists[4].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do[4][5]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[3][5].
-
Ingestion: Rinse mouth with water. Call a poison center or physician for guidance[3][5]. Do not induce vomiting.
-
Part 5: Visual Workflow for Waste Stream Selection
The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Decision workflow for segregating this compound waste.
References
- Safety Data Sheet Menadione nicotinamide bisulfite (MNB). Redox.
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- Safety D
- SAFETY DATA SHEET - MENADIONE, POWDER, USP. Spectrum Chemical.
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- Material Safety Data Sheet - Menadione MSDS. Bio-Sciences.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Learn the Basics of Hazardous Waste. US EPA.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Menadione-d8
Menadione-d8, a deuterated analog of Menadione (Vitamin K3), is a valuable tool in metabolic research and drug development. While its unique isotopic labeling provides significant advantages in analytical studies, it is imperative to handle this compound with the utmost care, recognizing its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
This compound, like its non-deuterated counterpart, is not a benign substance. Understanding its hazard profile is the first step in establishing a robust safety protocol. The primary risks associated with this compound exposure are:
-
Acute Oral Toxicity: The compound is harmful if swallowed[1][2][3][4].
-
Skin Irritation and Sensitization: Direct contact can cause skin irritation and may lead to an allergic skin reaction[1][5].
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation[1][2][3][4].
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation[2][3][4][5].
These hazards necessitate a multi-layered approach to personal protection, where each piece of Personal Protective Equipment (PPE) serves a specific, critical function. The causality is clear: preventing contact at all potential entry points—ingestion, skin absorption, and inhalation—is paramount.
The Core Arsenal: Your Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is not a matter of preference but a requirement based on a thorough risk assessment. For handling this compound in a solid, powdered form, the following PPE is mandatory.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place and operational.
-
Ventilation: Always handle this compound in a well-ventilated area[1][4][5]. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of airborne particles.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
Personal Protective Equipment: A Detailed Breakdown
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. A face shield may be required for larger quantities or when there is a significant risk of splashing. | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation. |
| Skin Protection | ||
| Gloves | Chemical-resistant gloves (e.g., nitrile) tested according to EN 374[5]. Gloves must be inspected for integrity before each use. | Prevents direct skin contact, mitigating the risk of skin irritation and sensitization. Double gloving is recommended for enhanced protection. |
| Lab Coat/Coveralls | A flame-resistant and impervious lab coat or coveralls[1]. | Protects the skin and personal clothing from contamination with this compound dust. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95 or P2) is necessary when handling the powder outside of a fume hood or when dust formation is likely[5]. | Prevents the inhalation of fine particles, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is crucial for minimizing exposure risk. The following procedural steps provide a clear path for safely handling this compound from receipt to disposal.
Preparation and Donning of PPE
The process of putting on PPE is as important as the equipment itself. A systematic approach ensures complete protection.
Handling and Experimental Work
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Weighing: When weighing the solid compound, do so within a chemical fume hood or a balance enclosure to contain any dust.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory[1]. Wash hands thoroughly after handling the compound, even if gloves were worn[5].
Doffing of PPE and Decontamination
The removal of PPE must be done carefully to avoid cross-contamination.
Disposal Plan: Ensuring Environmental and Personal Safety
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated gloves, wipes, and plasticware, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the hazardous waste in accordance with local, regional, and national environmental regulations. Do not dispose of this compound down the drain.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring both personal well-being and the integrity of their scientific pursuits.
References
-
Safety Data Sheet: Menadione. Carl ROTH. [Link]
-
Safety Data Sheet: Menadione. Carl ROTH. [Link]
-
Safety Data Sheet Menadione nicotinamide bisulfite (MNB). Redox. [Link]
-
This compound. PubChem. [Link]
-
MENADIONE For Biochemistry. Alpha Chemika. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
